Product packaging for Endothal-sodium(Cat. No.:)

Endothal-sodium

Cat. No.: B8061699
M. Wt: 230.13 g/mol
InChI Key: XRHVZWWRFMCBAZ-VOWQPRLISA-L
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Description

Endothal-sodium is the sodium salt form of Endothall, a compound recognized in scientific research for its potent and selective inhibition of Protein Phosphatase 2A (PP2A). It demonstrates high inhibitory activity with an IC50 value of 90 nM for PP2A, while showing significantly less potency against the related phosphatase PP1 (IC50 of 5 µM), making it a valuable tool for studying PP2A-specific signaling pathways in cellular processes . The primary research applications of Endothall, the parent acid, span multiple fields. It has been utilized as a selective herbicide, and its mechanism of action as a PP2A inhibitor has generated significant interest in biomedical research, particularly in cancer chemotherapy studies . In vitro studies on various cell lines, including hepatocellular carcinoma (HCC), have shown that Endothall can inhibit cell growth, induce mitotic arrest at the G2/M phase, and lead to subsequent apoptotic cell death, suggesting its utility in investigating cell cycle regulation and cancer biology . Researchers value this compound for exploring the critical roles of PP2A. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Na2O5 B8061699 Endothal-sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2/t3-,4+,5?,6?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVZWWRFMCBAZ-VOWQPRLISA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-67-9
Record name Endothal-sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Biochemical Pathways Affected by Endothall-sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothall, a dicarboxylic acid herbicide, and its sodium salt exert their primary biochemical effects through the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This inhibition disrupts the delicate balance of protein phosphorylation, a critical regulatory mechanism in numerous cellular processes. The downstream consequences are pleiotropic, leading to significant perturbations in cell cycle regulation, lipid and protein biosynthesis, cellular respiration, and membrane integrity. This guide provides an in-depth analysis of these affected pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of Endothall's mechanism of action.

Primary Mechanism of Action: Inhibition of Protein Phosphatases

The central mechanism of Endothall's toxicity is its function as an inhibitor of PP1 and PP2A.[1] These phosphatases are crucial "housekeeping" enzymes that counteract the activity of protein kinases, thereby regulating signaling cascades that control a vast array of cellular functions. Endothall, similar to other natural toxins like cantharidin and okadaic acid, binds to these phosphatases and blocks their catalytic activity.[1][2] Studies on cantharidin and its analogues, including Endothall, have demonstrated that the catalytic subunit of PP2A is significantly more sensitive to inhibition than that of PP1.[1] This potent and specific inhibition leads to a state of hyperphosphorylation of numerous substrate proteins, triggering a cascade of deleterious downstream effects.

Diagram: Core Mechanism of Endothall-sodium

Caption: Endothall-sodium inhibits PP1 and PP2A, leading to widespread pathway disruption.

Key Affected Biochemical Pathways

Cell Cycle Regulation and Microtubule Organization

One of the most pronounced effects of Endothall in plants is the disruption of the cell cycle. This is primarily mediated through the inhibition of a specific PP2A complex involving the TONNEAU2 (TON2) regulatory subunit.[3][4] The TON2-containing PP2A complex is essential for the proper organization of the cortical microtubule cytoskeleton, which governs the orientation of cell division and expansion.[3]

Endothall-induced inhibition of the PP2A/TON2 complex leads to:

  • Disorganization of Microtubule Arrays: Lack of a preprophase band (PPB), a key structure that predicts the future division plane.[3]

  • Malformed Mitotic Spindles: Distortion of microtubule spindle structures.

  • Cell Cycle Arrest: Accumulation of cells in the prometaphase stage of mitosis.

These effects phenocopy the characteristics observed in ton2 mutants in Arabidopsis, strongly suggesting the PP2A/TON2 phosphatase complex is a primary in planta target of Endothall. Unlike direct microtubule disrupters, Endothall does not inhibit tubulin polymerization in vitro, confirming its action is through the disruption of regulatory signaling pathways.

Diagram: Endothall's Impact on the TON2 Pathway

TON2_Pathway cluster_Regulation Cell Cycle Regulation cluster_Disruption Endothall-Induced Disruption TON2 PP2A-TON2 Complex MT_Org Microtubule Organization TON2->MT_Org Regulates Malformed_Spindle Malformed Spindle & Disorganized MTs Spindle Proper Spindle Formation MT_Org->Spindle Leads to Cell_Division Orderly Cell Division Spindle->Cell_Division Enables Endothall Endothall Endothall->TON2 Inhibits Arrest Prometaphase Arrest Malformed_Spindle->Arrest Results in

Caption: Endothall inhibits the PP2A-TON2 complex, disrupting microtubule organization.

Lipid and Protein Synthesis

Endothall has been shown to interfere with both lipid and protein biosynthesis.

  • Lipid Synthesis: It inhibits the incorporation of malonic acid into the lipid fraction of plant cells. A concentration of 5 µg/l of Endothall resulted in an approximate 40% inhibition in hypocotyl segments of the hemp plant.[5] This suggests an interference with fatty acid elongation pathways.

  • Protein Synthesis: The herbicide affects proteinase and dipeptidase activities.[5] It is also postulated that Endothall interferes with mRNA metabolism, an action similar to that of actinomycin D, which would disrupt the template for protein synthesis.[6]

Cellular Respiration and Membrane Integrity

Endothall acts as a respiratory poison, with its inhibitory effects being more pronounced in the dark when cellular energy is solely derived from respiration.[5][6] Studies using cucumber leaf disks and hydrilla have shown that Endothall significantly reduces oxygen consumption.[6][7] This inhibition of respiratory processes, likely through the disruption of ATP production, leads to a collapse of the cell membrane's electrical gradient.[7] The consequence is a loss of membrane integrity, increased ion leakage, and subsequent cellular disruption, desiccation, and necrosis.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biochemical effects of Endothall and related compounds.

Table 1: Inhibition of Lipid Synthesis by Endothall

ParameterOrganism/SystemConcentrationEffectReference
Inhibition of Malonic Acid IncorporationHemp (Sesbania exaltata) hypocotyl segments5 µg/L~40% inhibition[5]

Table 2: Protein Phosphatase Inhibition by Cantharidin (Endothall Analogue)

Note: Specific IC50 values for Endothall were not available in the reviewed literature. Cantharidin is a structurally related toxin with the same mechanism of action.

Enzyme TargetIC50 Value (µM)Reference
Protein Phosphatase 2A (PP2A)0.16[2][8]
Protein Phosphatase 1 (PP1)1.7[2][8]

Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is used to determine if a compound directly affects the polymerization of tubulin into microtubules. For Endothall, this assay would serve as a negative control to demonstrate its indirect effect on the cytoskeleton.

Objective: To measure the effect of Endothall on the in vitro assembly of purified tubulin.

Materials:

  • Purified tubulin (e.g., porcine or soybean tubulin, >99% pure)

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar)

  • General tubulin buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9

  • GTP solution (100 mM stock)

  • Glycerol

  • Endothall-sodium stock solution (in an appropriate solvent, e.g., water or DMSO)

  • Control compounds: Paclitaxel (promoter), Vinblastine or Colchicine (inhibitor)

  • Pre-warmed 96-well or 384-well microplates

  • Temperature-controlled fluorescence plate reader or spectrophotometer (for turbidity)

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare the final polymerization buffer (Buffer 1: G-PEM buffer supplemented with 1 mM GTP and 15% glycerol).[9]

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in Buffer 1 to a final concentration of 2 mg/ml. Keep on ice and use within one hour.

  • Compound Preparation: Prepare serial dilutions of Endothall, paclitaxel, and vinblastine in Buffer 1. The final solvent concentration should be consistent across all wells (e.g., <1% DMSO).

  • Assay Setup: Add 5 µL of the 10x concentrated test compounds (Endothall, controls) or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.[9]

  • Initiate Polymerization: Using a multichannel pipette, add 50 µL of the cold tubulin solution to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in the plate reader pre-warmed to 37°C. Measure the change in fluorescence (Excitation: 360 nm, Emission: 420-450 nm) or absorbance (turbidity at 340-350 nm) every 30-60 seconds for at least 60 minutes.[9][10]

  • Analysis: Plot the fluorescence/absorbance versus time. Analyze the polymerization curves by comparing the nucleation phase (lag time), growth phase (Vmax), and steady-state equilibrium phase between Endothall-treated samples and controls.

Protocol: Cell Cycle Analysis in Tobacco BY-2 Cells

Objective: To visualize the effects of Endothall on mitotic progression and microtubule structures in a synchronized plant cell culture.

Materials:

  • Tobacco BY-2 (Nicotiana tabacum L. 'Bright Yellow 2') cell suspension culture

  • Aphidicolin (DNA synthesis inhibitor)

  • Microtubule antibodies (e.g., anti-α-tubulin)

  • Secondary fluorescent antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Fixative (e.g., 4% paraformaldehyde in a microtubule-stabilizing buffer)

  • Cell wall digestion enzymes (e.g., Pectolyase, Cellulase)

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope

Procedure:

  • Cell Cycle Synchronization:

    • Subculture 7-day-old stationary BY-2 cells into fresh medium.

    • Treat the culture with aphidicolin for 24 hours to arrest cells at the G1/S boundary.[11][12]

    • Wash the cells thoroughly with fresh medium to release them from the block, initiating a wave of synchronous cell cycle progression.[11]

  • Endothall Treatment: Following the release from the aphidicolin block, add Endothall (e.g., 10 µM) to the cell culture. Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours).

  • Fixation and Permeabilization: Fix the collected cells in 4% paraformaldehyde for 1 hour. Wash with buffer, then partially digest the cell walls using an enzyme cocktail to allow antibody penetration.

  • Immunofluorescence Staining:

    • Incubate the permeabilized cells with a primary antibody against α-tubulin overnight at 4°C.

    • Wash the cells, then incubate with a fluorescently-labeled secondary antibody for several hours at room temperature.

  • DNA Staining and Mounting: Counterstain the cells with DAPI to visualize the chromosomes and nuclei. Mount the cells on a microscope slide.

  • Microscopy and Analysis:

    • Observe the cells using a confocal microscope. Capture images of the microtubule structures (spindles, cortical arrays) and chromosome arrangements.

    • Quantify the percentage of cells in different mitotic stages (prophase, prometaphase, metaphase, anaphase, telophase) for each time point and treatment condition. Compare the Endothall-treated samples to the untreated controls to identify points of cell cycle arrest and structural abnormalities.[13]

Diagram: Experimental Workflow for Cell Cycle Analysis

Workflow cluster_treatment Treatment Phase start Start: BY-2 Cell Culture sync Synchronize Cells (24h Aphidicolin) start->sync release Wash & Release Block sync->release treat_endo Add Endothall release->treat_endo treat_ctrl Add Vehicle (Control) release->treat_ctrl collect Collect Samples (0, 2, 4, 6, 8h) treat_endo->collect treat_ctrl->collect fix Fix & Permeabilize Cells collect->fix stain Immunostain (α-tubulin) & Counterstain (DAPI) fix->stain image Confocal Microscopy stain->image analyze Quantify Mitotic Stages & Analyze Structures image->analyze

Caption: Workflow for analyzing Endothall's effect on the plant cell cycle.

References

Structure-Activity Relationship of Endothall-Sodium Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, and its analogs have garnered significant interest due to their potent inhibitory effects on protein phosphatase 1 (PP1) and particularly protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle regulation, signal transduction, and microtubule dynamics. Its inhibition by small molecules like Endothall and its derivatives presents opportunities for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Endothall-sodium analogs, detailing their synthesis, biological evaluation, and mechanism of action.

Core Structure and Mechanism of Action

The core chemical structure of Endothall is 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. The biological activity of Endothall and its analogs is primarily attributed to their ability to bind to the active site of PP2A, leading to its inhibition. This inhibition disrupts the delicate balance of protein phosphorylation within the cell, triggering a cascade of downstream effects.

A key molecular target of Endothall in plants is a PP2A complex involving the TONNEAU2 (TON2) regulatory subunit. This complex is essential for the proper organization of the cortical microtubule cytoskeleton, which in turn governs cell division plane and morphology. Inhibition of the PP2A/TON2 complex by Endothall leads to disorganized microtubule arrays and a failure to form the preprophase band, a critical structure for guiding cell plate formation during cytokinesis. Consequently, this disruption results in cell cycle arrest at the prometaphase stage.

Structure-Activity Relationship (SAR)

The inhibitory potency of Endothall analogs against PP2A is highly dependent on their chemical structure. The 7-oxabicyclo[2.2.1]heptane scaffold is a critical feature for activity. Modifications at various positions on this core structure have been explored to understand the SAR and to develop more potent and selective inhibitors.

Key Structural Features Influencing Activity:
  • The Anhydride/Imide/Diacid Moiety: The nature of the 2,3-dicarboxyl substituents is crucial. The anhydride form, as seen in cantharidin (a natural analog of Endothall), is highly active. The diacid form (Endothall) and its salts are also active. Conversion to an imide, as in norcantharidin derivatives, allows for the introduction of various substituents to explore the chemical space and modulate activity.

  • Substituents on the Bicyclic Core: Methyl groups at the C2 and C3 positions, as in cantharidin, generally enhance activity compared to the unsubstituted norcantharidin. The stereochemistry of these substituents is also important.

  • Modifications at the Imide Nitrogen: In norcantharidin-based analogs, the nature of the substituent on the imide nitrogen significantly impacts potency. Lipophilicity and the ability to form hydrogen bonds appear to be key factors. For instance, derivatives with aromatic and heterocyclic moieties can exhibit enhanced activity.

  • The Thioanhydride Moiety: Replacement of the anhydride oxygen with sulfur to form a thioanhydride, as in Endothall thioanhydride (ETA), has been shown to dramatically increase in vivo potency.[1][2] This is likely due to increased cell permeability.[1][2]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of a series of norcantharidin analogs against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Inhibition of PP1 and PP2A by Norcantharidin Amino Acid Analogs

CompoundR Group (at imide nitrogen)PP1 IC50 (µM)PP2A IC50 (µM)
NorcantharidinH5.31 ± 0.762.9 ± 1.04
1 L-Alanine11 ± 18.5 ± 1.5
2 L-Leucine9.5 ± 0.56.8 ± 0.8
3 L-Phenylalanine7.2 ± 0.64.1 ± 0.4
4 L-Histidine2.82 ± 0.61.35 ± 0.3
5 D-Histidine3.22 ± 0.70.81 ± 0.1
6 L-Tryptophan6.5 ± 0.93.5 ± 0.5
7 Glycine13 ± 210 ± 1

Data adapted from McCluskey et al., Bioorg. Med. Chem. Lett., 2001.

Table 2: In Vitro Inhibition of PP1 and PP2A by Cantharidin and Related Analogs

CompoundStructurePP1 IC50 (µM)PP2A IC50 (µM)
Cantharidin2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride3.6 ± 0.420.36 ± 0.08
Endothall7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid>100~50
Endothall Thioanhydride7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic thioanhydrideIn vitro data not availableIn vitro data not available

Note: In vivo studies show a potency sequence of Endothall Thioanhydride > Cantharidin > Endothall, suggesting the thioanhydride is a potent inhibitor.[1][2]

Experimental Protocols

Synthesis of the 7-Oxabicyclo[2.2.1]heptane Core

The fundamental scaffold of Endothall and its analogs is synthesized via a Diels-Alder reaction between a furan and a dienophile, typically maleic anhydride.[3][4][5]

General Procedure:

  • Reaction Setup: Furan (or a substituted furan) is mixed with maleic anhydride in a suitable solvent (e.g., diethyl ether, or neat).[4][5]

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The reaction is stereoselective, predominantly forming the exo adduct.[4][5]

  • Isolation: The resulting adduct, a 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, can be isolated by filtration or evaporation of the solvent.

  • Hydrogenation: To obtain the saturated bicycloalkane core of Endothall, the double bond of the adduct is reduced by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

  • Hydrolysis: The anhydride can be hydrolyzed to the corresponding dicarboxylic acid (Endothall) by treatment with water.

Synthesis of Norcantharidin Imide Analogs

Norcantharidin can be readily converted to a variety of imide analogs by reaction with primary amines.

General Procedure:

  • Reaction Mixture: Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) is dissolved in a suitable solvent such as ethanol.

  • Amine Addition: The desired primary amine (e.g., an amino acid) is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux for several hours to drive the condensation and imide formation.

  • Purification: The resulting imide product is typically purified by recrystallization or column chromatography.

Protein Phosphatase 2A Inhibition Assay

The inhibitory activity of Endothall analogs on PP2A can be determined using a colorimetric assay. Two common methods are the p-nitrophenyl phosphate (pNPP) assay and the malachite green assay.

This assay measures the production of p-nitrophenol, a yellow-colored product, from the hydrolysis of pNPP by the phosphatase.

Materials:

  • Purified PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in Assay Buffer)

  • Test compounds (Endothall analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the PP2A enzyme to the desired concentration in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or solvent control)

    • Diluted PP2A enzyme

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the pNPP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction: Add the Stop Solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

This assay quantifies the inorganic phosphate released from a phosphopeptide substrate by the phosphatase. The released phosphate forms a colored complex with malachite green and molybdate.

Materials:

  • Purified PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

  • Phosphopeptide substrate (e.g., RRA(pT)VA)

  • Test compounds (Endothall analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of PP2A and the phosphopeptide substrate in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations (or solvent control)

    • Diluted PP2A enzyme

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes.

  • Initiate Reaction: Add the phosphopeptide substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Stop and Color Development: Add the Malachite Green Reagent to each well. This will stop the reaction and initiate color development.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

  • Measurement: Read the absorbance at around 620-650 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the phosphate standard. Determine the amount of phosphate released in each reaction and calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value as described for the pNPP assay.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Endothall-induced Cell Cycle Arrest

Endothall_Signaling_Pathway cluster_extracellular cluster_cell Endothall Endothall Analog PP2A_TON2 PP2A/TON2 Complex Endothall->PP2A_TON2 Inhibition Microtubules Cortical Microtubules PP2A_TON2->Microtubules Dephosphorylation & Organization Arrest Prometaphase Arrest PPB Preprophase Band (PPB) Formation Microtubules->PPB CellCycle Cell Cycle Progression (G2 to M transition) PPB->CellCycle

Caption: Endothall inhibits the PP2A/TON2 complex, disrupting microtubule organization and leading to cell cycle arrest.

Experimental Workflow for SAR Studies of Endothall Analogs

SAR_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Starting Materials (Furan, Maleic Anhydride) DA Diels-Alder Reaction Start->DA Core 7-Oxabicyclo[2.2.1]heptane Core Structure DA->Core Modification Chemical Modification Core->Modification Analogs Library of Endothall Analogs Modification->Analogs Assay PP2A Inhibition Assay (IC50) Analogs->Assay SAR Structure-Activity Relationship Analysis Assay->SAR

Caption: Workflow for the synthesis and biological evaluation of Endothall analogs to determine their SAR.

Conclusion

The 7-oxabicyclo[2.2.1]heptane scaffold of Endothall provides a versatile platform for the design of potent and selective PP2A inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substituents on the bicyclic core and the nature of the dicarboxyl moiety in determining inhibitory activity. The detailed experimental protocols for synthesis and biological evaluation provide a practical framework for researchers in this field. Further exploration of the chemical space around the Endothall core, guided by the principles of SAR, holds significant promise for the development of novel therapeutic agents targeting PP2A-mediated signaling pathways in various diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Endothall-Sodium

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Endothall-sodium. It includes detailed experimental protocols, data summaries, and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of Endothall and Endothall-Sodium

Endothall is synthesized through a Diels-Alder reaction, a powerful tool in organic chemistry for forming cyclic compounds. The subsequent neutralization with a sodium base yields the sodium salt.

Synthesis of Endothall (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid)

The synthesis of Endothall is achieved by the condensation of furan and maleic anhydride.[1] This [4+2] cycloaddition reaction proceeds under mild conditions. The exo-cis isomer of the three possible isomers demonstrates the highest biological activity.[2]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, furan and maleic anhydride are combined. Isopropyl ether can be utilized as a reaction diluent.[1]

  • Reaction Conditions: The reaction is conducted at approximately 35°C and atmospheric pressure in the liquid phase.[1] No catalyst is required for this reaction.[1]

  • Reaction Time: The reactants are typically allowed to react for about 7 hours.[1]

  • Product Formation: The Diels-Alder reaction between furan (the diene) and maleic anhydride (the dienophile) results in the formation of the adduct, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.

  • Hydrolysis: The resulting anhydride is then hydrolyzed with water to yield Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid).

Synthesis of Endothall-Sodium

Endothall is a dicarboxylic acid and can be converted to its corresponding salt by reaction with a suitable base. The disodium salt is a common formulation.[3]

Experimental Protocol:

  • Neutralization: Endothall is dissolved in an appropriate solvent, such as water.

  • Base Addition: A stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH), is added to the solution to neutralize the carboxylic acid groups. For the disodium salt, two equivalents of NaOH are required.

  • Salt Formation: The acid-base reaction forms the disodium salt of Endothall.

  • Isolation: The solvent is removed, typically through evaporation, to isolate the solid Endothall-sodium salt.

Synthesis_Workflow furan Furan diels_alder Diels-Alder Reaction (35°C, 7 hrs) furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder anhydride_intermediate Endothall Anhydride diels_alder->anhydride_intermediate hydrolysis Hydrolysis anhydride_intermediate->hydrolysis endothall_acid Endothall Acid hydrolysis->endothall_acid neutralization Neutralization endothall_acid->neutralization naoh Sodium Hydroxide naoh->neutralization endothall_sodium Endothall-Sodium neutralization->endothall_sodium

Caption: Synthesis workflow for Endothall-Sodium.

Physicochemical Properties

The fundamental chemical and physical properties of Endothall and its dipotassium salt are summarized below.

PropertyValueReference
Endothall Acid
IUPAC Name7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[1][2][3]
CAS Number145-73-3[1][2]
Molecular FormulaC₈H₁₀O₅[1][2]
Molecular Weight186.16 g/mol [1][2]
AppearanceColorless crystals (monohydrate)[1]
Water Solubility (20°C)10 g / 100 g (100,000 mg/L)[1][2]
Methanol Solubility (20°C)28 g / 100 g[1][2]
Acetone Solubility (20°C)7.0 g / 100 g[1][2]
Benzene Solubility (20°C)0.01 g / 100 g[1][2]
Dipotassium Salt
Molecular FormulaC₈H₈K₂O₅[2]
Molecular Weight262.34 g/mol [2]

Chemical Characterization and Analytical Methods

A variety of analytical techniques are employed for the determination and quantification of Endothall in different matrices, particularly in drinking water.[4][5][6][7] Often, a derivatization step is required to increase volatility for gas chromatography.

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is a common method for Endothall analysis, often involving an initial extraction and derivatization to form the dimethyl ester.

Experimental Protocol (EPA Method 548.1): [6]

  • Sample Preparation: A 100 mL water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger.[6]

  • Elution: The cartridge is eluted with acidic methanol.[6]

  • Derivatization: A small volume of methylene chloride is added as a co-solvent, and the sample is heated modestly to form the dimethyl ester of Endothall.[4][6]

  • Extraction: Salted reagent water is added, and the ester is partitioned into methylene chloride.[4][6] The extract volume is then reduced.[6]

  • GC/MS Analysis: The concentrated extract is analyzed by a GC/MS system.[4][6]

    • Column: Megabore capillary column.[4][6]

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).[6]

Ion Chromatography-Mass Spectrometry (IC-MS)

This method allows for the direct analysis of Endothall in water samples without the need for derivatization, significantly reducing sample preparation time.[7]

Experimental Protocol: [7]

  • Direct Injection: Water samples are directly injected into the IC-MS system.[7]

  • Chromatography:

    • System: Dionex ICS-5000 RFIC System.[7]

    • Column: IonPac® AS16 and AG16 (2 mm).[7]

    • Mobile Phase: Hydroxide gradient.[7]

    • Flow Rate: 400 µL/min.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).[7]

    • Detection Mode: Selected Ion Monitoring (SIM) at m/z 185 for Endothall.[7]

    • Internal Standard: Isotope-labeled glutaric acid (Glutarate–d₆) is used for accurate quantification.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS also offers a direct analysis approach without derivatization.

Experimental Protocol: [8]

  • Sample Preparation: For water samples, solid-phase extraction (SPE) is performed. The eluent is evaporated and reconstituted in 10% methanol in water.[8]

  • LC Analysis:

    • Column: Symmetry Shield RP8, 2.1 x 100 mm, 3.5 μm.[8]

    • Mobile Phase: 5% Acetonitrile in 1% formic acid/water.[8]

    • Flow Rate: 200 μL/min.[8]

  • MS Analysis:

    • Detection: Electrospray (negative ion), Selected Ion Recording (SIR) mode at m/z = 185.[8]

Summary of Analytical Methods:

MethodDerivatization RequiredKey AdvantagesCommon Matrix
GC/MS or GC/FID[4][6]Yes (Methylation)High sensitivity and established methodologyDrinking Water
IC-MS[7]NoDirect analysis, reduced run time, high throughputWater Samples
LC-MS[8]NoDirect analysis, good for non-volatile compoundsWater and Soil

Mechanism of Action

Endothall functions as a selective, contact herbicide.[9] Its herbicidal activity stems from its ability to inhibit serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A).[1] This inhibition disrupts several crucial cellular processes in susceptible plants.

The primary modes of action include:

  • Inhibition of Protein Phosphatases (PP2A): This is a key mechanism, leading to downstream cellular disruption.[1]

  • Interference with Plant Respiration: Affects the overall energy metabolism of the plant cells.[9][10]

  • Disruption of Protein and Lipid Biosynthesis: Endothall inhibits the incorporation of malonic acid into lipids and affects proteinase activities.[9][11]

  • Loss of Cell Membrane Integrity: The disruption of key metabolic processes leads to a breakdown of cell membranes, causing rapid water loss and tissue death.[9][10]

Mechanism_of_Action cluster_cellular_processes Cellular Processes respiration Plant Respiration protein_synthesis Protein Synthesis lipid_synthesis Lipid Synthesis endothall Endothall pp2a Protein Phosphatase 2A (PP2A) endothall->pp2a inhibits disruption Disruption of Cellular Processes pp2a->disruption regulates membrane_damage Cell Membrane Damage disruption->membrane_damage cell_death Plant Cell Death membrane_damage->cell_death

References

A Technical Guide to the Physicochemical Properties and Stability of Endothall-sodium

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth analysis of Endothall-sodium, focusing on its core physicochemical properties and stability under various environmental conditions. The information is intended for researchers, scientists, and professionals in drug development and environmental science, offering a consolidated resource of quantitative data and established experimental methodologies.

Physicochemical Characteristics

Endothall is the common name for 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a compound used primarily as a contact herbicide.[1][2] It is available in several salt formulations, including the dipotassium and dimethylalkylamine salts, to enhance its application and efficacy.[1] The active ingredient in these formulations is the endothall acid, which is released upon application in water.[3] The fundamental properties of the endothall molecule are crucial for understanding its environmental fate and biological interactions.

Table 1: Physicochemical Properties of Endothall

PropertyValueSource(s)
IUPAC Name 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid[1][2]
Molecular Formula C₈H₁₀O₅[4]
Molecular Weight 186.16 g/mol [4]
Physical Description Colorless crystals (monohydrate form)[4]
Water Solubility 100 g/L at 20°C (Very soluble)[5]
pKa₁ 3.4[6]
pKa₂ 6.7[6]
Octanol/Water Partition Coefficient (Kow) Very low; not specified[1]
Soil Sorption Coefficient (Koc) < 2 (Indicates high mobility in soil)[5]
Bioconcentration Factor (BCF) < 1 in fish (Not expected to bioconcentrate)[5]

The two pKa values indicate that the speciation of endothall in aquatic systems is highly dependent on the environmental pH.[6] Its high water solubility and very low soil sorption coefficient (Koc) suggest that it will be highly mobile in soil and will not readily adsorb to suspended solids or sediments.[1][5] Furthermore, the low bioconcentration factor (BCF) indicates a negligible potential for accumulation in aquatic organisms.[5]

Stability Profile

The environmental persistence of Endothall is dictated by its stability to chemical and biological degradation processes.

Table 2: Stability and Degradation of Endothall

Degradation PathwayHalf-Life / RateConditions / NotesSource(s)
Hydrolysis Stable at pH 5 and 9. t½ = 2825 days at pH 7.Chemical hydrolysis is not a significant degradation pathway.[1][4]
Photolysis Stable in the presence of sunlight.Photodegradation is not a significant degradation pathway.[4][5][6]
Aerobic Biodegradation t½ ≈ 4 to 10 days.Primary degradation pathway. Rate increases with temperature. Complete degradation in 30-60 days.[1][2][5]
Anaerobic Biodegradation t½ ≈ 10 days.Slower than aerobic degradation.[1]

Endothall is highly resistant to abiotic degradation processes like hydrolysis and photolysis under typical environmental conditions.[1][4][6] The primary mechanism for its breakdown is microbial degradation.[2][3][7] This process is significantly faster under aerobic conditions, with a half-life of approximately one week, compared to anaerobic conditions.[1][5] The rate of microbial breakdown is influenced by factors such as temperature and the presence of a microbial community, with sediment playing a key role in facilitating this process.[2][3]

Endothall Endothall MicrobialAction Microbial Action (Primary Pathway) Endothall->MicrobialAction  Degradation GlutamicAcid Glutamic Acid (Primary Metabolite) MicrobialAction->GlutamicAcid MinorMetabolites Minor Metabolites (Aspartic Acid, Citric Acid, Alanine) MicrobialAction->MinorMetabolites CompleteBreakdown Complete Breakdown (Carbon, Hydrogen, Oxygen) GlutamicAcid->CompleteBreakdown  Further Consumption  by Bacteria

Caption: Microbial degradation pathway of Endothall.

Experimental Protocols: Analysis of Endothall

Accurate quantification of Endothall is essential for stability studies and environmental monitoring. The standard method is EPA Method 548.1, which involves gas chromatography. Alternative methods using liquid chromatography-mass spectrometry (LC-MS) have also been developed.

This method is widely used for determining Endothall concentrations in drinking water.[8][9] Because Endothall is a dicarboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is mandatory.

Key Steps:

  • Sample Collection & Preservation: Samples are collected in glass containers.[9] If residual chlorine is present, it is quenched with sodium thiosulfate. Samples must be refrigerated at 4°C and protected from light.[10]

  • Solid Phase Extraction (SPE): A 100 mL water sample is passed through an anion exchange cartridge to retain the acidic Endothall analyte.[9][10]

  • Elution: The retained Endothall is eluted from the cartridge using acidic methanol.[10]

  • Derivatization: The eluted sample is mixed with a co-solvent like methylene chloride and heated (typically 50-60°C) to convert Endothall into its more volatile dimethyl ester form.[10]

  • Liquid-Liquid Extraction (LLE): The resulting dimethyl ester is partitioned into methylene chloride from a salted aqueous solution.[10]

  • Analysis: The final extract is concentrated and analyzed by Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[8][9]

EPA Method 548.1 Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample (100 mL) + Preservation SPE 2. Anion Exchange SPE Sample->SPE Elution 3. Elution (Acidic Methanol) SPE->Elution Derivatization 4. Derivatization (Heat) Endothall → Dimethyl Ester Elution->Derivatization LLE 5. Liquid-Liquid Extraction (Methylene Chloride) Derivatization->LLE Concentration 6. Extract Concentration LLE->Concentration GC_Analysis 7. GC/MS or GC/FID Analysis Concentration->GC_Analysis

Caption: Experimental workflow for Endothall analysis via EPA Method 548.1.

Liquid chromatography coupled with tandem mass spectrometry offers a more direct method of analysis that circumvents the need for the derivatization step required for GC.

Key Steps:

  • Sample Collection & Preservation: Same as for the GC method.

  • Solid Phase Extraction (SPE): Sample extraction is performed, often using a polymeric reversed-phase sorbent like Oasis HLB.

  • Elution & Concentration: The analyte is eluted, and the solvent is evaporated.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for LC analysis (e.g., 10% methanol in water).

  • Analysis: The sample is injected into an LC-MS/MS system for separation and detection, typically using electrospray ionization in negative ion mode.

References

Endothall-Sodium: A Technical Guide to its Herbicidal Development and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Toxicologists, and Environmental Scientists

Executive Summary

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide primarily utilized for the control of submersed aquatic weeds.[1] This technical guide provides a comprehensive overview of the historical development of Endothall and its sodium and other salt formulations as a research chemical in the context of herbicidal applications. It details its discovery, mechanism of action, toxicological profile, and environmental fate, presenting quantitative data in structured tables and illustrating key pathways through diagrams. While initially explored for various agricultural uses, its most prominent and enduring application has been in aquatic weed management. The development of Endothall for this purpose began in 1958.[1]

Historical Development

The herbicidal properties of Endothall were first identified in the mid-1950s by the Pennwalt Corporation.[1] Early research focused on its potential as a defoliant and terrestrial herbicide. Trials were conducted between 1950 and 1952 in Tanganyika to test its efficacy under tropical conditions.[2] However, its primary application shifted to aquatic environments, with its development for this use starting in 1958.[1] Endothall is synthesized through the condensation of furan and maleic anhydride, followed by reduction.[3] It is not applied as a free acid but is converted into its more active inorganic or amine salts, such as disodium, dipotassium, and mono- and di- (N,N-dimethylalkylamine) salts.[4]

Mechanism of Action

The precise herbicidal mode of action of Endothall is multifaceted and not entirely understood.[1][5] However, a primary mechanism is the inhibition of protein phosphatase 2A (PP2A), a critical enzyme in various cellular signaling pathways.[6][7][8][9] This inhibition disrupts cellular processes regulated by reversible protein phosphorylation.[9]

Other postulated mechanisms include:

  • Inhibition of Protein and Lipid Synthesis: Endothall has been shown to interfere with the synthesis of proteins and lipids in plants.[1][10][11]

  • Disruption of Cell Membranes: It can cause damage to cell membranes, leading to leakage of cellular contents and desiccation of tissues.[4][10][12]

  • Respiratory Inhibition: Some studies suggest that Endothall acts as a respiratory inhibitor.[1][5]

The inhibition of PP2A is a key event that likely triggers a cascade of downstream effects leading to plant death.

Signaling Pathway of Endothall's Herbicidal Action

Endothall_Mechanism Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Dephosphorylated_Proteins Dephosphorylated Substrate Proteins PP2A->Dephosphorylated_Proteins Dephosphorylates Disruption Disruption of Cellular Processes PP2A->Disruption Phosphorylated_Proteins Phosphorylated Substrate Proteins Phosphorylated_Proteins->PP2A Cellular_Processes Normal Cellular Processes Dephosphorylated_Proteins->Cellular_Processes Regulates Plant_Death Plant Death Disruption->Plant_Death

Caption: Endothall's primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A).

Quantitative Data

Toxicological Data

The acute toxicity of Endothall varies depending on the specific salt formulation and the organism.

CompoundTest AnimalRouteLD50Citation
Technical EndothallRatOral38-51 mg/kg[1][13]
Disodium EndothallRatOral51 mg/kg[13]
Disodium EndothallGuinea PigOral250 mg/kg[13]
Amine Salt of EndothallRatOral206 mg/kg[13]
Dipotassium Salt (Formulation)Mallard DuckOral344 mg/kg[1]
Disodium EndothallRatDermal750 mg/kg[13]
Disodium EndothallRabbitDermal100 mg/kg[13]
Amine Salt of EndothallRabbitDermal143 mg/kg[13]

Long-term studies in rats and dogs have identified the stomach and liver as the primary target organs for toxicity.[14] A 1-year study in dogs established a No-Observed-Effect Level (NOEL) of 3.75 mg/kg bw/day, which is the basis for the current Acceptable Daily Intake (ADI) of 0.03 mg/kg bw.[14]

Ecotoxicological Data

Endothall's toxicity to aquatic organisms is also formulation-dependent. The dipotassium salt is generally less toxic to fish than the monoamine salt formulations.[1]

FormulationOrganismLC50 (96-hour)Citation
Monoamine SaltBluegill0.19-2.0 ppm[1]
Monoamine SaltSheepshead Minnow0.19-2.0 ppm[1]
Monoamine SaltMysid Shrimp0.19-2.0 ppm[1]
Monoamine SaltWater Flea0.19-2.0 ppm[1]
Dipotassium/Disodium SaltVarious Fish Species100-200 ppm[15]
Environmental Fate

Endothall is characterized by its relatively short persistence in the environment, primarily due to microbial degradation.[1]

EnvironmentHalf-lifeConditionsCitation
Aquatic (Aerobic)~1 week or less-[1][16]
Aquatic (Anaerobic)10 days-[1]
Soil4-9 days-[13][16]
Pond Water4 daysNon-autoclaved[1]
Pond WaterNo degradation after 9 daysAutoclaved (sterilized)[1]

Endothall has a low potential for bioaccumulation, with a bioconcentration factor (BCF) of less than 1 in bluegill sunfish.[3][16]

Experimental Protocols

Assessment of PP1 and PP2A Inhibition in vivo

This protocol is based on the study by Erdodi et al. (1995).[6][7][8]

PP2A_Inhibition_Protocol cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_assay Phosphatase Assay Animal_Prep Anesthetize Rats Portal_Vein Expose Portal Vein Animal_Prep->Portal_Vein Injection Administer Endothall (or control) into Portal Vein Portal_Vein->Injection Liver_Excision Excise Liver at Specified Time Points Injection->Liver_Excision Homogenization Homogenize Liver Tissue Liver_Excision->Homogenization Centrifugation Centrifuge to obtain Cytosolic Extract Homogenization->Centrifugation Assay_Setup Incubate Cytosolic Extract with Phosphorylase a Centrifugation->Assay_Setup Colorimetric_Measurement Measure Released Inorganic Phosphate Assay_Setup->Colorimetric_Measurement Data_Analysis Data_Analysis Colorimetric_Measurement->Data_Analysis Determine PP1 and PP2A Activity

Caption: Workflow for assessing in vivo inhibition of protein phosphatases by Endothall.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized. The portal vein is exposed for direct administration of the test compound.

  • Treatment: Endothall, or a control substance, is administered directly into the portal vein to ensure rapid delivery to the liver.

  • Sample Collection: At predetermined time points following administration, the liver is excised and immediately processed.

  • Sample Processing: The liver tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic extract containing the protein phosphatases.

  • Phosphatase Assay: The activity of PP1 and PP2A in the cytosolic extract is determined by measuring the dephosphorylation of a substrate, such as phosphorylase a. The amount of inorganic phosphate released is quantified colorimetrically.

Aquatic Herbicide Efficacy Testing

This protocol is a generalized representation based on studies evaluating the herbicidal effects of Endothall on aquatic plants.[17]

Herbicide_Efficacy_Protocol cluster_plant_culture Plant Culture cluster_treatment_application Treatment Application cluster_monitoring Monitoring and Data Collection cluster_data_analysis Data Analysis Plant_Acclimation Acclimate Target Aquatic Plant Species in Tanks Herbicide_Application Apply Endothall at Varying Concentrations to Replicate Tanks Plant_Acclimation->Herbicide_Application Control_Group Maintain Untreated Control Tanks Plant_Acclimation->Control_Group Visual_Assessment Visually Assess Plant Injury at Regular Intervals Herbicide_Application->Visual_Assessment Control_Group->Visual_Assessment Biomass_Harvest Harvest Plant Biomass at Predetermined Time Points Visual_Assessment->Biomass_Harvest Dry_Weight Determine Dry Weight of Harvested Biomass Biomass_Harvest->Dry_Weight Statistical_Analysis Statistically Compare Biomass from Treated and Control Groups (e.g., ANOVA) Dry_Weight->Statistical_Analysis Efficacy_Determination Efficacy_Determination Statistical_Analysis->Efficacy_Determination Determine Herbicide Efficacy

Caption: Generalized workflow for testing the efficacy of Endothall on aquatic plants.

Methodology:

  • Plant Culture: The target aquatic plant species are cultured in tanks under controlled conditions to ensure uniform growth and health.

  • Treatment Application: Endothall is applied to the water in the treatment tanks at a range of concentrations. Control tanks receive no herbicide.

  • Monitoring and Data Collection: Plant health is monitored visually at regular intervals. At the end of the exposure period, the plant biomass is harvested, dried, and weighed.

  • Data Analysis: The dry weights of the plants from the treated and control groups are statistically compared to determine the efficacy of the herbicide at different concentrations.

Conclusion

Endothall-sodium and its related salts have a long history as effective contact herbicides, particularly for the management of aquatic weeds. Its primary mechanism of action involves the inhibition of protein phosphatase 2A, leading to a cascade of cellular disruptions and eventual plant death. While toxicological data indicates a need for careful handling and application, its rapid environmental degradation minimizes long-term ecological impact. Continued research into its precise molecular interactions and the development of more targeted formulations will further enhance its utility in aquatic plant management.

References

Toxicological profile and safety data for Endothall-sodium in laboratory settings

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-sodium is the sodium salt of endothall, a dicarboxylic acid derivative primarily used as a terrestrial and aquatic herbicide.[1] Its mode of action in plants involves the inhibition of protein and lipid synthesis and disruption of cell membrane integrity.[2][3] In mammalian systems, endothall has been identified as an inhibitor of protein phosphatase 1 (PP1) and 2A (PP2A), key enzymes in cellular signaling pathways.[4][5][6] This technical guide provides a comprehensive overview of the toxicological profile and safety data for endothall-sodium in laboratory settings, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Toxicological Profile: Quantitative Data Summary

The toxicological effects of endothall-sodium have been evaluated across a range of studies, including acute, sub-chronic, chronic, reproductive, developmental, and genotoxicity assessments. The following tables summarize the key quantitative data from these studies.

Table 1: Acute Toxicity of Endothall and its Salts
Test SubstanceSpeciesRouteLD50Reference
Endothall (acid form)RatOral38 - 51 mg/kg[1]
Disodium endothallRatOral51 mg/kg[1]
Disodium endothallGuinea PigOral250 mg/kg[1]
Disodium endothallRatDermal750 mg/kg[1]
Disodium endothallRabbitDermal>100 mg/kg[1]
Amine salt of endothallRatOral206 mg/kg[1]
Amine salt of endothallRabbitDermal143 mg/kg[1]
Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity of Endothall-Sodium
Study TypeSpeciesDurationNOAELLOAELEffects Observed at LOAELReference
Chronic Oral ToxicityBeagle Dog2 years2 mg/kg/day6 mg/kg/dayIncreased organ weights (stomach, small intestine)[7]
Two-Generation ReproductionRat2 generations6 mg/kg/day36 mg/kg/dayDecreased body weight in parents and offspring[7]
Developmental ToxicityRatGestation days 6-1916 mg/kg/day (maternal)24 mg/kg/day (maternal)Maternal mortality[7]
Table 3: Carcinogenicity and Genotoxicity Findings
Assay TypeTest SystemResultsReference
Carcinogenicity BioassayRatNo statistically significant increase in tumors[1]
Mutagenicity (Ames Test)Salmonella typhimuriumNot mutagenic[1]
MutagenicityMouse cellsNot mutagenic[1]
MutagenicityFruit flies (Drosophila)Mutagenic ("commercial endothall")[1]
MutagenicityHuman white blood cellsNot mutagenic (Aquathol K)[1]

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD guidelines and available information on endothall-sodium studies.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 401)

The acute oral toxicity of endothall-sodium is typically determined using a protocol similar to the OECD Guideline 401.[4]

  • Test Animals: Young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[4]

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature (22 ± 3°C) and humidity (30-70%). A standard laboratory diet and drinking water are provided ad libitum.[4]

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] A control group receives the vehicle only.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for up to 14 days. Body weights are recorded weekly.[4]

  • Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[4]

Two-Generation Reproductive Toxicity Study (Adapted from OECD Guideline 416)

This study is designed to assess the effects of endothall-sodium on reproductive performance and offspring development over two generations.[1][8]

  • Parental (F0) Generation: Young, sexually mature rats are randomly assigned to control and treatment groups. The test substance is administered in the diet at various concentrations. Dosing continues for a pre-mating period, during mating, gestation, and lactation.

  • Mating and F1 Generation: F0 animals are mated to produce the F1 generation. Reproductive parameters such as mating index, fertility index, and gestation length are recorded. F1 pups are examined for viability, growth, and development.

  • F1 Generation Mating and F2 Generation: Selected F1 offspring are raised to maturity and dosed with endothall-sodium in the same manner as the F0 generation. These animals are then mated to produce the F2 generation. The same reproductive and developmental endpoints are assessed.

  • Pathology: All parental animals and selected offspring are subjected to a full necropsy with organ weight analysis and histopathological examination of reproductive and endocrine tissues.

In Vitro Chromosomal Aberration Test (Adapted from OECD Guideline 473)

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Cell Cultures: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: Cells are exposed to the test substance both in the presence and absence of an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure and Harvest: Cells are exposed to various concentrations of the test substance for a defined period. Following exposure, cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Chromosome Preparation and Analysis: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. Chromosomes are stained, and metaphase cells are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Endothall's primary mechanism of toxicity in mammalian cells is the inhibition of protein phosphatase 2A (PP2A).[4][5][6] PP2A is a crucial serine/threonine phosphatase involved in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of PP2A by endothall leads to hyperphosphorylation of various substrate proteins, disrupting normal cellular function.

G Endothall Endothall-sodium PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylates CellCycle Cell Cycle Progression Substrate_P->CellCycle Apoptosis Apoptosis Substrate_P->Apoptosis SignalTransduction Signal Transduction Substrate_P->SignalTransduction Disruption Disruption of Cellular Processes CellCycle->Disruption Apoptosis->Disruption SignalTransduction->Disruption G start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization grouping Randomization and Grouping acclimatization->grouping dosing Oral Gavage Dosing (Single Dose) grouping->dosing observation Observation Period (up to 14 days) dosing->observation data_collection Data Collection: - Mortality - Clinical Signs - Body Weight observation->data_collection necropsy Gross Necropsy observation->necropsy At study termination or death analysis Data Analysis and LD50 Calculation data_collection->analysis necropsy->analysis end End analysis->end G start Start f0_dosing F0 Generation Dosing (Pre-mating, Mating, Gestation, Lactation) start->f0_dosing f0_mating F0 Mating f0_dosing->f0_mating pathology Necropsy and Histopathology (F0, F1, F2) f0_dosing->pathology f1_birth F1 Generation Born f0_mating->f1_birth f1_dev F1 Development and Weaning f1_birth->f1_dev f1_selection F1 Selection for Mating f1_dev->f1_selection f1_dosing F1 Generation Dosing f1_selection->f1_dosing f1_mating F1 Mating f1_dosing->f1_mating f1_dosing->pathology f2_birth F2 Generation Born f1_mating->f2_birth f2_dev F2 Development and Weaning f2_birth->f2_dev f2_dev->pathology analysis Data Analysis pathology->analysis end End analysis->end

References

Environmental Fate and Microbial Degradation of Endothall-sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and microbial degradation of Endothall-sodium, a widely used herbicide. This document synthesizes available scientific literature to offer insights into its persistence, degradation pathways, and the methodologies used to study these processes.

Environmental Fate of Endothall-sodium

Endothall-sodium, the salt form of the active ingredient endothall acid (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), is primarily used as an aquatic herbicide. Its environmental persistence is relatively short, with microbial degradation being the principal mechanism of dissipation.

Persistence in Aquatic Environments

The half-life of endothall in aquatic environments is influenced by several factors, including oxygen levels, temperature, and the presence of microbial populations. Under aerobic conditions, endothall biodegrades rapidly, with a reported half-life of approximately one week or less.[1] In anaerobic or anoxic conditions, the degradation process is significantly slower.[1] The presence of sediment and established microbial communities can accelerate degradation. Studies have shown that degradation is significantly faster in the presence of sediment and that microbial populations previously exposed to endothall exhibit a shorter lag phase before degradation begins.[2]

Persistence in Soil

In soil environments, endothall is also primarily degraded by microbial action. Its persistence can be affected by soil type, moisture, and temperature.

Quantitative Data on Endothall-sodium Degradation

The following table summarizes quantitative data on the degradation and environmental fate of Endothall-sodium based on available literature.

ParameterValueConditionsReference
Aquatic Half-life (Aerobic) < 7 daysAerobic aquatic environment[1]
Aquatic Half-life (Anaerobic) ~10 days (dipotassium salt)Anaerobic water[1]
Degradation in Pond Water 50% degradation in 4 daysNon-autoclaved pond water[1]
Degradation in Pond Water No degradation after 9 daysAutoclaved (sterilized) pond water[1]
Complete Microbial Degradation 30-60 daysGeneral aquatic environment[1][3]
Degradation in Mesocosm with Sediment ~96-98% decay by day 21Presence of sediment[2]
Degradation in Mesocosm without Sediment No degradation observed in 21 daysAbsence of sediment[2]

Microbial Degradation of Endothall-sodium

The primary mechanism for the breakdown of endothall in the environment is through microbial metabolism. Various bacteria and fungi have been implicated in this process.

Key Microorganisms

Research has identified bacteria from the genus Arthrobacter as being capable of utilizing endothall as a sole carbon source.[4] These bacteria play a crucial role in the cleavage of the endothall molecule. While other microorganisms are likely involved, Arthrobacter is the most frequently cited genus in the literature.

Biochemical Pathway of Degradation

The biodegradation of endothall is initiated by the cleavage of the 7-oxabicyclo[2.2.1]heptane ring structure. This initial step is considered the rate-limiting step in the degradation process. Following the ring cleavage, the resulting intermediates are further metabolized. The primary breakdown product identified is glutamic acid.[1][3] This amino acid is then readily utilized by a wide range of microorganisms and can enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.[1] Other minor metabolites that have been reported include aspartic acid, citric acid, and alanine.[1]

Endothall_Degradation_Pathway Endothall Endothall-sodium (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) RingCleavage Ring Cleavage (Mediated by microbial enzymes) Endothall->RingCleavage Microbial Action (e.g., Arthrobacter sp.) Intermediates Alicyclic Intermediates RingCleavage->Intermediates GlutamicAcid Glutamic Acid (Primary Metabolite) Intermediates->GlutamicAcid MinorMetabolites Minor Metabolites (Aspartic acid, Citric acid, Alanine) Intermediates->MinorMetabolites TCA Tricarboxylic Acid (TCA) Cycle GlutamicAcid->TCA Mineralization CO2 + H2O (Mineralization) TCA->Mineralization

Figure 1: Generalized biochemical pathway of Endothall-sodium degradation.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of endothall degradation.

Protocol for Microbial Degradation Study in Water (Based on OECD 309 Guideline)

This protocol provides a framework for assessing the aerobic mineralization of endothall in surface water.

1. Test System Preparation:

  • Collect surface water from a well-characterized, unpolluted site.

  • Characterize the water for pH, dissolved organic carbon (DOC), and microbial biomass.

  • Prepare test vessels (e.g., glass flasks) and control vessels (sterile controls). For sterile controls, autoclave the water sample.

2. Test Substance Application:

  • Prepare a stock solution of Endothall-sodium. For enhanced tracking, ¹⁴C-labeled endothall can be used.

  • Spike the test and control vessels with endothall to achieve the desired initial concentration.

3. Incubation:

  • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous gentle agitation to maintain aerobic conditions.

  • Trap any evolved ¹⁴CO₂ in a suitable absorbent (e.g., potassium hydroxide solution) if using radiolabeled material.

4. Sampling and Analysis:

  • Collect water samples from the test and control vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • At each time point, analyze the samples for the parent endothall concentration using a validated analytical method (see Protocol 4.2).

  • If using ¹⁴C-labeled endothall, quantify the radioactivity in the water phase, CO₂ traps, and biomass to perform a mass balance.

5. Data Analysis:

  • Plot the concentration of endothall versus time.

  • Determine the degradation rate constant and the half-life (DT₅₀) of endothall under the specified test conditions.

Analytical Protocol for Endothall in Water (Based on EPA Method 548.1)

This method describes the determination of endothall in drinking water by gas chromatography with mass spectrometry (GC/MS) or a flame ionization detector (FID).

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles.

  • If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.

  • Preserve the samples by cooling to 4°C.

2. Solid Phase Extraction (SPE):

  • Pass a known volume of the water sample through an anion exchange SPE cartridge.

  • Elute the retained endothall from the cartridge with an appropriate solvent.

3. Derivatization:

  • Convert the endothall to a more volatile form suitable for GC analysis. This is typically achieved by esterification to form the dimethyl ester of endothall.

4. Gas Chromatography (GC) Analysis:

  • Inject the derivatized extract into a gas chromatograph equipped with a suitable capillary column.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

5. Detection:

  • Mass Spectrometry (MS): Operate the MS in either full scan or selected ion monitoring (SIM) mode for high selectivity and sensitivity.

  • Flame Ionization Detector (FID): Provides a robust and less expensive detection option, though it is less selective than MS.

6. Quantification:

  • Prepare a calibration curve using standards of derivatized endothall.

  • Quantify the endothall concentration in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_degradation_study Microbial Degradation Study cluster_analytical_protocol Analytical Protocol (EPA 548.1) DS_Start 1. Prepare Test System (Surface Water, Vessels) DS_Spike 2. Spike with Endothall-sodium DS_Start->DS_Spike DS_Incubate 3. Incubate under Controlled Conditions DS_Spike->DS_Incubate DS_Sample 4. Collect Samples Over Time DS_Incubate->DS_Sample DS_Analyze 5. Analyze Endothall Concentration DS_Sample->DS_Analyze AP_Collect 1. Sample Collection & Preservation DS_Sample->AP_Collect Samples for Analysis DS_Data 6. Determine Degradation Kinetics DS_Analyze->DS_Data AP_Extract 2. Solid Phase Extraction (SPE) AP_Collect->AP_Extract AP_Derivatize 3. Derivatization (Esterification) AP_Extract->AP_Derivatize AP_GC 4. Gas Chromatography (GC) AP_Derivatize->AP_GC AP_Detect 5. Detection (MS or FID) AP_GC->AP_Detect AP_Quantify 6. Quantification AP_Detect->AP_Quantify

Figure 2: Experimental workflow for studying Endothall-sodium degradation.

Conclusion

Endothall-sodium exhibits a relatively short persistence in the environment, primarily due to efficient microbial degradation. The rate of this degradation is significantly influenced by environmental factors such as the presence of sediment, oxygen levels, and temperature. The primary degradation pathway involves the cleavage of the endothall ring structure and subsequent metabolism, with glutamic acid being a key metabolite. The experimental protocols outlined in this guide provide a framework for the robust study of endothall's environmental fate and degradation kinetics. Further research is warranted to identify a broader range of endothall-degrading microorganisms and to elucidate the specific enzymatic pathways involved in its breakdown.

References

Methodological & Application

Protocol for Preparing Endothall-Sodium Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of Endothall-sodium stock solutions intended for in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and laboratory safety.

Introduction

Endothall is a dicarboxylic acid that functions as a potent inhibitor of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1). Its sodium salt, Endothall-sodium, is water-soluble, making it suitable for use in a variety of in vitro experimental systems, including cell culture-based assays. Accurate preparation of stock solutions is the first critical step in obtaining reliable and consistent results.

Materials and Reagents

Personal Protective Equipment (PPE)
  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • Laboratory coat

  • Respiratory protection (if handling large quantities of powder or if aerosolization is possible)

Reagents
  • Endothall-sodium (powder form)

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), 1X

  • Dimethyl sulfoxide (DMSO), cell culture grade (for specific applications)

Equipment
  • Analytical balance

  • Laminar flow hood or biological safety cabinet

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Syringe filters (0.22 µm pore size, sterile)

  • Sterile syringes

  • Cryogenic vials for storage

Safety Precautions

Endothall is toxic if swallowed and can cause severe skin and eye irritation.[1][2] Always handle Endothall-sodium powder and concentrated solutions within a laminar flow hood or a well-ventilated area.[2] Wear appropriate PPE at all times to avoid direct contact. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2] Consult the Safety Data Sheet (SDS) for complete safety information before handling.

Preparation of Endothall-Sodium Stock Solutions

The choice of solvent depends on the specific requirements of the in vitro assay. For most cell culture applications, sterile water or PBS are the recommended solvents due to the high water solubility of Endothall-sodium. If a non-aqueous stock is required, DMSO can be used, but the final concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Aqueous Stock Solution (e.g., 100 mM in Sterile Water or PBS)

This is the recommended primary method for preparing Endothall-sodium stock solutions for most in vitro assays.

Protocol:

  • Calculate the required mass: Determine the mass of Endothall-sodium powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of Endothall is 186.16 g/mol , and the molecular weight of its disodium salt is 230.14 g/mol . Ensure you are using the correct molecular weight based on the form of the compound you have.

  • Weigh the powder: In a laminar flow hood, carefully weigh the calculated amount of Endothall-sodium powder using an analytical balance.

  • Dissolve the powder: Transfer the powder to a sterile conical tube. Add a portion of the sterile water or PBS to the tube.

  • Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming or use of a magnetic stirrer can aid in dissolution if necessary.

  • Adjust to final volume: Once completely dissolved, add sterile water or PBS to reach the final desired volume.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile conical tube or cryogenic vials. This step is crucial to prevent microbial contamination of cell cultures.

  • Label and store: Clearly label the aliquots with the compound name, concentration, date of preparation, and solvent. Store as recommended in Section 5.

DMSO Stock Solution (e.g., 100 mM)

This method should be used when a highly concentrated stock is necessary and the final concentration of DMSO in the assay can be maintained at a non-toxic level.

Protocol:

  • Weigh the powder: Following the safety precautions in a laminar flow hood, weigh the required amount of Endothall-sodium powder.

  • Dissolve in DMSO: Transfer the powder to a sterile tube and add the appropriate volume of cell culture grade DMSO.

  • Ensure complete dissolution: Vortex thoroughly until the powder is fully dissolved.

  • Label and store: Aliquot the stock solution into sterile cryogenic vials. Label each vial clearly with the compound name, concentration, solvent (DMSO), and date. Store as recommended in Section 5.

Storage and Stability

Proper storage is critical to maintain the activity of the Endothall-sodium stock solution.

Storage Condition Aqueous Stock Solution DMSO Stock Solution
Short-term (≤ 1 week) 4°C, protected from light4°C, protected from light
Long-term (> 1 week) -20°C or -80°C in aliquots-20°C or -80°C in aliquots

Important Considerations:

  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Light Sensitivity: Protect solutions from direct light.

Working Concentrations for In Vitro Assays

The optimal working concentration of Endothall-sodium will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Assay Type Typical Concentration Range Notes
Cell Viability/Cytotoxicity Assays 1 µM - 1 mMA wide range should be tested to determine the IC50 value for the specific cell line.
Protein Phosphatase Inhibition Assays 10 nM - 100 µMEndothall is a potent inhibitor of PP2A.
General Cell Culture Experiments 1 µM - 50 µMBased on concentrations that induce cellular effects without causing widespread cell death.

Preparation of Working Solutions: To prepare a working solution, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure that the final concentration of DMSO, if used, is well below the cytotoxic threshold for the cell line being used (typically <0.1%).

Quality Control

To ensure the reliability of your experiments, it is good practice to:

  • Visually inspect stock solutions for any signs of precipitation or microbial growth before each use.

  • Periodically test the activity of a stock solution aliquot using a standard assay to confirm its potency, especially for long-term stored solutions.

Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization & Storage cluster_use Application weigh Weigh Endothall-Sodium Powder dissolve Dissolve in Sterile Solvent (Water, PBS, or DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex adjust_vol Adjust to Final Volume vortex->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Sterile Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium to Working Concentration thaw->dilute treat Treat Cells in In Vitro Assay dilute->treat

Caption: Workflow for preparing Endothall-sodium stock solutions.

Endothall's Primary Signaling Pathway Inhibition

G Endothall Endothall PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits PP1 Protein Phosphatase 1 (PP1) Endothall->PP1 Inhibits (weaker) Substrate_P Phosphorylated Substrate Protein PP2A->Substrate_P Dephosphorylates PP1->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Protein Cellular_Response Downstream Cellular Response Substrate->Cellular_Response

Caption: Endothall inhibits PP2A and PP1, preventing dephosphorylation.

References

Application Note: A Rapid and Sensitive LC-MS/MS Method for the Quantification of Endothall in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of endothall in water samples. Endothall is a widely utilized herbicide for managing aquatic and terrestrial weeds.[1][2][3] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established maximum contaminant levels (MCL) for endothall in drinking water due to potential health risks associated with exposure, such as gastrointestinal issues or damage to the liver and kidneys with prolonged exposure.[1][3][4] Traditional methods for endothall analysis, like EPA method 548.1, often involve complex and time-consuming derivatization steps followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] The presented LC-MS/MS method overcomes these limitations by enabling the direct, rapid, and highly selective and sensitive quantification of endothall, thereby significantly improving sample throughput.[2][3]

Introduction

Endothall is a dicarboxylic acid herbicide used to control a variety of aquatic and terrestrial plants.[3] Its presence in water sources is a concern for both environmental and public health.[5] Monitoring endothall levels in water is crucial for ensuring regulatory compliance and safeguarding drinking water quality. While established GC-MS methods exist, they require laborious sample preparation, including derivatization, which can be a bottleneck in high-throughput laboratory settings.[1][2] Direct analysis of the polar and ionic endothall molecule is challenging with conventional reversed-phase LC columns. However, the use of specialized chromatography, such as ion chromatography (IC) or specific reversed-phase columns, coupled with the specificity of tandem mass spectrometry, allows for the direct and sensitive measurement of endothall in water matrices.[1][3] This application note provides a detailed protocol for such a method.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Water_Sample Water Sample Collection Filtration Filtration (if particulates are present) Water_Sample->Filtration ISTD_Spike Spike with Internal Standard (e.g., Glutaric acid-d6) Filtration->ISTD_Spike LC_Separation LC Separation ISTD_Spike->LC_Separation Direct Injection MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Experimental workflow for endothall quantification.

Experimental Protocols

Materials and Reagents
  • Endothall standard solution (1 mg/mL in methanol)

  • Glutaric acid-d6 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, if needed)

Sample Preparation
  • Water Sample Collection : Collect water samples in clean polypropylene or glass bottles.[6]

  • Filtration : If the water sample contains visible particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the LC system.[3]

  • Internal Standard Spiking : For improved accuracy and precision, spike a known concentration of an internal standard, such as isotope-labeled glutaric acid (Glutarate-d6), into the water sample.[1][3] A typical concentration is 100 ppb.[3] For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[3]

  • Direct Injection : The prepared sample is now ready for direct injection into the LC-MS/MS system.[1][2][3]

Liquid Chromatography (LC) Method
ParameterValue
Column IonPac® AS16 (2 mm)[1] or Symmetry Shield RP8, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.5% Formic Acid in Water[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Gradient 5% to 60% B over 10 minutes[7]
Flow Rate 200 - 400 µL/min[1]
Injection Volume 5 - 75 µL[7]
Column Temperature 30 °C[1]

Note: An alternative isocratic method uses 5% Acetonitrile in 1% formic acid/water as the mobile phase.

Mass Spectrometry (MS/MS) Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[1][8]
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z) 185 (Negative Ion Mode)[1] or 169.1 (Positive Ion Mode, [M-H₂O+H]⁺)[8]
Product Ion (m/z) 123.1[8]
Internal Standard (Glutarate-d6) Precursor Ion (m/z) 137[1]
Source Temperature 500 - 700 °C[1][8]
IonSpray Voltage 3000 - 4500 V[1][8]

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct LC-MS/MS method for endothall quantification.

ParameterResultReference
Linearity Range 1 - 1000 ppb (µg/L)[3]
Coefficient of Determination (r²) > 0.999[3]
Method Detection Limit (MDL) 0.56 ppb (µg/L)[3]
Recovery in Creek Water (spiked at 5 ppb) 98%[3]
Recovery in Lake Water (spiked at 5 ppb) 102%[3]
Recovery in High Salt Water (spiked at 5 ppb) 95%[3]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the direct quantification of endothall in various water matrices. By eliminating the need for cumbersome derivatization steps, this method significantly enhances sample throughput, making it an ideal solution for routine monitoring and regulatory compliance testing. The high sensitivity and selectivity of tandem mass spectrometry ensure accurate results even at low ppb levels, well below the established regulatory limits.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Endothall-sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a widely used herbicide, has been identified as a potent inhibitor of protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[1][2][3] This inhibitory action disrupts cellular signaling pathways that are dependent on the dephosphorylation of key regulatory proteins, leading to downstream cellular effects. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to quantify the inhibitory potential of Endothall-sodium on PP2A activity. The provided methodologies are adaptable for screening other potential phosphatase inhibitors and for studying the kinetics of inhibition.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] PP2A typically exists as a heterotrimeric holoenzyme, and its activity is tightly regulated. Endothall and its analogs act by directly binding to the catalytic subunit of PP2A, thereby inhibiting its ability to dephosphorylate its target substrates.[2][4] This inhibition leads to the hyperphosphorylation of downstream proteins, disrupting normal cellular function.

dot

cluster_pathway Simplified PP2A Signaling Pathway and Inhibition by Endothall Kinase Protein Kinase (e.g., Akt, MAPK) Substrate Dephosphorylated Substrate Protein Kinase->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Protein Substrate_P->Substrate Dephosphorylation Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate->Response PP2A Protein Phosphatase 2A (PP2A) PP2A->Substrate_P Catalyzes Endothall Endothall-sodium Endothall->PP2A Inhibition

Caption: Inhibition of PP2A by Endothall disrupts cellular signaling.

Quantitative Data Presentation

The inhibitory potency of Endothall against protein phosphatases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Endothall against PP2A and PP1.

CompoundTarget EnzymeIC50 ValueReference
EndothallProtein Phosphatase 2A (PP2A)90 nM[3]
EndothallProtein Phosphatase 2A (PP2A)95 nM[4]
EndothallProtein Phosphatase 1 (PP1)5.0 µM[3]

These values demonstrate that Endothall is a significantly more potent inhibitor of PP2A than PP1.

Experimental Protocols

Two common and reliable methods for determining in vitro phosphatase activity and inhibition are the Malachite Green Phosphate Assay and the p-Nitrophenyl Phosphate (pNPP) Assay.

Malachite Green Phosphate Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Purified recombinant Protein Phosphatase 2A (catalytic subunit)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Endothall-sodium stock solution (in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1% (v/v) 2-mercaptoethanol

  • Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water

  • Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl

  • Malachite Green Working Solution: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh.

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Endothall-sodium dilutions: Prepare a serial dilution of Endothall-sodium in Assay Buffer to achieve a range of final concentrations for the IC50 determination (e.g., 1 nM to 10 µM).

  • Set up the reaction: In a 96-well plate, add the following to each well:

    • 20 µL of Assay Buffer (for control) or Endothall-sodium dilution.

    • 10 µL of purified PP2A enzyme (final concentration will depend on the specific activity of the enzyme lot).

    • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction: Add 20 µL of the phosphopeptide substrate to each well to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for that substrate.

  • Incubate: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction and develop color: Add 50 µL of Malachite Green Working Solution to each well to stop the reaction and initiate color development.

  • Incubate for color development: Incubate at room temperature for 15-20 minutes.

  • Measure absorbance: Read the absorbance at 620-650 nm using a microplate reader.

  • Data analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the Endothall-sodium concentration. The IC50 value can then be determined from this curve.

dot

Start Start Prepare Prepare Endothall-sodium Serial Dilutions Start->Prepare Plate Add Reagents to 96-well Plate: - Assay Buffer/Endothall - PP2A Enzyme Prepare->Plate PreIncubate Pre-incubate at 30°C (10 min) Plate->PreIncubate AddSubstrate Add Phosphopeptide Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 30°C (15-30 min) AddSubstrate->Incubate AddMalachite Add Malachite Green Working Solution Incubate->AddMalachite IncubateColor Incubate at Room Temp (15-20 min) AddMalachite->IncubateColor Read Read Absorbance (620-650 nm) IncubateColor->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the Malachite Green PP2A inhibition assay.

p-Nitrophenyl Phosphate (pNPP) Assay

This assay uses a non-specific chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by phosphatases to produce p-nitrophenol, a yellow product that can be measured at 405 nm.

Materials:

  • Purified recombinant Protein Phosphatase 2A (catalytic subunit)

  • Endothall-sodium stock solution (in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 M NaCl, 2 mM MnCl2, 1 mM DTT

  • pNPP Substrate Solution: 10 mM pNPP in Assay Buffer. Prepare fresh.

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Endothall-sodium dilutions: As described in the Malachite Green assay protocol.

  • Set up the reaction: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer (for control) or Endothall-sodium dilution.

    • 25 µL of purified PP2A enzyme.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction: Add 50 µL of pNPP Substrate Solution to each well.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction: Add 50 µL of Stop Solution to each well.

  • Measure absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data analysis: As described in the Malachite Green assay protocol.

dot

Start Start Prepare Prepare Endothall-sodium Serial Dilutions Start->Prepare Plate Add Reagents to 96-well Plate: - Assay Buffer/Endothall - PP2A Enzyme Prepare->Plate PreIncubate Pre-incubate at 37°C (10 min) Plate->PreIncubate AddSubstrate Add pNPP Substrate to Initiate Reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C (30-60 min) AddSubstrate->Incubate AddStop Add Stop Solution Incubate->AddStop Read Read Absorbance (405 nm) AddStop->Read Analyze Analyze Data and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the pNPP PP2A inhibition assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro assessment of Endothall-sodium as a protein phosphatase 2A inhibitor. The detailed methodologies for both the Malachite Green and pNPP assays, along with the summarized quantitative data and mechanistic overview, provide a solid foundation for researchers in drug discovery and related fields to study the effects of this and other compounds on phosphatase activity. Adherence to these protocols will enable the generation of robust and reproducible data for the characterization of enzyme inhibitors.

References

Animal Models for Evaluating the In Vivo Effects of Endothall-Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-sodium is a widely used herbicide, and understanding its in vivo toxicological profile is crucial for human health risk assessment and regulatory purposes. These application notes provide a comprehensive overview of the animal models and experimental protocols for evaluating the systemic effects of Endothall-sodium. The primary target organs identified in animal studies are the gastrointestinal tract, liver, and kidney. The principal mechanism of Endothall's toxicity is the inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes, including cell cycle regulation, apoptosis, and signal transduction.

Quantitative Toxicology Data

The following tables summarize the key quantitative data from various in vivo studies on Endothall and its salts.

Table 1: Acute Toxicity of Endothall and its Salts
Animal SpeciesSalt FormRoute of AdministrationLD50 Value (mg/kg)Reference
RatAcidOral35-51[1]
RatSodium SaltOral182-197[1]
Guinea PigDisodium SaltOral250
RabbitTechnicalDermal>2000
Table 2: Subchronic and Chronic Oral Toxicity of Endothall-Sodium
Animal SpeciesStudy DurationDose (mg/kg/day)Key FindingsReference
Dog (Beagle)2 years2No Adverse Effect Level (NOAEL)[1]
6Increased organ weights (stomach, small intestine)[1]
16Increased organ weights (stomach, small intestine)[1]
Dog (Beagle)1 year14.4Changes in portal tract of the liver, dose-related changes in stomach mucosa[1]

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below, based on OECD guidelines.

Protocol 1: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity (LD50) of Endothall-sodium.

Animal Model: Wistar rats (female, 8-12 weeks old).

Procedure:

  • Acclimatization: Animals are acclimatized for at least 5 days.

  • Fasting: Animals are fasted overnight (feed, but not water) prior to dosing.

  • Dosing: Endothall-sodium, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage. A starting dose of 2000 mg/kg is used.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Data Collection and Analysis:

  • Mortality and clinical signs are recorded.

  • Body weights are measured before dosing and at least weekly thereafter.

  • Gross pathological changes are noted.

  • The LD50 is calculated based on the mortality data.

Protocol 2: 90-Day Oral Toxicity Study in Non-Rodents (OECD 409)

Objective: To evaluate the subchronic oral toxicity of Endothall-sodium.

Animal Model: Beagle dogs (young adult, both sexes).

Procedure:

  • Acclimatization: Animals are acclimatized for at least 2 weeks.

  • Dosing: Endothall-sodium is administered daily in gelatin capsules for 90 days. At least three dose levels and a control group are used.

  • Observations:

    • Clinical Signs: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at baseline, mid-term, and termination.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

Data Collection and Analysis:

  • Hematology: Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count, etc.

  • Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, total protein, albumin, electrolytes, etc.

  • Organ Weights: Absolute and relative (to body weight) organ weights are calculated.

  • Histopathology: Microscopic examination of the gastrointestinal tract, liver, kidneys, and other major organs.

Signaling Pathways and Experimental Workflows

Mechanism of Action: PP2A Inhibition

Endothall-sodium exerts its toxicity primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a crucial phosphatase that dephosphorylates a wide range of proteins, thereby regulating multiple signaling pathways. Inhibition of PP2A by Endothall leads to the hyperphosphorylation of its substrate proteins, disrupting normal cellular functions and leading to apoptosis and cell damage.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects Endothall Endothall-sodium PP2A PP2A (Protein Phosphatase 2A) Endothall->PP2A Inhibits p_Proteins Hyperphosphorylated Substrate Proteins PP2A->p_Proteins Dephosphorylates MAPK_ERK MAPK/ERK Pathway p_Proteins->MAPK_ERK Activates PI3K_AKT PI3K/AKT Pathway p_Proteins->PI3K_AKT Activates TGF_beta TGF-β/Smad Pathway p_Proteins->TGF_beta Activates CellCycle Cell Cycle Dysregulation MAPK_ERK->CellCycle Apoptosis Apoptosis PI3K_AKT->Apoptosis CellDamage Cell Damage TGF_beta->CellDamage

Caption: Endothall-sodium inhibits PP2A, leading to downstream pathway dysregulation and cellular damage.

Experimental Workflow: 90-Day Oral Toxicity Study

The following diagram illustrates the typical workflow for a 90-day oral toxicity study in a non-rodent model.

G cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_analysis Terminal Analysis AnimalSelection Animal Selection (Beagle Dogs, both sexes) Acclimatization Acclimatization (≥ 2 weeks) AnimalSelection->Acclimatization Grouping Randomization into Groups (Control + ≥ 3 Dose Levels) Acclimatization->Grouping Dosing Daily Oral Dosing (Endothall-sodium in capsules) Grouping->Dosing ClinicalObs Daily Clinical Observations Dosing->ClinicalObs BodyWeight Weekly Body Weight & Food Consumption Dosing->BodyWeight HemoBiochem Hematology & Serum Biochemistry (Baseline, Mid, End) Dosing->HemoBiochem Necropsy Gross Necropsy Dosing->Necropsy End of 90 Days DataAnalysis Data Analysis & Reporting ClinicalObs->DataAnalysis BodyWeight->DataAnalysis HemoBiochem->DataAnalysis OrganWeight Organ Weight Measurement Necropsy->OrganWeight Histopathology Histopathological Examination (GI Tract, Liver, Kidneys, etc.) Necropsy->Histopathology OrganWeight->DataAnalysis Histopathology->DataAnalysis

Caption: Workflow for a 90-day oral toxicity study of Endothall-sodium in dogs.

Conclusion

The evaluation of Endothall-sodium's in vivo effects relies on standardized toxicological studies in appropriate animal models. Rats and dogs are commonly used species, with a focus on assessing toxicity to the gastrointestinal tract, liver, and kidneys. The primary mechanism of toxicity, PP2A inhibition, provides a molecular basis for the observed pathologies. The protocols and data presented in these application notes serve as a valuable resource for researchers involved in the safety assessment of Endothall-sodium and other related compounds.

References

Application of Endothall-Sodium in Aquatic Weed Control Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-sodium is a widely utilized contact herbicide for the management of submersed aquatic vegetation.[1] Its efficacy is dependent on the concentration of the active ingredient and the duration of contact with the target plant species. Two primary formulations of endothall are available for aquatic weed control: the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1] The dipotassium salt formulation is generally characterized by lower toxicity to fish and other aquatic organisms, making it a preferred choice in many environmental settings.[1] In contrast, the monoamine salt formulation exhibits higher toxicity to fish but can be more effective against certain filamentous algae.[1] The mode of action for endothall is not fully elucidated but is known to involve the inhibition of protein and lipid synthesis, ultimately leading to the disruption of cellular integrity.[2]

This document provides detailed application notes and experimental protocols for the use of Endothall-sodium in aquatic weed control research, designed to assist researchers in designing and executing robust and reproducible studies.

Data Presentation: Efficacy of Endothall Formulations

The following tables summarize quantitative data on the efficacy of dipotassium and mono(N,N-dimethylalkylamine) salts of endothall against various aquatic weed species. Efficacy is presented as a function of herbicide concentration and exposure time.

Table 1: Efficacy of Dipotassium Endothall Salt on Eurasian Watermilfoil (Myriophyllum spicatum)

Concentration (mg/L a.i.)Exposure Time (hours)Biomass Reduction (%)Reference
0.524No significant reductionNetherland & Getsinger, 1991
1.024~40%Netherland & Getsinger, 1991
2.012~60%Netherland & Getsinger, 1991
2.024>85%Netherland & Getsinger, 1991
3.012>85%Netherland & Getsinger, 1991
5.06>85%Netherland & Getsinger, 1991

Table 2: Efficacy of Dipotassium Endothall Salt on Hydrilla (Hydrilla verticillata)

Concentration (mg/L a.i.)Exposure Time (hours)Biomass Reduction (%)Reference
1.072No significant reductionNetherland & Getsinger, 1991
2.048>85%Netherland & Getsinger, 1991
3.024>85%Netherland & Getsinger, 1991
5.012>85%Netherland & Getsinger, 1991

Table 3: Efficacy of Mono(N,N-dimethylalkylamine) Salt of Endothall on Various Aquatic Weeds in Static Irrigation Channels (Winter Application)

Target SpeciesConcentration (mg ae L⁻¹)Exposure Time (days)Biomass Reduction (%) (19 weeks after treatment)Reference
Vallisneria australis2.42195 Clements et al., 2018
Myriophyllum papillosum2.421100 Clements et al., 2018
Potamogeton tricarinatus2.421100 Clements et al., 2018

Statistically significant effects (P < 0.05) are shown in bold.

Experimental Protocols

Laboratory Bioassay for Herbicide Efficacy

This protocol outlines a static-renewal laboratory bioassay to determine the concentration-exposure time (CET) relationship for endothall on a target aquatic weed species.

a. Plant Culture:

  • Collect healthy, actively growing target plant specimens from a field site or culture facility.

  • Acclimate the plants in the laboratory for at least one week in a culture medium (e.g., Smart and Barko medium) under controlled conditions of light (e.g., 14:10 hour light:dark cycle) and temperature (e.g., 20-25°C).

  • Plant apical shoots of a standardized length (e.g., 15 cm) in sediment-filled pots and allow them to establish roots for approximately two weeks before initiating the experiment.[3]

b. Experimental Setup:

  • Use glass aquaria or beakers of sufficient volume (e.g., 2-4 L) to accommodate the potted plants.[3]

  • Randomly assign treatments (different endothall concentrations and exposure times) and untreated controls to the experimental units, with a minimum of three replicates per treatment.

  • Prepare stock solutions of the desired endothall formulation.

  • Introduce the appropriate volume of the stock solution to each aquarium to achieve the target concentrations.

c. Herbicide Exposure and Monitoring:

  • At the start of the exposure period, collect water samples from each aquarium to verify the initial endothall concentration.[4]

  • Maintain the specified exposure times for each treatment group.

  • At the end of the exposure period, remove the plants and rinse them thoroughly with clean water to remove any herbicide residue.[4]

  • Transfer the plants to fresh, herbicide-free culture medium.

  • Monitor the plants for a post-treatment period of at least four weeks, making visual observations of injury and collecting biomass samples at designated time points.[4]

d. Data Collection and Analysis:

  • At the end of the post-treatment period, harvest the above-sediment plant biomass.

  • Dry the biomass to a constant weight at 60-70°C and record the dry weight.

  • Calculate the percent biomass reduction for each treatment relative to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the CET relationships.

Laboratory_Bioassay_Workflow A Plant Collection & Acclimation B Planting in Pots & Establishment A->B C Experimental Setup (Aquaria, Randomization) B->C D Herbicide Application C->D E Exposure Period D->E F Plant Rinsing & Transfer E->F G Post-Treatment Monitoring F->G H Biomass Harvest & Drying G->H I Data Analysis H->I

Laboratory Bioassay Workflow Diagram.
Field Trial for Evaluating Endothall Efficacy

This protocol describes a small-plot field trial to assess the effectiveness of endothall in a natural aquatic environment.

a. Site Selection and Pre-Treatment Assessment:

  • Select a study site with a relatively uniform distribution and density of the target weed species.

  • Establish replicate treatment and control plots of a defined size (e.g., 0.1 to 0.25 acres).

  • Conduct a pre-treatment assessment to quantify the baseline abundance of the target and non-target plant species. This can be done using methods such as biomass sampling, rake tosses, or hydroacoustic surveys.

b. Herbicide Application:

  • Calculate the amount of endothall product required for each treatment plot based on the plot volume and the target concentration.

  • Apply the herbicide using calibrated equipment to ensure even distribution within the treatment plots. Liquid formulations can be injected below the water surface, while granular formulations can be applied using a spreader.

  • If studying the effect of water movement, a tracer dye can be applied simultaneously with the herbicide to monitor its dispersal and dilution.

c. Post-Treatment Monitoring:

  • Collect water samples from the treatment plots at specified intervals (e.g., 1, 3, 7, and 14 days after treatment) to determine the concentration and persistence of endothall.

  • Conduct post-treatment assessments of the aquatic plant community at various time points (e.g., 2, 4, 8, and 12 weeks after treatment) using the same methods as the pre-treatment assessment.

  • Visually assess the level of control and any signs of injury to target and non-target vegetation.

d. Data Analysis:

  • Compare the pre- and post-treatment plant abundance data to determine the efficacy of the endothall application.

  • Analyze the endothall residue data to understand its dissipation kinetics in the field.

  • Use statistical analyses to compare the treatment effects to the control plots and to assess the significance of any observed changes.

Field_Trial_Workflow A Site Selection & Plot Establishment B Pre-Treatment Plant Assessment A->B C Herbicide Application B->C D Post-Treatment Water Sampling (Residue Analysis) C->D E Post-Treatment Plant Assessment C->E F Data Analysis & Efficacy Determination D->F E->F

Field Trial Workflow Diagram.
Endothall Residue Analysis in Water

This protocol provides a general outline for the analysis of endothall residues in water samples, based on established analytical methods.

a. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to protect from light.

  • Preserve the samples by adding a dechlorinating agent (e.g., sodium thiosulfate) if residual chlorine is present.

  • Store the samples at or below 6°C and protect them from light until extraction.

b. Sample Extraction:

  • The specific extraction method will depend on the analytical technique to be used. Common methods include solid-phase extraction (SPE) using anion exchange cartridges.

c. Derivatization (for GC analysis):

  • For analysis by Gas Chromatography (GC), endothall is typically derivatized to form a more volatile compound, such as its dimethyl ester. This is often achieved by heating the extract with an acidic methanol solution.

d. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the quantification of endothall. The derivatized extract is injected into the GC-MS system, and the concentration is determined by comparing the response of the target analyte to that of a known standard.

  • Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This method allows for the direct analysis of endothall without the need for derivatization, offering a more streamlined workflow.

Endothall_Residue_Analysis_Pathway cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Pathway cluster_ic_ms IC-MS/MS Pathway A Water Sample Collection & Preservation B Solid-Phase Extraction A->B C Derivatization (Dimethyl Ester Formation) B->C E Direct Injection B->E D GC-MS Analysis C->D G Quantification D->G F IC-MS/MS Analysis E->F F->G

Endothall Residue Analysis Pathways.

References

Using Endothall-sodium to Study Protein Phosphatase 2A (PP2A) Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a crucial role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Given its ubiquitous nature and importance, the study of PP2A function is paramount in various fields of biological research. Endothall, a structural analog of the potent toxin cantharidin, serves as a valuable chemical tool for this purpose.[2] It acts as a potent and selective inhibitor of PP2A, allowing researchers to probe the downstream consequences of reduced PP2A activity.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Endothall to investigate PP2A function.

Mechanism of Action

Endothall exerts its inhibitory effect by directly binding to the catalytic subunit of the PP2A holoenzyme.[2] This binding event occludes the active site, preventing the dephosphorylation of PP2A substrates. The inhibition of PP2A leads to the hyperphosphorylation of numerous downstream proteins, thereby modulating their activity and triggering a cascade of cellular events. The selectivity of Endothall for PP2A over other major phosphatases, such as Protein Phosphatase 1 (PP1), makes it a preferred tool for specifically studying PP2A-mediated pathways.[3][5]

cluster_0 Normal Cellular State cluster_1 Inhibition by Endothall PP2A PP2A Holoenzyme (Active) Substrate Dephosphorylated Substrate PP2A->Substrate Dephosphorylates pSubstrate Phosphorylated Substrate pSubstrate->PP2A Binds to active site Signal Downstream Signaling Substrate->Signal Regulates Endothall Endothall PP2A_inhibited PP2A Holoenzyme (Inactive) Endothall->PP2A_inhibited Binds and inhibits pSubstrate_acc Hyperphosphorylated Substrate pSubstrate_acc->PP2A_inhibited Cannot bind Signal_alt Altered Downstream Signaling pSubstrate_acc->Signal_alt Leads to

Figure 1: Mechanism of PP2A inhibition by Endothall.

Data Presentation: Inhibitory Activity of Endothall

The efficacy of Endothall as a PP2A inhibitor has been quantified in various studies. The following table summarizes its inhibitory concentrations (IC50) against PP2A and PP1, highlighting its selectivity.

CompoundTargetIC50 ValueSource
EndothallPP2A90 nM[3]
EndothallPP2A19-50 nM[4]
EndothallPP15 µM[3]

Note: Lower IC50 values indicate higher potency. The data demonstrates that Endothall is significantly more potent against PP2A than PP1.

Applications in Research

Endothall is a versatile tool for elucidating the role of PP2A in various biological contexts:

  • Cell Cycle Analysis: Inhibition of PP2A by Endothall has been shown to cause cell cycle arrest, particularly in prometaphase, and abnormalities in mitotic spindle formation.[6] This allows for the study of PP2A's role in regulating mitotic entry and progression.

  • Signal Transduction: By inhibiting PP2A, researchers can identify signaling pathways that are regulated by this phosphatase. For example, Endothall treatment can be used to study PP2A's involvement in the light-induced activation of nitrate reductase in plants.[5]

  • Cancer Research: As PP2A is a tumor suppressor, its inhibition is a key area of investigation. Endothall can be used in cancer cell lines to study the consequences of PP2A inactivation on cell growth and survival.[3]

  • Validation of PP2A as a Drug Target: Endothall can be used as a positive control or reference compound in screens for novel PP2A activators or inhibitors.

cluster_analysis Analysis Options start Prepare Cell Culture treat Treat cells with Endothall-sodium (and controls) start->treat incubate Incubate for defined period treat->incubate harvest Harvest Cells incubate->harvest pp2a_assay PP2A Activity Assay harvest->pp2a_assay flow Cell Cycle Analysis (Flow Cytometry) harvest->flow if Microtubule Staining (Immunofluorescence) harvest->if wb Western Blot (Phospho-proteins) harvest->wb endpoint Endpoint Analysis pp2a_assay->endpoint flow->endpoint if->endpoint wb->endpoint

Figure 2: General experimental workflow using Endothall.

Experimental Protocols

Protocol 1: In Vitro PP2A Activity Assay

This protocol describes how to measure the effect of Endothall on PP2A activity in cell lysates using a malachite green-based phosphatase assay kit.

Materials:

  • Cells of interest

  • Endothall-sodium solution (in an appropriate solvent, e.g., water or DMSO)

  • Lysis Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease inhibitors)

  • PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore or R&D Systems)[2][7]

  • Anti-PP2A, C-Subunit Antibody

  • Protein A/G agarose beads

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Culture and treat cells with desired concentrations of Endothall-sodium for the appropriate time. Include a vehicle-only control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer. Do not add phosphatase inhibitors to the lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Immunoprecipitation of PP2A:

    • To 200-500 µg of protein lysate, add 2-4 µg of anti-PP2A antibody.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.

    • Wash the beads 3-4 times with lysis buffer and then with the Ser/Thr assay buffer provided in the kit.

  • Phosphatase Assay:

    • Resuspend the beads in the assay buffer.

    • Prepare the reaction by adding the synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) to the bead suspension.

    • For a positive inhibition control, add a known PP2A inhibitor like Okadaic Acid to a separate sample.

    • Incubate the reaction at 30-37°C for 10-30 minutes.

  • Detection:

    • Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent according to the manufacturer's protocol.[3][8]

    • Read the absorbance at ~620-650 nm.

    • Calculate PP2A activity by comparing the phosphate released in Endothall-treated samples to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details how to analyze the effects of Endothall on cell cycle distribution.

Materials:

  • Cells cultured on plates

  • Endothall-sodium solution

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells to be 60-70% confluent at the time of harvest.

    • Treat cells with various concentrations of Endothall-sodium (e.g., 1 µM - 100 µM) or a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Harvest and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.[4]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000-20,000 single-cell events.

    • Use a linear scale for the DNA content channel (PI fluorescence).

    • Analyze the resulting histograms with cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.[5][9]

Endothall Endothall PP2A_TON2 PP2A/TON2 Complex Endothall->PP2A_TON2 Inhibits MT_Org Microtubule Organization PP2A_TON2->MT_Org Regulates Spindle Mitotic Spindle Formation PP2A_TON2->Spindle Regulates G1_S G1/S Transition PP2A_TON2->G1_S Regulates MT_Org_disrupt Disrupted Microtubule Organization PP2A_TON2->MT_Org_disrupt leads to Spindle_mal Malformed Spindle PP2A_TON2->Spindle_mal leads to DNA_Syn_inhib Inhibition of DNA Synthesis PP2A_TON2->DNA_Syn_inhib leads to MT_Org->Spindle Prometa Prometaphase Spindle->Prometa Ana Anaphase Prometa->Ana Progression DNA_Syn DNA Synthesis G1_S->DNA_Syn Prometa_arrest Prometaphase Arrest Spindle_mal->Prometa_arrest

Figure 3: Signaling pathway affected by Endothall-mediated PP2A inhibition.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effects of Endothall on the microtubule cytoskeleton.

Materials:

  • Cells cultured on sterile glass coverslips

  • Endothall-sodium solution

  • Fixative (e.g., ice-cold Methanol or 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, if using PFA)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips in a petri dish or multi-well plate.

    • Treat with Endothall-sodium as described in Protocol 2.

  • Fixation and Permeabilization:

    • Wash cells gently with PBS.

    • Fix the cells. If using Methanol, add ice-cold methanol and incubate for 10 minutes at -20°C. If using Paraformaldehyde (PFA), incubate in 4% PFA for 15 minutes at room temperature, then wash and permeabilize with Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash the coverslips with PBS.

    • Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Incubate with DAPI for 5 minutes to stain the nuclei, then wash once with PBS.

    • Mount the coverslip onto a microscope slide using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope, capturing images of the microtubule network and mitotic spindles. Compare the morphology between control and Endothall-treated cells.

References

Application Notes and Protocols for the Safe Handling, Storage, and Disposal of Endothall-sodium in a Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the handling, storage, and disposal of Endothall-sodium in a research laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.

Hazard Identification and Toxicological Data

Endothall-sodium is a moderately toxic compound that can cause severe eye and skin irritation.[1][2] Ingestion and inhalation are also significant routes of exposure with potentially fatal outcomes.[1][3] It is classified as a Toxicity Class II compound by the EPA.[3]

Quantitative Toxicological Data for Endothall and its Salts:

ParameterSpeciesRouteValueReference
Acute Oral LD50 (Disodium endothall)RatOral51 mg/kg[3]
Acute Oral LD50 (Amine salt of endothall)RatOral206 mg/kg[3]
Acute Oral LD50 (Technical endothall)RatOral38 mg/kg[1][3]
Acute Dermal LD50 (Disodium endothall)RabbitDermal100 mg/kg[3]
Acute Dermal LD50 (Disodium endothall)RatDermal750 mg/kg[3]
Acute Dermal LD50 (Amine salt of endothall)RabbitDermal143 mg/kg[3]
Inhalation LC50 (4-hr)RatInhalation0.83 mg/L[4][5]
Fatal Dose in Humans (Intentional Ingestion)HumanOral40 mL[4][5][6]

Safe Handling Protocols

2.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Endothall-sodium. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent irreversible eye damage.[2][4][5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[4]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[7]

2.2. Experimental Workflow for Handling Endothall-sodium

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup prep_weigh Weigh Endothall-sodium prep_setup->prep_weigh exp_dissolve Dissolve in appropriate solvent prep_weigh->exp_dissolve exp_reaction Perform experimental procedure exp_dissolve->exp_reaction cleanup_decon Decontaminate glassware and surfaces exp_reaction->cleanup_decon cleanup_waste Dispose of waste in designated hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of Endothall-sodium in a laboratory setting.

2.3. Protocol for Preparing a Stock Solution

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Carefully weigh the required amount of Endothall-sodium powder using a tared weigh boat.

  • Dissolution: In the fume hood, add the weighed Endothall-sodium to a suitable volumetric flask. Slowly add the desired solvent (e.g., water, methanol) while gently swirling to dissolve the compound.[8]

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Labeling: Clearly label the stock solution with the chemical name, concentration, date of preparation, and your initials.

  • Storage: Store the stock solution in a properly sealed and labeled container in a designated, secure location.

Storage Procedures

Proper storage of Endothall-sodium is essential to maintain its stability and prevent accidental exposure.

Storage Conditions:

ParameterRecommendation
Temperature Store in a cool, well-ventilated place.[4][6] Liquid formulations should be stored at or above 0°C to prevent crystallization.[9]
Container Keep containers tightly closed.[4][6][9]
Incompatibilities No specific materials to be especially mentioned, but avoid extreme temperatures.[2][6]
Ventilation Local mechanical exhaust ventilation is preferred.[6]

Logical Relationship for Safe Storage:

storage_main Safe Storage of Endothall-sodium storage_location Cool, Well-Ventilated Area storage_main->storage_location storage_container Tightly Closed Container storage_main->storage_container storage_temp Above 0°C (Liquids) storage_main->storage_temp storage_label Properly Labeled storage_main->storage_label

Caption: Key requirements for the safe storage of Endothall-sodium.

Disposal Protocols

Endothall-sodium and any materials contaminated with it must be disposed of as hazardous waste.[8]

4.1. Waste Segregation and Collection

  • Solid Waste: Unused Endothall-sodium powder, contaminated weigh boats, and PPE should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Protocol for Small Spill Cleanup

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves powder.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Collection: Carefully sweep or scoop up the absorbed material or spilled powder and place it into a labeled hazardous waste container.[2]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and then wipe it down with water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Decision Pathway:

start Endothall-sodium Waste is_solid Is the waste solid? start->is_solid solid_waste Dispose in Solid Hazardous Waste is_solid->solid_waste Yes liquid_waste Dispose in Liquid Hazardous Waste is_solid->liquid_waste No

Caption: Simple decision pathway for the disposal of Endothall-sodium waste.

Emergency Procedures

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[4][9]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes. Seek medical advice.[4][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]

5.2. Firefighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

  • Hazardous Combustion Products: Extreme temperatures can lead to the formation of endothall anhydride, which is a strong vesicant.[2][5][6][7]

By following these detailed application notes and protocols, researchers can safely handle Endothall-sodium in the laboratory, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before working with this chemical.

References

Endothall-Sodium: A Chemical Probe for Interrogating Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall-sodium, a derivative of the naturally occurring toxin cantharidin, is a potent and selective inhibitor of Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), two key serine/threonine phosphatases that regulate a vast array of cellular processes. This property makes endothall-sodium a valuable chemical probe for elucidating the intricate roles of PP1 and PP2A in signal transduction cascades. These application notes provide detailed protocols for utilizing endothall-sodium to investigate its impact on critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, and to analyze its effect on cell cycle progression.

Introduction

Reversible protein phosphorylation, orchestrated by a balance between protein kinases and protein phosphatases, is a fundamental mechanism controlling cellular signaling. PP1 and PP2A are major protein serine/threonine phosphatases that account for a significant portion of all phosphatase activity in eukaryotic cells. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Endothall-sodium's ability to specifically inhibit these phosphatases allows researchers to dissect their downstream signaling networks and understand their roles in cellular function and pathology.

Mechanism of Action

Endothall-sodium exerts its biological effects by binding to the catalytic subunits of PP1 and PP2A, thereby inhibiting their enzymatic activity. This leads to the hyperphosphorylation of numerous substrate proteins, which in turn modulates their activity and downstream signaling events. PP2A, in particular, is a crucial negative regulator of several key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Inhibition of PP2A by endothall-sodium is expected to lead to the activation of these pathways.

Quantitative Data

The inhibitory potency of endothall against protein phosphatases has been characterized in various studies. The following table summarizes key quantitative data.

CompoundTargetIC50Organism/SystemReference
EndothallPP2A90 nMNot Specified[1]
EndothallPP15 µMNot Specified[1]
EndothallPP2A~5-12 fold more sensitive than PP1Spinach Leaf[2]
Endothall thioanhydridePP1 & PP2AETA > Cantharidin > Endothall (in vivo potency)Rat Liver[3]

Note: The IC50 values can vary depending on the assay conditions and the source of the enzyme. It is recommended to determine the IC50 in the specific experimental system being used.

Experimental Protocols

Preparation of Endothall-Sodium Stock Solution

Materials:

  • Endothall-sodium powder

  • Sterile distilled water or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of endothall-sodium powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile distilled water or PBS to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol is adapted from commercially available colorimetric assays utilizing a synthetic phosphopeptide substrate.

Materials:

  • Purified recombinant PP2A enzyme

  • Serine/Threonine Phosphatase Assay Buffer

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • Endothall-sodium stock solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of endothall-sodium in the assay buffer to create a dose-response curve. Recommended starting range: 1 nM to 100 µM.

  • In a 96-well plate, add the diluted endothall-sodium solutions to the respective wells. Include a vehicle control (e.g., water or PBS).

  • Add the purified PP2A enzyme to each well and incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released by the phosphatase activity, resulting in a color change.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of endothall-sodium and determine the IC50 value by plotting the inhibition curve.

G cluster_0 PP2A Inhibition Assay Workflow Prepare Endothall Dilutions Prepare Endothall Dilutions Pre-incubate with PP2A Pre-incubate with PP2A Prepare Endothall Dilutions->Pre-incubate with PP2A Add to wells Add Substrate Add Substrate Pre-incubate with PP2A->Add Substrate Start reaction Incubate Incubate Add Substrate->Incubate Allow dephosphorylation Add Malachite Green Add Malachite Green Incubate->Add Malachite Green Stop reaction & develop color Measure Absorbance Measure Absorbance Add Malachite Green->Measure Absorbance Quantify phosphate Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Data analysis

Workflow for determining the IC50 of Endothall-sodium on PP2A.

Analysis of MAPK/ERK and PI3K/Akt Pathway Activation by Western Blotting

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Endothall-sodium stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of endothall-sodium (e.g., 1 µM, 10 µM, 50 µM) for a specific time course (e.g., 15 min, 30 min, 1 hr, 4 hr). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the signal using a chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH or β-actin).

G cluster_0 Signaling Pathway Analysis Endothall-Sodium Endothall-Sodium PP2A PP2A Endothall-Sodium->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inhibits) Akt Akt PP2A->Akt Dephosphorylates (Inhibits) ERK ERK MEK->ERK Phosphorylates (Activates) Cell Proliferation, Gene Expression Cell Proliferation, Gene Expression ERK->Cell Proliferation, Gene Expression Regulates Cell Survival, Growth Cell Survival, Growth Akt->Cell Survival, Growth Promotes

Endothall-sodium inhibits PP2A, leading to increased phosphorylation and activation of downstream targets like ERK and Akt.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Mammalian cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Endothall-sodium stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate. Treat the cells with endothall-sodium at various concentrations (e.g., 10 µM, 50 µM, 100 µM) for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 Cell Cycle Analysis Workflow Cell Treatment Cell Treatment Harvest & Fixation Harvest & Fixation Cell Treatment->Harvest & Fixation Prepare cells PI Staining PI Staining Harvest & Fixation->PI Staining Label DNA Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Acquire data Data Analysis Data Analysis Flow Cytometry->Data Analysis Quantify cell cycle phases

Workflow for analyzing cell cycle distribution after endothall-sodium treatment.

Troubleshooting

  • Low Phosphatase Inhibition: Ensure the endothall-sodium stock solution is fresh and properly stored. Verify the activity of the PP2A enzyme with a known inhibitor.

  • No Change in Protein Phosphorylation: Optimize the concentration and treatment time of endothall-sodium for your specific cell line. Ensure that phosphatase inhibitors are included in the lysis buffer.

  • High Background in Western Blots: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Poor Resolution in Cell Cycle Histograms: Ensure a single-cell suspension before fixation. Optimize the PI staining protocol and the settings on the flow cytometer.

Conclusion

Endothall-sodium is a powerful tool for studying the roles of PP1 and PP2A in signal transduction. The protocols outlined in these application notes provide a framework for researchers to investigate the downstream effects of PP1 and PP2A inhibition on key cellular processes. By carefully designing and executing these experiments, scientists can gain valuable insights into the complex regulatory networks that govern cell function and contribute to the development of novel therapeutic strategies for a variety of diseases.

References

Assessing the Impact of Endothall-Sodium on Non-Target Aquatic Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall-sodium, a widely used herbicide for controlling aquatic weeds, poses a potential risk to non-target aquatic organisms. A thorough assessment of its environmental impact is crucial for regulatory purposes and to ensure the ecological health of aquatic ecosystems. These application notes and protocols provide detailed methodologies for evaluating the effects of Endothall-sodium on a range of non-target aquatic organisms, including algae, invertebrates, and fish. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are supplemented with specific considerations for Endothall-sodium.

Data Presentation: Summary of Ecotoxicological Data

The following tables summarize the quantitative data on the toxicity of different Endothall formulations to various non-target aquatic organisms. It is important to note that the toxicity of Endothall can vary significantly depending on the specific salt formulation, with the mono(N,N-dimethylalkylamine) salt (Hydrothol 191) generally being more toxic to aquatic animals than the dipotassium salt (Aquathol K).[1][2]

Table 1: Acute Toxicity of Endothall to Fish

SpeciesFormulationExposure Duration (hours)LC50 (mg/L)Reference
Rainbow Trout (Oncorhynchus mykiss)Dipotassium salt (40.3%)96230 (95% CI: 187-283)[3]
Coho Salmon (Oncorhynchus kisutch)Dipotassium salt (40.3%)96>100[3]
Bluegill (Lepomis macrochirus)Dipotassium salt96343-450[2]
Channel Catfish (Ictalurus punctatus)Dipotassium salt (40.3%)96>150[2]
Rainbow Trout (Oncorhynchus mykiss)Copper endothall (25%)960.14 (95% CI: 0.08-0.24)[3]
Fish (general)Monoamine salt->0.3[1]

Table 2: Acute and Chronic Toxicity of Endothall to Aquatic Invertebrates

SpeciesFormulationEndpointExposure DurationValue (mg/L)Reference
Freshwater snail (Somatogyrus virginicus)Dipotassium salt96-h LC50 (adult)96 hours223 (95% CI: 157-318)
Freshwater snail (Somatogyrus virginicus)Dipotassium salt96-h EC50 (egg hatching)96 hours54.1 (95% CI: 35.6-82.2)
Scud (Gammarus sp.)Dipotassium salt96-h LC5096 hours313[2]
Tadpoles and freshwater scudsMonoamine saltSensitivity-0.5-1.8[1]

Table 3: Toxicity of Endothall to Aquatic Plants and Algae

SpeciesEndpointEC50/IC50 (mg/L)
Various aquatic plantsEffective control0.5 - 5.0
Filamentous algae (e.g., Chara, Cladophora, Spirogyra)Effective control (Hydrothol 191)Not specified
Duckweed (Lemna sp.)Growth InhibitionNot specified

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of Endothall-sodium on non-target aquatic organisms. These protocols are based on OECD guidelines and can be adapted for specific research needs.

Protocol 1: Fish Acute Toxicity Test (based on OECD 203)

Objective: To determine the median lethal concentration (LC50) of Endothall-sodium to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) or another standard test species.

Materials:

  • Endothall-sodium (analytical grade)

  • Test fish from a healthy, acclimated stock

  • Glass aquaria (e.g., 10-20 L)

  • Dechlorinated, aerated water of known quality (pH, hardness, temperature)

  • Aeration system

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

  • Pipettes and glassware for preparing test solutions

Procedure:

  • Range-finding Test: Conduct a preliminary range-finding test to determine the approximate range of concentrations that cause 0% and 100% mortality. This will inform the definitive test concentrations.

  • Definitive Test Setup:

    • Prepare a series of at least five test concentrations of Endothall-sodium in a geometric series (e.g., 10, 18, 32, 56, 100 mg/L) and a control (no Endothall-sodium).

    • Use at least two replicate tanks per concentration and control.

    • Place a specified number of fish (e.g., 10) in each tank.

  • Exposure:

    • Maintain a constant temperature suitable for the test species (e.g., 12-15°C for rainbow trout).

    • Provide gentle aeration to maintain dissolved oxygen levels above 60% saturation.

    • Maintain a 16-hour light: 8-hour dark photoperiod.

  • Observations:

    • Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

  • Data Analysis:

    • Calculate the cumulative mortality at each observation time for each concentration.

    • Use probit analysis or another appropriate statistical method to determine the 96-hour LC50 and its 95% confidence intervals.

Protocol 2: Daphnia magna Reproduction Test (based on OECD 211)

Objective: To assess the chronic effects of Endothall-sodium on the reproduction of Daphnia magna over a 21-day period.

Test Organism: Daphnia magna (<24 hours old).

Materials:

  • Endothall-sodium (analytical grade)

  • Daphnia magna cultures

  • Glass beakers or test vessels (e.g., 100 mL)

  • Reconstituted hard water or other suitable culture medium

  • Algal food source (e.g., Raphidocelis subcapitata)

  • Incubator with controlled temperature and photoperiod

  • Dissecting microscope

Procedure:

  • Test Setup:

    • Prepare a series of at least five test concentrations of Endothall-sodium and a control.

    • Use at least 10 replicate vessels per concentration and control, each containing one daphnid.

  • Exposure:

    • Maintain a constant temperature of 20 ± 1°C and a 16-hour light: 8-hour dark photoperiod.

    • Renew the test solutions and feed the daphnids three times a week.

  • Observations:

    • Record the survival of the parent daphnids daily.

    • Count and remove the offspring produced in each vessel at each renewal.

  • Data Analysis:

    • Calculate the total number of live offspring produced per surviving parent animal.

    • Determine the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for reproduction using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Calculate the ECx (e.g., EC10, EC20, EC50) for reproductive output.

Protocol 3: Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the effect of Endothall-sodium on the growth of a freshwater green alga.

Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum) or another recommended algal species.

Materials:

  • Endothall-sodium (analytical grade)

  • Axenic culture of the test alga in the exponential growth phase

  • Sterile algal growth medium

  • Sterile glass flasks or microplates

  • Incubator with controlled temperature, lighting, and shaking

  • Spectrophotometer or cell counter

Procedure:

  • Test Setup:

    • Prepare a series of at least five test concentrations of Endothall-sodium and a control in the algal growth medium.

    • Use at least three replicate flasks or wells per concentration and control.

  • Inoculation:

    • Inoculate each flask or well with a known concentration of algal cells to achieve a low initial cell density (e.g., 10^4 cells/mL).

  • Incubation:

    • Incubate the cultures for 72 hours under continuous, uniform illumination and a constant temperature (e.g., 24 ± 2°C).

    • Ensure continuous shaking to keep the algae in suspension.

  • Measurements:

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at the start of the test and at 24, 48, and 72 hours.

  • Data Analysis:

    • Calculate the average growth rate for each concentration.

    • Determine the percentage inhibition of the growth rate relative to the control.

    • Calculate the EC50 for growth rate inhibition using regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Protein Phosphatases by Endothall

Endothall has been shown to inhibit the activity of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These enzymes play crucial roles in a wide range of cellular processes by dephosphorylating key signaling proteins. Inhibition of PP1 and PP2A can lead to the hyperphosphorylation of their target substrates, disrupting normal cellular signaling and potentially leading to toxicity.

G Potential Signaling Pathway of Endothall Toxicity Endothall Endothall-sodium PP1 Protein Phosphatase 1 (PP1) Endothall->PP1 Inhibits PP2A Protein Phosphatase 2A (PP2A) Endothall->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins PP1->Substrate_P Dephosphorylates PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Proteins Disrupted_Processes Disrupted Cellular Processes (e.g., Apoptosis, Growth Inhibition) Substrate_P->Disrupted_Processes Cellular_Processes Normal Cellular Processes Substrate->Cellular_Processes

Caption: Inhibition of Protein Phosphatases 1 and 2A by Endothall.

Experimental Workflow: Aquatic Ecotoxicity Assessment

The following diagram illustrates a general workflow for assessing the ecotoxicological impact of a substance like Endothall-sodium on non-target aquatic organisms.

G General Workflow for Aquatic Ecotoxicity Assessment Test_Substance Test Substance (Endothall-sodium) Range_Finding Range-Finding Tests Test_Substance->Range_Finding Definitive_Tests Definitive Toxicity Tests Range_Finding->Definitive_Tests Algae Algal Growth Inhibition (OECD 201) Definitive_Tests->Algae Invertebrate Daphnia Acute/ Chronic (OECD 202/211) Definitive_Tests->Invertebrate Fish Fish Acute/ Early Life-Stage (OECD 203/210) Definitive_Tests->Fish Data_Collection Data Collection (Mortality, Growth, Reproduction) Algae->Data_Collection Invertebrate->Data_Collection Fish->Data_Collection Statistical_Analysis Statistical Analysis (LC50, EC50, NOEC) Data_Collection->Statistical_Analysis Risk_Assessment Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: A typical workflow for assessing aquatic toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Endothall-sodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endothall-sodium. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of aqueous solutions of Endothall-sodium.

Frequently Asked Questions (FAQs)

Q1: What is Endothall-sodium and what are its basic solubility properties?

Endothall-sodium is the disodium salt of Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid), a dicarboxylic acid herbicide.[1][2][3] The free acid form of Endothall is relatively water-soluble, with a reported solubility of 100 g/L at 20°C.[3][4] As a sodium salt, Endothall-sodium exhibits significantly higher solubility in water compared to its parent acid because its ionic form interacts more favorably with the polar water molecules.[5][6]

Q2: What are the primary factors that influence the solubility of Endothall-sodium in aqueous buffers?

The solubility of Endothall-sodium is primarily affected by the following factors:

  • pH: This is the most critical factor. Endothall-sodium is the salt of a weak acid. The pH of the buffer determines the equilibrium between the highly soluble ionized (salt) form and the less soluble unionized (free acid) form.[5][7][8]

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[7] This is because higher temperatures provide the necessary energy to overcome the forces holding the solute particles together in the solid state.[7]

  • Buffer Composition (Common Ion Effect): The presence of a common ion (e.g., high concentrations of sodium from other salts in the buffer) can slightly decrease the solubility of a sparingly soluble salt by shifting the dissolution equilibrium to the left.[7]

  • Molecular Size and Structure: While inherent to the molecule, it's a foundational factor. Larger molecules can be more difficult for solvent molecules to surround and dissolve.[9][10]

Q3: Why is my Endothall-sodium solution precipitating, especially after pH adjustment or upon standing?

Precipitation typically occurs if the pH of the solution drops into the acidic range. In an acidic environment, the highly soluble carboxylate anions (R-COO⁻) of the Endothall salt become protonated, converting back into the less soluble free dicarboxylic acid form (R-COOH).[5][11] This conversion reduces the compound's affinity for the aqueous solvent, causing it to precipitate out of the solution.

Troubleshooting Guide for Endothall-sodium Dissolution

Problem Potential Cause Recommended Solution
Cloudiness or Precipitation During Dissolution The pH of the aqueous buffer is too low (acidic).1. Verify Buffer pH: Ensure the pH of your buffer is neutral or, preferably, slightly alkaline (pH > 7.0).2. Adjust pH: If necessary, raise the pH of the solution by adding a small amount of a suitable base (e.g., dilute NaOH) until the precipitate redissolves.
Incomplete Dissolution at Target Concentration The concentration exceeds the solubility limit under the current conditions.1. Increase Temperature: Gently warm the solution while stirring. This often increases the rate of dissolution and the solubility limit.2. Use Sonication: Apply ultrasonic energy to break up solute aggregates and enhance dissolution.3. Reduce Concentration: If the experimental design allows, work with a more dilute solution.
Solution Becomes Hazy Over Time Slow degradation or interaction with buffer components.1. Check pH Stability: Monitor the pH of the solution over time to ensure it remains stable.2. Filter the Solution: Use a 0.22 µm or 0.45 µm syringe filter to remove any micro-precipitates before use.3. Evaluate Buffer Choice: Consider if any buffer components could be reacting with the Endothall-sodium.

Quantitative Data Summary

Condition Dominant Chemical Form Expected Aqueous Solubility
Acidic Buffer (e.g., pH 3-5) Endothall Free Acid (R-COOH)Low to Moderate
Neutral Buffer (e.g., pH 7) Mixture of Ionized and Unionized FormsHigh
Alkaline Buffer (e.g., pH 8-9) Endothall Disodium Salt (R-COO⁻ Na⁺)Very High

Experimental Protocols

Protocol: Determining the pH-Dependent Solubility of Endothall-sodium

This protocol uses the shake-flask method, a standard technique for measuring compound solubility.[9][12]

Objective: To quantify the solubility of Endothall-sodium in a series of aqueous buffers with varying pH values.

Materials:

  • Endothall-sodium powder

  • A series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

  • Calibrated pH meter

Methodology:

  • Buffer Preparation: Prepare a set of aqueous buffers at desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation: For each pH value, add an excess amount of Endothall-sodium powder to a vial containing a known volume (e.g., 5 mL) of the corresponding buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Then, centrifuge the vials at high speed to pellet all undissolved solid material.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved Endothall-sodium using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or mM) against the corresponding buffer pH to generate a pH-solubility profile.

Visualizations

G cluster_0 cluster_1 cluster_2 start Start: Dissolving Endothall-sodium issue Problem: Precipitation or Incomplete Dissolution start->issue check_ph Check Buffer pH issue->check_ph is_acidic Is pH < 7? check_ph->is_acidic adjust_ph Action: Adjust pH to > 7 is_acidic->adjust_ph Yes check_conc Check Concentration & Temperature is_acidic->check_conc No success Successful Dissolution adjust_ph->success is_high Is concentration too high? check_conc->is_high heat_sonicate Action: Gently Warm or Sonicate is_high->heat_sonicate Yes is_high->success No heat_sonicate->success

Caption: A troubleshooting workflow for resolving Endothall-sodium solubility issues.

G cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Alkaline Conditions) Protonated Endothall Free Acid (R-COOH) LowSol Low Aqueous Solubility Protonated->LowSol Results in Deprotonated Endothall-sodium Salt (R-COO⁻ Na⁺) Protonated->Deprotonated pH-dependent equilibrium HighSol High Aqueous Solubility Deprotonated->HighSol Results in

Caption: The relationship between pH, chemical form, and solubility of Endothall.

References

Technical Support Center: Optimizing Endothall-Sodium for Effective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Endothall-sodium for effective enzyme inhibition, with a primary focus on its role as a Protein Phosphatase 2A (PP2A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is Endothall-sodium and what is its primary mechanism of action as an enzyme inhibitor?

Endothall-sodium is the salt form of Endothall, a dicarboxylic acid that functions as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A). To a lesser extent, it can also inhibit Protein Phosphatase 1 (PP1). Its mechanism is based on its structural similarity to cantharidin, allowing it to bind to the catalytic subunit of PP2A and block its dephosphorylating activity. This inhibition leads to the hyperphosphorylation of various downstream protein substrates, impacting multiple cellular signaling pathways.

Q2: What is the typical concentration range for Endothall-sodium in in vitro experiments?

The effective concentration of Endothall-sodium is highly dependent on the specific cell line and experimental conditions. However, a general starting point for in vitro assays is in the nanomolar to low micromolar range. The reported IC50 (half-maximal inhibitory concentration) for Endothall against PP2A is approximately 90 nM, while for PP1 it is around 5 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store Endothall-sodium stock solutions?

Endothall-sodium is soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water or a buffered solution like PBS. The stock solution should be filter-sterilized through a 0.22 µm filter. To maintain stability, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is acceptable for a few days. Always protect the solution from light.

Q4: Are there known off-target effects of Endothall-sodium?

Q5: How can I confirm that Endothall-sodium is effectively inhibiting PP2A in my experiment?

The most direct way to confirm PP2A inhibition is to perform a phosphatase activity assay using a PP2A-specific substrate. Alternatively, you can use Western blotting to assess the phosphorylation status of known PP2A substrates, such as Akt (at Threonine 308) or p53. An increase in the phosphorylation of these substrates following treatment with Endothall-sodium would indicate successful PP2A inhibition.

Data Presentation

Table 1: Inhibitory Potency of Endothall against Protein Phosphatases

Enzyme TargetIC50 ValueNotes
Protein Phosphatase 2A (PP2A)~90 nMPrimary target.
Protein Phosphatase 1 (PP1)~5 µMInhibition observed at higher concentrations.

Table 2: Example IC50 Values of Endothall-sodium in Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerValue to be determined empirically
HeLaCervical CancerValue to be determined empirically
A549Lung CancerValue to be determined empirically
JurkatT-cell LeukemiaValue to be determined empirically
PC-3Prostate CancerValue to be determined empirically

Note: The IC50 values for Endothall-sodium can vary significantly between different cell lines and experimental conditions. The above table serves as a template, and it is imperative for researchers to perform their own dose-response experiments to determine the precise IC50 for their specific model system.

Experimental Protocols

Detailed Methodology: In Vitro PP2A Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of PP2A activity by Endothall-sodium using a synthetic phosphopeptide substrate.

Materials:

  • Purified recombinant PP2A enzyme

  • Endothall-sodium

  • PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM CaCl2, 0.1 mg/mL BSA)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Endothall-sodium dilutions: Prepare a series of dilutions of Endothall-sodium in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 1 nM to 100 µM).

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add 20 µL of each Endothall-sodium dilution to triplicate wells. Add 20 µL of purified PP2A enzyme (at a pre-determined optimal concentration) to each well. Include control wells with enzyme and assay buffer but no inhibitor.

  • Incubate: Gently mix the plate and incubate at 30°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate reaction: Add 20 µL of the phosphopeptide substrate to each well to start the dephosphorylation reaction.

  • Incubate: Incubate the plate at 30°C for a further 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop reaction and color development: Add 100 µL of Malachite Green reagent to each well to stop the reaction and allow for color development. The reagent will react with the free phosphate released by the enzyme.

  • Read absorbance: After a 15-minute incubation at room temperature, measure the absorbance at 620-650 nm using a microplate reader.

  • Data analysis: Calculate the percentage of inhibition for each Endothall-sodium concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low enzyme inhibition 1. Incorrect concentration of Endothall-sodium. 2. Inactive Endothall-sodium. 3. Enzyme concentration is too high. 4. Incorrect assay conditions (pH, temperature).1. Perform a wider range of dilutions. 2. Prepare fresh stock solutions. 3. Optimize the enzyme concentration. 4. Verify and optimize assay buffer and incubation conditions.
High background signal 1. Contamination of reagents with free phosphate. 2. Spontaneous substrate degradation.1. Use high-purity water and reagents. 2. Run a "no enzyme" control to determine the level of spontaneous degradation and subtract this from all readings.
Inconsistent results between replicates 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes and proper pipetting technique. 2. Ensure thorough mixing after each reagent addition. 3. Ensure uniform incubation temperature.
Unexpected cell toxicity 1. Solvent toxicity (if not using an aqueous solvent). 2. Endothall-sodium concentration is too high.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). 2. Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration range.
Phosphorylation of target protein does not increase 1. Ineffective cell lysis. 2. Endogenous phosphatase activity during sample preparation. 3. Insufficient incubation time with Endothall-sodium.1. Use a more stringent lysis buffer. 2. Add a cocktail of phosphatase inhibitors to the lysis buffer. 3. Optimize the treatment duration.

Mandatory Visualizations

PP2A_Signaling_Pathway cluster_input Upstream Signals cluster_core PP2A Regulation cluster_downstream Downstream Effectors cluster_output Cellular Outcomes Growth_Factors Growth Factors Akt Akt Growth_Factors->Akt Activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates PP2A PP2A (Protein Phosphatase 2A) PP2A->Akt Dephosphorylates PP2A->p53 Dephosphorylates cMyc c-Myc PP2A->cMyc Dephosphorylates beta_catenin β-catenin PP2A->beta_catenin Dephosphorylates Endothall Endothall-sodium Endothall->PP2A Inhibition_of_Proliferation Inhibition of Proliferation Akt->Inhibition_of_Proliferation Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest cMyc->Inhibition_of_Proliferation beta_catenin->Inhibition_of_Proliferation

Caption: PP2A signaling pathway and the inhibitory effect of Endothall-sodium.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Endothall-sodium stock solution B Prepare serial dilutions A->B D Pre-incubate PP2A with Endothall-sodium dilutions B->D C Prepare PP2A enzyme and substrate solutions C->D E Initiate reaction with phosphopeptide substrate D->E F Stop reaction and develop color with Malachite Green E->F G Measure absorbance at 620-650 nm F->G H Calculate % inhibition G->H I Plot dose-response curve and determine IC50 H->I

Troubleshooting unexpected results in Endothall-sodium experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Endothall-sodium experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and unexpected results during their in-vitro studies involving this potent protein phosphatase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Endothall-sodium in a cellular context?

Endothall-sodium is a derivative of Endothall, which functions as an inhibitor of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and to some extent, Protein Phosphatase 1 (PP1).[1] By inhibiting these phosphatases, Endothall-sodium treatment leads to a hyperphosphorylated state of numerous cellular proteins. This disruption of the cellular phosphorylation-dephosphorylation balance affects various signaling pathways that regulate cell cycle progression, microtubule dynamics, and apoptosis.[1]

Q2: What are the expected cellular effects of Endothall-sodium treatment?

Based on its mechanism of action, Endothall-sodium is expected to induce the following cellular effects:

  • Cell Cycle Arrest: A common outcome is arrest in the G2/M phase of the cell cycle, specifically in prometaphase.[1] This is often accompanied by malformed mitotic spindles and improper chromosome alignment.[1]

  • Inhibition of DNA Synthesis: Endothall has been observed to inhibit the initiation of the S-phase, leading to a reduction in DNA synthesis.[1]

  • Apoptosis: Prolonged treatment or high concentrations can lead to programmed cell death.

  • Morphological Changes: Cells may exhibit altered morphology, including rounding and detachment from the culture surface, indicative of mitotic arrest and/or cytotoxicity.

Q3: In which experimental assays is Endothall-sodium commonly used?

Endothall-sodium is frequently used in:

  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects on cell survival and proliferation.

  • Cell Cycle Analysis: To investigate its impact on the progression of the cell cycle.

  • Western Blotting: To study the phosphorylation status of specific proteins downstream of PP2A.

  • Immunofluorescence: To visualize its effects on the cytoskeleton, particularly the mitotic spindle.

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during your experiments with Endothall-sodium.

Issue 1: No significant decrease in cell viability observed in a cytotoxicity assay (e.g., MTT, XTT).
  • Possible Cause 1: Insufficient Concentration or Incubation Time.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Cell lines can exhibit varying sensitivities.

  • Possible Cause 2: Cell Line Resistance.

    • Recommendation: Certain cell lines may have intrinsic or acquired resistance to PP2A inhibitors. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. Investigate the expression levels of PP2A subunits and related signaling proteins.

  • Possible Cause 3: Drug Inactivation.

    • Recommendation: Ensure the Endothall-sodium solution is freshly prepared and properly stored. Components in the culture medium could potentially interact with and inactivate the compound.

Issue 2: Unexpected increase in cell proliferation at low concentrations.
  • Possible Cause: Biphasic Dose-Response.

    • Recommendation: Some compounds can exhibit a biphasic or hormetic effect, where low doses stimulate a process that is inhibited at higher doses.[2] Carefully repeat the experiment with a finer dilution series at the lower concentration range to confirm this observation. This could be a genuine biological effect.

Issue 3: No observable cell cycle arrest in G2/M phase.
  • Possible Cause 1: Asynchronous Cell Population.

    • Recommendation: For a more pronounced effect on the cell cycle, consider synchronizing your cells before treatment. This will result in a larger proportion of cells entering the G2/M phase in the presence of the inhibitor.

  • Possible Cause 2: Suboptimal Experimental Conditions.

    • Recommendation: Review your cell cycle analysis protocol, including fixation, permeabilization, and staining steps. Ensure that your flow cytometer is properly calibrated.

  • Possible Cause 3: Cell Line-Specific Differences.

    • Recommendation: The cellular response to PP2A inhibition can be context-dependent. Some cell lines may undergo apoptosis more readily than arresting in G2/M. Consider performing an apoptosis assay (e.g., Annexin V/PI staining) in parallel.

Issue 4: Inconsistent results in Western blotting for phosphorylated proteins.
  • Possible Cause 1: Inadequate Inhibition of Endogenous Phosphatases During Lysis.

    • Recommendation: It is crucial to add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. This will preserve the phosphorylation status of your proteins of interest after cell harvesting.

  • Possible Cause 2: Protein Degradation.

    • Recommendation: Include protease inhibitors in your lysis buffer to prevent the degradation of your target proteins.

  • Possible Cause 3: Antibody Issues.

    • Recommendation: Ensure your primary antibody is specific for the phosphorylated form of the protein and has been validated for Western blotting. Use appropriate positive and negative controls.

Data Presentation

Table 1: Reported EC50 Values of Endothall in Aquatic Organisms
OrganismEndpointEC50 (mg/L)Reference
Microcystis (blue-green algae)Cell Growth0.04 - 0.08[3]
Microcystis (blue-green algae)Photosynthetic Capacity0.04 - 0.22[3]
Phormidium (blue-green algae)Cell Growth0.05[3]
Phormidium (blue-green algae)Photosynthetic Capacity0.097[3]
Chlorella (green algae)Cell Growth & Photosynthesis>0.60[3]

Note: Specific IC50 values for Endothall-sodium in various cancer cell lines are not widely reported in publicly available literature. Researchers are advised to determine these values empirically for their cell lines of interest.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Endothall-sodium in complete culture medium. Replace the existing medium with 100 µL of the Endothall-sodium solutions or control medium.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with various concentrations of Endothall-sodium for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Endothall_Mechanism_of_Action Endothall Endothall-sodium PP2A PP2A (Protein Phosphatase 2A) Endothall->PP2A Inhibits Phosphorylated_Proteins Hyperphosphorylated Substrate Proteins PP2A->Phosphorylated_Proteins Dephosphorylates (Blocked) Cell_Cycle_Regulation Cell Cycle Regulation Disrupted Phosphorylated_Proteins->Cell_Cycle_Regulation G2M_Arrest G2/M Arrest (Prometaphase) Cell_Cycle_Regulation->G2M_Arrest Spindle_Defects Mitotic Spindle Defects Cell_Cycle_Regulation->Spindle_Defects

Caption: Mechanism of Endothall-sodium induced cell cycle arrest.

Troubleshooting_Workflow Start Unexpected Result in Experiment Check_Concentration Verify Drug Concentration and Incubation Time Start->Check_Concentration Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Line Consider Cell Line Specifics Start->Check_Cell_Line Dose_Response Perform Dose-Response & Time-Course Check_Concentration->Dose_Response Validate_Assay Use Positive/Negative Controls Check_Protocol->Validate_Assay Alternative_Assay Perform Alternative Assay (e.g., Apoptosis) Check_Cell_Line->Alternative_Assay Hypothesize Formulate New Hypothesis Dose_Response->Hypothesize Validate_Assay->Hypothesize Alternative_Assay->Hypothesize

Caption: A logical workflow for troubleshooting unexpected experimental results.

PP2A_Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway Endothall Endothall-sodium PP2A PP2A Endothall->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inhibits) AKT AKT PP2A->AKT Dephosphorylates (Inhibits) ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: The impact of Endothall-sodium on key signaling pathways.

References

Strategies to minimize off-target effects of Endothall-sodium in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Endothall-sodium in cell-based assays. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Endothall-sodium?

Endothall-sodium is a derivative of Endothall, a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1] It also exhibits inhibitory activity against protein phosphatase 1 (PP1), but with significantly lower potency.[1][2] PP2A is a crucial regulator of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3] By inhibiting PP2A, Endothall can induce mitotic arrest and cell death in cancer cells.

Q2: What are the known off-target effects of Endothall-sodium in cell-based assays?

The primary off-target effect of Endothall is the inhibition of PP1.[2] While less potent against PP1 than PP2A, at higher concentrations, this inhibition can lead to confounding results. Additionally, due to the central role of PP2A in cellular signaling, its inhibition can lead to broad, indirect effects that may be considered "off-target" in the context of a specific experimental question. These can include alterations in the cytoskeleton, cell adhesion, and the activity of multiple signaling pathways.[2][4][5]

Q3: How can I differentiate between on-target PP2A inhibition and off-target effects?

To distinguish between on-target and off-target effects, a combination of approaches is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of Endothall-sodium concentrations. On-target effects should manifest at concentrations consistent with its IC50 for PP2A, while off-target effects may only appear at higher concentrations.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing a wild-type or inhibitor-resistant mutant of the PP2A catalytic subunit.

  • Direct Measurement of PP2A and PP1 Activity: Utilize biochemical assays to directly measure the activity of PP2A and PP1 in cell lysates treated with Endothall-sodium.[6][7]

Q4: What is the stability of Endothall-sodium in cell culture media?

Endothall is stable up to approximately 90°C and is also stable in acidic conditions and to light.[8] However, the stability of Endothall-sodium in complex cell culture media over extended incubation periods can be influenced by various components.[9][10] It is recommended to prepare fresh dilutions of Endothall-sodium for each experiment from a frozen stock solution. For long-term experiments, consider replenishing the media with fresh Endothall-sodium at regular intervals.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High level of cytotoxicity in control cell lines. 1. Endothall-sodium concentration is too high, leading to widespread off-target effects. 2. The cell line is particularly sensitive to PP2A/PP1 inhibition. 3. Contamination of the Endothall-sodium stock.1. Perform a dose-response curve to determine the optimal, lowest effective concentration. 2. Reduce the incubation time. 3. Test a fresh, validated stock of Endothall-sodium. 4. Include a positive control cell line with known sensitivity.
Inconsistent results between experiments. 1. Inconsistent cell density at the time of treatment. 2. "Edge effects" in multi-well plates. 3. Degradation of Endothall-sodium in the culture medium. 4. Variation in incubation conditions.1. Ensure consistent cell seeding density and confluency. 2. To minimize edge effects, do not use the outer wells of the plate for experimental samples; fill them with sterile media or PBS. Incubating newly seeded plates at room temperature for a period before placing them in the incubator can also promote even cell distribution. 3. Prepare fresh dilutions of Endothall-sodium for each experiment. For long-term assays, replenish the media with fresh inhibitor. 4. Maintain consistent temperature, CO2, and humidity levels in the incubator.
Observed phenotype does not match expected effects of PP2A inhibition. 1. The phenotype is due to an off-target effect, potentially PP1 inhibition. 2. The specific PP2A holoenzyme complex in your cell type is not sensitive to Endothall. 3. The downstream signaling pathway is compensated by other mechanisms.1. Lower the concentration of Endothall-sodium. 2. Use a different PP2A inhibitor with a distinct mechanism of action for comparison. 3. Perform a direct PP2A activity assay on lysates from your treated cells. 4. Investigate key downstream signaling pathways (e.g., Akt, c-Myc) via Western blot or other methods.
Difficulty dissolving Endothall-sodium. 1. Improper solvent. 2. Low-quality reagent.1. Endothall-sodium is generally soluble in water or aqueous buffers. Prepare a concentrated stock solution and dilute it in culture medium. 2. Ensure you are using a high-purity grade of Endothall-sodium from a reputable supplier.

Quantitative Data Summary

Table 1: Inhibitory Potency of Endothall and Related Compounds

CompoundTargetIC50Reference
EndothallPP2A90 nM[8]
EndothallPP15 µM[8]
CantharidinPP2A~0.2 µM[2]
CantharidinPP1~1.8 µM[2]
Endothall Thioanhydride (ETA)PP2A & PP1More potent in vivo than Endothall[2]

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme. The data presented here should be used as a guideline for determining initial experimental concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Endothall-sodium (Cytotoxicity Assay)

This protocol describes a method for determining the cytotoxic effects of Endothall-sodium on a chosen cell line using the MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Endothall-sodium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Preparation of Endothall-sodium Dilutions: Prepare a series of dilutions of Endothall-sodium in complete culture medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the Endothall-sodium stock).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared Endothall-sodium dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: In Vitro PP2A Activity Assay

This protocol provides a general method for measuring PP2A activity in cell lysates using a colorimetric assay with a synthetic phosphopeptide substrate.

Materials:

  • Treated and untreated cell lysates

  • PP2A Immunoprecipitation Kit (optional, for specific measurement)

  • Phosphatase assay buffer

  • Synthetic phosphopeptide substrate specific for PP2A

  • Malachite Green reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Lysis: Lyse cells treated with Endothall-sodium and control cells using a suitable lysis buffer that preserves phosphatase activity.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • (Optional) PP2A Immunoprecipitation: To specifically measure PP2A activity, immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.[7]

  • Phosphatase Reaction: In a 96-well plate, add a standardized amount of cell lysate (or the immunoprecipitated PP2A) to the phosphatase assay buffer.

  • Substrate Addition: Initiate the reaction by adding the synthetic phosphopeptide substrate.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent, which detects the released free phosphate.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis: Calculate the PP2A activity, typically expressed as pmol of phosphate released per minute per µg of protein. Compare the activity in Endothall-sodium-treated samples to the control.

Visualizations

Endothall_Mechanism_of_Action Endothall Endothall-sodium PP2A PP2A Holoenzyme Endothall->PP2A Inhibits (High Affinity) PP1 PP1 Endothall->PP1 Inhibits (Low Affinity) Substrate_P Phosphorylated Substrate PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Cellular_Response Cellular Response (e.g., Cell Cycle Arrest, Apoptosis) Substrate->Cellular_Response Regulates

Caption: Mechanism of Endothall-sodium action.

Troubleshooting_Workflow Start Unexpected Results with Endothall-sodium Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Dose_Response No Check_Controls Are controls behaving as expected? Check_Concentration->Check_Controls Yes Dose_Response->Check_Controls Validate_Reagent Validate Endothall-sodium stock and cell line Check_Controls->Validate_Reagent No Assess_Off_Target Could it be an off-target effect? Check_Controls->Assess_Off_Target Yes Validate_Reagent->Start Compare_Inhibitors Compare with other PP2A inhibitors Assess_Off_Target->Compare_Inhibitors Yes Consult Consult Literature/ Technical Support Assess_Off_Target->Consult No Measure_PP_Activity Directly measure PP2A/PP1 activity Compare_Inhibitors->Measure_PP_Activity Measure_PP_Activity->Consult

Caption: Troubleshooting workflow for unexpected results.

PP2A_Downstream_Signaling Endothall Endothall-sodium PP2A PP2A Endothall->PP2A Inhibits Akt Akt PP2A->Akt Dephosphorylates (Inactivates) cMyc c-Myc PP2A->cMyc Promotes Degradation Cell_Growth Cell Growth & Survival Akt->Cell_Growth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits cMyc->Cell_Growth Promotes

Caption: Simplified PP2A downstream signaling pathways.

References

Improving the selectivity and potency of Endothall-sodium derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the selectivity and potency of Endothall-sodium derivatives. Given the structural and functional similarities, data and insights from the closely related and extensively studied compounds, cantharidin and norcantharidin, are included to supplement the current understanding of Endothall analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anti-cancer effects of Endothall and its derivatives?

A1: The primary mechanism of action is the inhibition of protein phosphatase 1 (PP1) and particularly protein phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis.[2][3] By inhibiting PP2A, Endothall derivatives can lead to the hyperphosphorylation and activation of oncogenic proteins, ultimately inducing apoptosis and inhibiting tumor cell growth.[1]

Q2: How can the selectivity of Endothall derivatives for PP2A over PP1 be improved?

A2: Achieving high selectivity for PP2A over PP1 is a significant challenge in developing these compounds as therapeutic agents. Structure-activity relationship (SAR) studies on analogous compounds like cantharidin suggest that modifications to the core bicyclic structure are critical. For instance, substitutions at specific positions can influence the interaction with the catalytic subunit of the phosphatases. Researchers should focus on synthesizing a variety of derivatives with modifications at the C-5 and C-6 positions, as these have shown promise in altering activity.[4][5]

Q3: What are the key structural features of Endothall derivatives that determine their potency?

A3: SAR studies on cantharidin analogs indicate several key features for potency. The anhydride ring is crucial for activity, and its opening to form dicarboxylic acids or esters can modulate activity and improve solubility.[4][5] Additionally, removing the methyl groups at the C-2 and C-3 positions (as in norcantharidin) can reduce toxicity while maintaining or even improving efficacy.[4][5] The introduction of specific functional groups, such as halogens on an aromatic amine moiety attached to the norcantharidin scaffold, has been shown to significantly increase antifungal activity, suggesting that similar modifications could enhance anti-cancer potency.[5]

Q4: What are the common challenges encountered when working with Endothall and its derivatives in the lab?

A4: Common challenges include:

  • Poor Solubility: Endothall and its anhydride-containing derivatives often have limited aqueous solubility, which can complicate in vitro assays.[6] Using derivatives with an opened anhydride ring (diacids or esters) or formulating the compounds with solubilizing agents like DMSO can help.

  • Toxicity: These compounds can exhibit significant cytotoxicity, not just to cancer cells but also to normal cells, which is a major hurdle in their clinical application.[1][7] It is crucial to determine the therapeutic window by testing a wide range of concentrations on both cancerous and non-cancerous cell lines.

  • Stability: The anhydride ring in some derivatives can be susceptible to hydrolysis. It is important to handle and store these compounds in anhydrous conditions to maintain their integrity.

Q5: How can I accurately determine the IC50 value for my Endothall derivative?

A5: Accurate IC50 determination requires careful experimental design and data analysis. It is recommended to use a non-linear regression analysis of dose-response data.[8][9] Software such as GraphPad Prism is a valuable tool for this purpose.[8][10] Key considerations include using a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the dose-response curve and ensuring the data is normalized correctly.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell viability assays (e.g., MTT, MTS) 1. Compound precipitation due to poor solubility. 2. Uneven cell seeding. 3. Fluctuation in incubation conditions (temperature, CO2). 4. Degradation of the compound.1. Visually inspect wells for precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells. 2. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 3. Calibrate and monitor incubator conditions regularly. 4. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution.
Low or no inhibition of PP2A activity in vitro 1. Inactive compound due to degradation or improper storage. 2. Incorrect assay conditions (e.g., buffer pH, substrate concentration). 3. Insufficient concentration of the inhibitor. 4. Issues with the purified PP2A enzyme.1. Verify the integrity of the compound. If possible, confirm its structure and purity using analytical methods. 2. Optimize assay conditions according to established protocols for PP2A activity assays. Ensure the buffer components do not interfere with the inhibitor. 3. Test a wider and higher range of inhibitor concentrations. 4. Use a commercially available, validated PP2A enzyme and include a known PP2A inhibitor (e.g., Okadaic acid) as a positive control.
High background in phosphatase inhibition assays 1. Contamination of reagents with phosphatases. 2. Non-specific binding of the detection antibody. 3. Autohydrolysis of the substrate.1. Use high-purity reagents and phosphatase-free water. 2. Optimize antibody concentration and include appropriate blocking steps. 3. Run a no-enzyme control to determine the rate of substrate autohydrolysis and subtract this from all readings.
Derivative shows high potency but poor selectivity (inhibits PP1 and PP2A similarly) 1. The pharmacophore of the derivative interacts with conserved residues in the active sites of both PP1 and PP2A.1. Synthesize and test a library of analogs with modifications designed to exploit subtle structural differences between the active sites of PP1 and PP2A. Computational modeling can aid in the rational design of more selective inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative cantharidin and norcantharidin derivatives, which serve as valuable benchmarks for the development of novel Endothall-sodium analogs.

Table 1: In Vitro Inhibitory Activity of Cantharidin Analogs against PP1 and PP2A

CompoundModificationPP1 IC50 (µM)PP2A IC50 (µM)Selectivity (PP1/PP2A)
4a 5,6-dehydronorcantharidin2.00.210
6 Monoethyl ester of norcantharidin2.960.456.6
7 Monomethyl ester of norcantharidin4.710.4111.5
8 Monopropyl ester of norcantharidin4.820.4710.3

Data extracted from a study on cantharidin analogues and their growth inhibition in tumor cell lines.[11]

Table 2: Growth Inhibition (GI50) of Cantharidin Analogs in Various Cancer Cell Lines

CompoundHL60 (µM)L1210 (µM)SW480 (µM)WiDr (µM)HT29 (µM)HCT116 (µM)A2780 (µM)
4a >1000>1000>1000>1000>1000>1000>1000
6 6152530402010
7 8123035452212
8 7142832422111

Data representing the concentration required to inhibit cell growth by 50% and extracted from a study on cantharidin analogues.[11]

Experimental Protocols

Protocol 1: Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the inhibitory activity of Endothall derivatives on PP2A.

Materials:

  • Purified PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM CaCl2, 1 mg/mL BSA)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Test compounds (Endothall derivatives) dissolved in DMSO

  • Positive control (Okadaic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of each compound dilution or control to the respective wells.

  • Add 20 µL of the purified PP2A enzyme solution to each well.

  • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of Endothall derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (Endothall derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (or IC50) value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling_Pathway Endothall Endothall Derivative PP2A PP2A (Inactive) Endothall->PP2A Inhibition Bcl2 Bcl-2 (Phosphorylated) Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bcl2_dephospho Bcl-2 (Dephosphorylated)

Caption: Inhibition of PP2A by Endothall derivatives prevents Bcl-2 dephosphorylation, leading to apoptosis.

Experimental_Workflow start Start synthesis Synthesize Endothall Derivatives start->synthesis pp2a_assay PP2A Inhibition Assay (IC50) synthesis->pp2a_assay cell_assay Cell Viability Assay (GI50) synthesis->cell_assay data_analysis Data Analysis & SAR Studies pp2a_assay->data_analysis cell_assay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Improvement end End optimization->end

Caption: Workflow for the development and evaluation of Endothall-sodium derivatives.

Logical_Relationship structure Chemical Structure (e.g., Substituents, Ring Opening) selectivity Selectivity (PP2A vs. PP1) structure->selectivity Influences potency Potency (Low IC50/GI50) structure->potency Determines therapeutic_potential Therapeutic Potential selectivity->therapeutic_potential Increases potency->therapeutic_potential Increases

Caption: Relationship between structure, selectivity, potency, and therapeutic potential of Endothall derivatives.

References

Preventing degradation of Endothall-sodium during long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Endothall-sodium during long-term experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Endothall-sodium.

Issue 1: Rapid Loss of Endothall-sodium in Aqueous Solution

  • Question: I prepared a stock solution of Endothall-sodium in water, but the concentration is decreasing much faster than expected. What could be the cause?

  • Possible Causes & Solutions:

    • Microbial Contamination: The primary pathway for Endothall degradation is microbial action.[1][2][3][4][5] If your solution is not sterile, microorganisms can metabolize the Endothall.

      • Solution: Prepare solutions using sterile, deionized, and autoclaved water.[1] Filter-sterilize the final Endothall-sodium solution using a 0.22 µm filter before storage. Work in a sterile environment (e.g., a laminar flow hood) when preparing and handling solutions.

    • Presence of Sediment or Organic Matter: The presence of sediment or organic matter provides a surface and nutrients for microbial growth, which significantly accelerates Endothall degradation.[3][6][7]

      • Solution: Ensure all glassware is thoroughly cleaned and free of any particulate matter. If working with environmental samples, consider that they may contain microbes that can degrade Endothall.[3]

    • Elevated Temperature: The rate of microbial degradation increases with higher temperatures.[4]

      • Solution: Store stock solutions and experimental samples at a low, stable temperature, such as 4°C, to slow down potential microbial activity. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results Between Experimental Replicates

  • Question: I am seeing significant variability in Endothall-sodium concentrations across my experimental replicates. Why is this happening?

  • Possible Causes & Solutions:

    • Differential Microbial Growth: Inconsistent microbial contamination across replicates can lead to varying rates of degradation.

      • Solution: Implement strict sterile techniques for all replicates. Ensure that the initial experimental setup for each replicate is identical.

    • pH Variation: While Endothall is generally stable to hydrolysis, extreme pH values or inconsistent pH across replicates could potentially influence its stability or the activity of contaminating microbes.[1]

      • Solution: Use a buffered aqueous solution to maintain a constant and appropriate pH throughout your experiment. Check and adjust the pH of your solutions before starting the experiment.

    • Light Exposure (at acidic pH): Although generally stable to photolysis, one study noted a short half-life at pH 5 under artificial sunlight.[1] Inconsistent light exposure under these specific conditions could contribute to variability.

      • Solution: For long-term studies, especially at acidic pH, store solutions in amber vials or in the dark to minimize any potential for photodegradation.[1]

Frequently Asked Questions (FAQs)

  • What is the primary degradation pathway for Endothall-sodium? The primary degradation pathway for Endothall in aquatic environments is microbial metabolism.[3][5][7] It is broken down by microorganisms into carbon, hydrogen, and oxygen.[2][4] The initial breakdown product is glutamic acid, which is then rapidly consumed by bacteria.[2][4]

  • How stable is Endothall-sodium to hydrolysis and photolysis? Endothall is generally reported to be stable to both chemical hydrolysis and photolysis.[1][8] It is stable to hydrolysis at pH 5 and 9. While one study indicated a very long half-life of 2825 days at pH 7, suggesting hydrolysis is not a significant degradation route.[1] It is also generally stable in the presence of sunlight.[9]

  • What is the expected half-life of Endothall-sodium in an aqueous solution? In non-sterile aquatic environments, the half-life can be as short as one week or less under aerobic conditions.[1][8][10] However, in a sterile laboratory setting designed to prevent degradation, the half-life should be significantly longer. In autoclaved (sterilized) water, no apparent degradation was observed after 9 days, whereas in non-autoclaved water, 50% degradation occurred in 4 days.[1]

  • How should I store my Endothall-sodium stock solutions for long-term use? For long-term stability, stock solutions should be prepared in sterile, deionized water, filter-sterilized, and stored in a dark, refrigerated environment (e.g., at 4°C).

  • Does the salt form (e.g., dipotassium salt) affect its stability? Both the dipotassium and dimethylalkylamine salt formulations dissociate to the endothall acid in water, which is the active ingredient.[3][11] The primary degradation pathways for both forms are similar.[1]

Data Presentation

Table 1: Summary of Endothall Stability and Degradation Half-Life Under Various Conditions

ParameterConditionHalf-Life/StabilitySource(s)
Degradation Pathway Microbial BiodegradationPrimary degradation pathway.[1][3][5]
Aerobic~1 week or less[1][8]
Anaerobic10 days (slower than aerobic)[1]
In autoclaved (sterile) waterNo apparent degradation after 9 days[1]
In non-autoclaved pond water50% degradation after 4 days[1]
Hydrolysis pH 5Stable[1]
pH 72825 days[1]
pH 9Stable[1]
Photolysis pH 5< 24 hours (under xenon)[1]
pH 7 and 9Stable (under xenon)[1]
Thermal Stability TemperatureStable up to 90°C[9][12]

Experimental Protocols

Protocol 1: Preparation of a Sterile Endothall-sodium Stock Solution

  • Materials: Endothall-sodium powder, sterile deionized water, sterile glassware (beaker, volumetric flask), sterile magnetic stir bar, 0.22 µm syringe filter, sterile storage vials (amber recommended).

  • Procedure:

    • In a laminar flow hood, weigh the desired amount of Endothall-sodium powder.

    • Add the powder to a sterile beaker containing a sterile magnetic stir bar and a portion of the sterile deionized water.

    • Stir until the powder is completely dissolved.

    • Transfer the solution to a sterile volumetric flask and bring it to the final volume with sterile deionized water.

    • Using a sterile syringe, draw the solution and pass it through a 0.22 µm syringe filter into a sterile storage vial.

    • Cap the vial tightly, label it with the compound name, concentration, and date, and store it at 4°C in the dark.

Protocol 2: Monitoring Endothall-sodium Degradation

  • Objective: To determine the degradation rate of Endothall-sodium under specific experimental conditions.

  • Procedure:

    • Prepare your experimental samples containing Endothall-sodium at the desired concentration. Include a sterile control (prepared as in Protocol 1) and your experimental variable (e.g., non-sterile medium, presence of sediment).

    • At predetermined time points (e.g., Day 0, 1, 3, 7, 14, 21), collect an aliquot from each sample.[3]

    • Immediately analyze the concentration of Endothall-sodium in the aliquot using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Plot the concentration of Endothall-sodium versus time to determine the degradation kinetics and calculate the half-life.

Mandatory Visualizations

cluster_degradation Endothall Degradation Pathway Endothall Endothall-sodium (in aqueous solution) Microbes Microorganisms (Bacteria) Endothall->Microbes Metabolized by Glutamic_Acid Glutamic Acid (Primary Metabolite) Microbes->Glutamic_Acid Produces TCA_Cycle Tricarboxylic Acid (TCA) Cycle & Further Metabolism Glutamic_Acid->TCA_Cycle Enters Breakdown Simple Compounds (CO2, H2O) TCA_Cycle->Breakdown Results in

Caption: Microbial degradation pathway of Endothall-sodium.

cluster_workflow Troubleshooting Workflow for Endothall Degradation Start Unexpected Loss of Endothall Detected Check_Sterility Was the solution prepared and stored under sterile conditions? Start->Check_Sterility Check_Temp Was the solution stored at a low, stable temperature (e.g., 4°C)? Check_Sterility->Check_Temp Yes Cause_Microbes Primary Cause: Microbial Degradation Check_Sterility->Cause_Microbes No Check_Contaminants Is the solution free of sediment or particulate matter? Check_Temp->Check_Contaminants Yes Cause_Temp Contributing Factor: Elevated Temperature Check_Temp->Cause_Temp No Cause_Sediment Contributing Factor: Presence of Sediment Check_Contaminants->Cause_Sediment No Solution_Store Solution: Store at 4°C in the Dark Check_Contaminants->Solution_Store Yes Solution_Sterilize Solution: Implement Strict Sterile Technique Cause_Microbes->Solution_Sterilize Cause_Temp->Solution_Store Solution_Clean Solution: Use High-Purity Water & Clean Glassware Cause_Sediment->Solution_Clean

Caption: Troubleshooting workflow for Endothall-sodium degradation.

cluster_setup Experimental Setup for Long-Term Stability Start Start: Plan Experiment Prepare_Reagents Prepare Sterile Reagents (Water, Buffers) Start->Prepare_Reagents Prepare_Stock Prepare Endothall Stock (Sterile Technique) Prepare_Reagents->Prepare_Stock Filter_Sterilize Filter-Sterilize Stock (0.22 µm filter) Prepare_Stock->Filter_Sterilize Setup_Experiment Set Up Experimental Replicates in Sterile Environment Filter_Sterilize->Setup_Experiment Incubate Incubate Under Controlled Conditions (Dark, 4°C) Setup_Experiment->Incubate Analyze Analyze Samples at Time Points (e.g., LC-MS) Incubate->Analyze End End: Evaluate Data Analyze->End

Caption: Workflow for setting up a long-term Endothall experiment.

References

Identifying and mitigating interference of Endothall-sodium in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Endothall-sodium in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is Endothall-sodium and how does it primarily interfere with biochemical assays?

Endothall-sodium is the salt form of Endothall, a dicarboxylic acid herbicide. Its primary mechanism of interference in biochemical assays is the potent and irreversible inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A).[1] This inhibitory activity can directly impact any assay that relies on or is sensitive to the activity of PP2A or related phosphatases.

Q2: Which types of biochemical assays are most likely to be affected by Endothall-sodium?

The assays most susceptible to interference are:

  • Protein Phosphatase Assays: Specifically, those measuring the activity of PP2A will be directly inhibited by Endothall.

  • Kinase Assays: Many signaling pathways involve a balance of kinase and phosphatase activity. If the kinase assay readout is dependent on a phosphorylation event that is opposed by endogenous PP2A in the sample, Endothall could artificially potentiate the kinase signal.

  • Cell-Based Assays: Assays using cell lysates that contain endogenous phosphatases can be affected. Endothall can alter the phosphorylation state of proteins within the lysate, leading to misleading results.

  • Immunoassays (e.g., ELISA): While direct interference is less characterized, high concentrations of Endothall-sodium, as a dicarboxylic acid and a salt, could potentially alter sample pH or ionic strength, which may affect antibody-antigen interactions.[2]

Q3: At what concentrations is Endothall-sodium known to cause interference?

Endothall is a potent inhibitor of PP2A with a reported IC50 of 95 nM.[3] Therefore, even nanomolar concentrations of Endothall in your sample can significantly inhibit PP2A activity. The concentration at which it may interfere with other assays through non-specific mechanisms has not been extensively documented and would likely be significantly higher.

Q4: Can the sodium component of Endothall-sodium cause interference?

High concentrations of salts can affect enzyme kinetics and the stability of proteins.[4][5][6] While the sodium concentration from typical contaminating levels of Endothall-sodium is likely to be low, it is a factor to consider if you are working with high concentrations of the compound. It has been shown that high sodium concentrations can interfere with some immunoassays.

Q5: Are there any known direct effects of Endothall-sodium on common detection methods like absorbance or fluorescence?

There is limited direct evidence to suggest that Endothall-sodium, at concentrations typically encountered as a contaminant, significantly interferes with standard absorbance or fluorescence readouts. However, as an organic acid, it is possible that at very high concentrations it could have some effect on the spectral properties of assay reagents.[7][8]

Troubleshooting Guides

Issue 1: Unexpectedly high signal in a kinase assay.
  • Possible Cause: If your sample contains endogenous protein phosphatases, Endothall-sodium could be inhibiting their activity, leading to an accumulation of phosphorylated substrate and an artificially high kinase signal.

  • Troubleshooting Steps:

    • Confirm the presence of phosphatases: Run a control experiment with a known phosphatase inhibitor to see if it mimics the effect of Endothall-sodium.

    • Remove Endothall-sodium from the sample: Use a desalting or dialysis column to remove small molecules like Endothall-sodium from your protein sample prior to the assay. (See Experimental Protocols for detailed methods).

    • Use a purified kinase: If possible, perform the assay with a purified kinase to eliminate the confounding effects of other enzymes in a complex sample.

Issue 2: No or low activity in a protein phosphatase assay.
  • Possible Cause: Your sample is likely contaminated with Endothall-sodium, which is directly inhibiting the phosphatase you are trying to measure.

  • Troubleshooting Steps:

    • Sample Dilution: Serially dilute your sample to see if the inhibitory effect decreases. This can help to confirm that an inhibitor is present.

    • Sample Cleanup: Use size-exclusion chromatography (desalting) or dialysis to remove Endothall-sodium from your sample before performing the assay.

    • Spike-in Control: Add a known amount of purified, active phosphatase to your sample. If the activity is still inhibited, it strongly suggests the presence of an inhibitor like Endothall-sodium.

Issue 3: Inconsistent or non-reproducible results in an ELISA.
  • Possible Cause: While less common, high concentrations of Endothall-sodium could be altering the pH or ionic strength of your sample, affecting antibody binding. It could also be causing non-specific protein aggregation.[9][10]

  • Troubleshooting Steps:

    • Check Sample pH: Ensure the pH of your sample is within the optimal range for the ELISA. Adjust if necessary.

    • Buffer Exchange: Perform a buffer exchange on your sample using a desalting column or dialysis to remove the Endothall-sodium and replace it with the appropriate assay buffer.

    • Assess Protein Aggregation: Analyze your sample using dynamic light scattering (DLS) or size-exclusion chromatography to check for the presence of aggregates.

    • Include Blocking Agents: Ensure your blocking buffers are effective. Sometimes, the addition of a non-ionic detergent like Tween-20 can help to reduce non-specific binding.

Quantitative Data Summary

ParameterValueAssay SystemReference
IC50 of Endothall for PP2A 95 nMIn vitro PP2A activity assay[3]
Sodium Interference in Immunoassay > 486 mmol/LAutomated competitive immunoassay for aldosterone

Experimental Protocols

Protocol 1: Removal of Endothall-sodium from Protein Samples using Desalting Columns

This protocol is suitable for quickly removing small molecules like Endothall-sodium from protein samples.

Materials:

  • Pre-packed desalting spin column (e.g., with a 5 kDa molecular weight cut-off)

  • Collection tubes

  • Variable speed centrifuge

  • Assay buffer

Method:

  • Column Equilibration:

    • Remove the storage buffer from the desalting column by centrifugation according to the manufacturer's instructions.

    • Add 1-2 mL of your assay buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with your assay buffer.

  • Sample Loading:

    • Add your protein sample (containing Endothall-sodium) to the center of the compacted resin bed. Do not exceed the maximum sample volume recommended by the manufacturer.

  • Elution:

    • Place the column in a clean collection tube.

    • Centrifuge the column according to the manufacturer's instructions. The eluate will contain your protein sample, free of Endothall-sodium.

  • Protein Quantification:

    • Measure the protein concentration of your desalted sample before proceeding with your biochemical assay.

Protocol 2: Protein Phosphatase 2A (PP2A) Inhibition Assay

This is a generic protocol to measure PP2A activity and its inhibition by compounds like Endothall-sodium.

Materials:

  • Purified PP2A enzyme

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Ser/Thr phosphatase assay buffer

  • Malachite green phosphate detection solution

  • Endothall-sodium (as a positive control for inhibition)

  • 96-well microplate

  • Plate reader

Method:

  • Prepare a series of dilutions of your test sample and the Endothall-sodium positive control in assay buffer.

  • In a 96-well plate, add the diluted samples/controls.

  • Add the phosphopeptide substrate to all wells.

  • Initiate the reaction by adding purified PP2A enzyme to all wells except for the no-enzyme control.

  • Incubate the plate at 30°C for 10-30 minutes.

  • Stop the reaction by adding the malachite green phosphate detection solution. This solution will react with the free phosphate released by the phosphatase activity.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Read the absorbance at a wavelength of 620-650 nm.

  • Calculate the percentage of inhibition by comparing the signal from your test samples to the no-inhibitor control.

Protocol 3: Generic Kinase Assay

This protocol describes a general workflow for a kinase activity assay.

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • Kinase assay buffer

  • ATP

  • Detection reagent (e.g., phosphospecific antibody, ADP detection kit)

  • 96-well or 384-well plate

  • Plate reader

Method:

  • Add the kinase, substrate, and your test sample (potentially containing Endothall-sodium) to the wells of a microplate.

  • Allow the components to pre-incubate for 10-15 minutes at the desired temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent according to the manufacturer's instructions.

  • Incubate to allow the detection signal to develop.

  • Read the signal on a plate reader (e.g., fluorescence, luminescence, absorbance).

Protocol 4: Standard Sandwich ELISA Protocol

This is a generalized protocol for a sandwich ELISA.

Materials:

  • Capture antibody-coated 96-well plate

  • Detection antibody (conjugated to an enzyme like HRP or AP)

  • Standard antigen

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Method:

  • Prepare your standards and samples in assay diluent.

  • Add the standards and samples to the wells of the coated plate. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate 3-4 times with wash buffer.

  • Add the detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-4 times with wash buffer.

  • Add the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Add the stop solution to each well to stop the color development.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Generate a standard curve and determine the concentration of the antigen in your samples.

Visualizations

Endothall_Mechanism_of_Action cluster_1 Dephosphorylation Protein_Kinase Protein Kinase Phosphorylated_Protein Phosphorylated Substrate Protein (Active/Inactive) Protein_Kinase->Phosphorylated_Protein Phosphorylation ATP ATP Substrate_Protein Substrate Protein Biological_Response Downstream Biological Response Phosphorylated_Protein->Biological_Response PP2A Protein Phosphatase 2A (PP2A) ADP ADP Substrate_Protein_dephosph Substrate Protein PP2A->Substrate_Protein_dephosph Dephosphorylation Pi Pi Phosphorylated_Protein_dephosph Phosphorylated Substrate Protein Endothall Endothall-sodium Endothall->PP2A Inhibition

Caption: Endothall-sodium inhibits PP2A, disrupting cellular signaling.

Caption: Troubleshooting workflow for suspected Endothall-sodium interference.

Mitigation_Strategies Sample Sample with Endothall-sodium Desalting Desalting Column (Size-Exclusion Chromatography) Sample->Desalting Dialysis Dialysis Sample->Dialysis Clean_Sample Clean Sample for Assay Desalting->Clean_Sample Dialysis->Clean_Sample

Caption: Methods for removing Endothall-sodium from biochemical samples.

References

Refining delivery methods for Endothall-sodium in whole-organism studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Endothall-sodium in whole-organism studies.

Frequently Asked Questions (FAQs)

Q1: What is Endothall-sodium and what is its primary mechanism of action?

A1: Endothall-sodium is the sodium salt of Endothall, a dicarboxylic acid. In a research context, its primary mechanism of action is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2] These phosphatases are crucial regulators of a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3] By inhibiting PP1 and PP2A, Endothall-sodium can be used as a tool to study the effects of hyperphosphorylation of various substrate proteins.

Q2: What are the common administration routes for Endothall-sodium in rodent models?

A2: Based on toxicological studies and general practices for water-soluble compounds, the most common administration routes for Endothall-sodium in rodent models are oral gavage and intraperitoneal (IP) injection. The choice of route depends on the specific experimental design, desired pharmacokinetic profile, and target organs.

Q3: How should I prepare an Endothall-sodium solution for in vivo administration?

A3: Endothall-sodium is highly soluble in water.[4] For most applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a neutral pH is a suitable vehicle. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination. The solution should be clear and free of particulates before administration.

Q4: Are there any known stability issues with Endothall-sodium in solution?

A4: Endothall is generally stable in weak acidic and weak alkaline media. However, it is important to prepare solutions fresh and avoid storage for extended periods unless stability in the specific vehicle and storage conditions has been validated.

Q5: What are the reported toxic effects of Endothall-sodium in animal studies?

A5: Acute toxicity studies in rats have shown oral LD50 values for the sodium salt to be in the range of 182-197 mg/kg.[4] High doses have been associated with gastrointestinal irritation, liver and kidney damage, and in some cases, mortality.[4] It is crucial to conduct dose-response studies to determine the appropriate non-lethal dose for your specific research question.

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Recommended Solution
Animal Distress During Dosing (e.g., struggling, choking) Improper restraint or incorrect placement of the gavage needle.Ensure the animal is properly restrained with its head and body in a straight line.[5] The gavage needle should be inserted gently along the roof of the mouth and passed into the esophagus. If resistance is met, do not force the needle.[5][6] Consider using flexible plastic gavage needles to minimize the risk of esophageal trauma.[7]
Regurgitation or Aspiration of the Dose Dosing volume is too large or administered too quickly. The gavage needle may have been placed in the trachea.The maximum recommended dosing volume for mice is typically 10 mL/kg.[6] Administer the solution slowly to allow the animal to swallow.[8] If you suspect tracheal administration (indicated by coughing or gasping), immediately stop the procedure and monitor the animal closely.[8]
Inconsistent Experimental Results Inaccurate dosing due to improper technique or animal stress.Ensure all personnel are thoroughly trained in oral gavage. To reduce animal stress, which can be a confounding factor, handle animals prior to the experiment to acclimate them.[5] Consider using a palatable vehicle if the experimental design allows.
Intraperitoneal (IP) Injection
Issue Possible Cause Recommended Solution
Bleeding at the Injection Site Puncture of a blood vessel.Apply gentle pressure to the site with sterile gauze until bleeding stops. Ensure the use of an appropriately sized needle (typically 25-27 gauge for mice).[9][10]
Injection into an Abdominal Organ (e.g., cecum, bladder) Incorrect needle placement.Injections should be made in the lower right quadrant of the abdomen to avoid the cecum.[11][12] The needle should be inserted at a 30-40° angle.[9] Before injecting, gently aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe.[11][13]
Peritonitis (inflammation of the abdominal lining) Introduction of a non-sterile solution or bacteria.All solutions for injection must be sterile.[10][11] Disinfect the injection site with 70% alcohol before needle insertion.[10]
Variable Drug Absorption Injection into the subcutaneous space or adipose tissue instead of the peritoneal cavity.Ensure the needle fully penetrates the abdominal wall. There should be a lack of resistance once the needle enters the peritoneal cavity.[13]

Quantitative Data

Table 1: Acute Oral Toxicity of Endothall Salts in Rats

CompoundLD50 (mg/kg)Reference
Endothall Acid35-51[4]
Endothall-sodium182-197[4]

Table 2: Recommended Maximum Volumes for Administration in Rodents

SpeciesRouteMaximum VolumeReference
MouseOral Gavage10 mL/kg[6]
MouseIntraperitoneal< 10 ml/kg[12]
RatOral Gavage10 mL/kg[5]
RatIntraperitoneal< 10 ml/kg[12]

Experimental Protocols

Protocol 1: Preparation of Endothall-Sodium Solution for In Vivo Administration
  • Materials:

    • Endothall-sodium powder

    • Sterile, pyrogen-free 0.9% saline or PBS

    • Sterile conical tubes

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Weigh the desired amount of Endothall-sodium powder in a sterile conical tube.

    • Add the required volume of sterile saline or PBS to achieve the target concentration.

    • Vortex the solution until the Endothall-sodium is completely dissolved. The solution should be clear and colorless.

    • For IP injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contamination.

    • Prepare the solution fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Mice
  • Materials:

    • Appropriately sized gavage needle (20-22 gauge for adult mice, flexible plastic or ball-tipped stainless steel)

    • Syringe (1 mL)

    • Prepared Endothall-sodium solution

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume.

    • Fill the syringe with the calculated volume of the Endothall-sodium solution.

    • Properly restrain the mouse by the scruff of the neck to immobilize its head and align it with its body.[5]

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.[8]

    • Once the needle is in the esophagus (resistance will cease), slowly administer the solution.

    • Gently remove the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[5]

Protocol 3: Intraperitoneal (IP) Injection in Mice
  • Materials:

    • Sterile syringe (1 mL) and needle (25-27 gauge)

    • Prepared Endothall-sodium solution

    • 70% alcohol swabs

  • Procedure:

    • Weigh the mouse to determine the correct injection volume.

    • Fill the syringe with the calculated volume of the sterile Endothall-sodium solution.

    • Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen.[10]

    • Disinfect the injection site with a 70% alcohol swab.[10]

    • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[9]

    • Gently aspirate to ensure no bodily fluids are drawn into the syringe.[10]

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase a Weigh Endothall-Sodium b Dissolve in Vehicle (e.g., Saline) a->b c Sterile Filter (for IP) b->c d Calculate Dose (mg/kg) c->d e Select Route (Oral Gavage or IP) d->e f Administer to Animal Model e->f g Monitor Animal for Distress f->g h Collect Samples / Perform Analysis g->h

Caption: Experimental workflow for Endothall-sodium administration.

signaling_pathway cluster_inhibition Inhibition cluster_phosphatase Target Phosphatase cluster_substrate Cellular Process endothall Endothall-Sodium pp2a Protein Phosphatase 2A (PP2A) endothall->pp2a Inhibits substrate_p Phosphorylated Substrate Protein pp2a->substrate_p substrate Dephosphorylated Substrate Protein substrate_p->substrate Dephosphorylation cellular_effect Altered Cellular Function (e.g., Cell Cycle Arrest) substrate->cellular_effect

Caption: Endothall-sodium inhibits PP2A-mediated dephosphorylation.

References

Validation & Comparative

Comparative Analysis of Endothall-sodium and Okadaic Acid as PP2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular effects of two distinct Protein Phosphatase 2A inhibitors.

This guide provides a detailed comparative analysis of Endothall-sodium and okadaic acid, two chemical compounds utilized in research to inhibit the activity of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. While both compounds target PP2A, they exhibit notable differences in potency, specificity, and their documented effects on cellular signaling pathways. This comparison aims to equip researchers with the necessary data to select the appropriate inhibitor for their experimental needs.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of Endothall-sodium and okadaic acid against PP2A and other protein phosphatases is a crucial factor in experimental design. The following table summarizes their half-maximal inhibitory concentrations (IC50).

CompoundTarget PhosphataseIC50 ValueReference
Okadaic Acid PP2A0.1 - 0.3 nM[1][2]
PP115 - 50 nM[1][2]
PP3 (Calcineurin)3.7 - 4 nM[1][2]
PP40.1 nM[1][2]
PP53.5 nM[1][2]
Endothall PP2A90 nM
PP15 µM

Note: Endothall is structurally related to cantharidin, another PP2A inhibitor. In vitro studies have shown the potency sequence for PP1 and PP2A inhibition to be Cantharidin > Endothall > Endothall thioanhydride. However, in vivo, the potency sequence for inhibiting hepatic PP1 and PP2A was found to be Endothall thioanhydride > Cantharidin > Endothall, suggesting differences in cell permeability and metabolism.[1][3]

Comparative Overview

Okadaic acid is a marine toxin and a potent and widely studied inhibitor of several serine/threonine protein phosphatases, exhibiting a particularly high affinity for PP2A.[1][2] Its robust inhibitory activity has made it an invaluable tool for investigating the roles of PP2A in a multitude of signaling pathways.

Endothall, commonly used as an herbicide, is also recognized as a PP2A inhibitor, although it is less potent than okadaic acid.[4] It is a structural analogue of cantharidin, a well-known toxin and PP2A inhibitor.[4] While its use as a research tool for studying PP2A is less documented than that of okadaic acid, studies have shown it can induce cellular effects consistent with PP2A inhibition, such as cell cycle arrest.

Effects on Cellular Signaling Pathways

Inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream targets, thereby impacting various signaling cascades.

Okadaic Acid

Okadaic acid has been demonstrated to modulate several key signaling pathways:

  • MAPK Pathway: Inhibition of PP2A by okadaic acid leads to the activation of the MAPK/ERK pathway. PP2A normally dephosphorylates and inactivates key components of this cascade, such as MEK and ERK. Treatment with okadaic acid removes this negative regulation, resulting in sustained pathway activation.

  • JAK/STAT Pathway: Okadaic acid can activate the JAK/STAT signaling pathway. This is thought to occur through the activation of NF-κB, leading to the expression of cytokines that subsequently activate the JAK/STAT cascade.

  • Hippo Pathway: The Hippo pathway, a critical regulator of organ size and cell proliferation, is also influenced by okadaic acid. PP2A is a negative regulator of the core kinases in this pathway, MST1/2. Inhibition of PP2A by okadaic acid leads to the phosphorylation and activation of MST1/2, thereby activating the Hippo pathway.

Endothall-sodium

The effects of Endothall on specific signaling pathways are less extensively characterized in the scientific literature. However, its role as a PP2A inhibitor suggests it can interfere with pathways regulated by this phosphatase.

  • Cell Cycle Regulation: Endothall has been shown to cause mitotic arrest, specifically in the G2/M phase, followed by cell death in cancer cell lines. This effect is consistent with the known role of PP2A in regulating the cell cycle. Studies in plant cells have shown that Endothall disrupts the orientation of the cell division plane and microtubule spindle structures, leading to a prometaphase arrest, phenocopying the effects of other PP2A inhibitors like okadaic acid and cantharidin.

Experimental Protocols

The following provides a general methodology for a key experiment used to characterize PP2A inhibitors.

In Vitro PP2A Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by purified PP2A.

Materials:

  • Purified recombinant or isolated PP2A enzyme.

  • Phosphatase substrate (e.g., a phosphopeptide like K-R-pT-I-R-R, or p-nitrophenyl phosphate (pNPP)).

  • Assay buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0).

  • Inhibitor compounds (Okadaic Acid, Endothall-sodium) at various concentrations.

  • Malachite Green Phosphate Detection Solution (for phosphopeptide substrates) or a spectrophotometer to measure absorbance at 405 nm (for pNPP).

  • 96-well microplate.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds (Okadaic Acid and Endothall-sodium) in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the purified PP2A enzyme. Include control wells with no inhibitor.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Stop the reaction. For phosphopeptide substrates, this is typically done by adding the Malachite Green solution, which forms a colored complex with the released free phosphate. For pNPP, the reaction can be stopped by adding a strong base (e.g., NaOH).

  • Measure the amount of dephosphorylation. For the Malachite Green assay, measure the absorbance at ~620 nm. For the pNPP assay, measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways and Experimental Workflows

PP2A_Signaling_Pathways cluster_Inhibitors PP2A Inhibitors cluster_Pathways Affected Signaling Pathways Okadaic_Acid Okadaic Acid PP2A PP2A Okadaic_Acid->PP2A Inhibits Endothall_sodium Endothall-sodium Endothall_sodium->PP2A Inhibits MAPK_Pathway MAPK Pathway (MEK/ERK) PP2A->MAPK_Pathway Dephosphorylates (Inactivates) JAK_STAT_Pathway JAK/STAT Pathway PP2A->JAK_STAT_Pathway Negatively Regulates Hippo_Pathway Hippo Pathway (MST1/2) PP2A->Hippo_Pathway Dephosphorylates (Inactivates) Cell_Cycle Cell Cycle (G2/M Checkpoint) PP2A->Cell_Cycle Regulates Progression

Caption: Overview of PP2A inhibition and its impact on major signaling pathways.

PP2A_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified PP2A - Substrate - Inhibitors (Okadaic Acid/Endothall) - Assay Buffer start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution plate_setup Set up 96-well Plate: - Add Buffer, Inhibitor, and PP2A serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate reaction Allow Reaction to Proceed add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction measure_signal Measure Signal (e.g., Absorbance) stop_reaction->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a typical in vitro PP2A inhibition assay.

MAPK_Pathway_Inhibition Okadaic_Acid Okadaic Acid PP2A PP2A Okadaic_Acid->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inactivates) ERK ERK MEK->ERK Phosphorylates (Activates) Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates (Activates) Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response Regulates

Caption: Mechanism of MAPK pathway activation by okadaic acid via PP2A inhibition.

References

A Comparative Analysis of Endothall-sodium Efficacy in Aquatic Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Endothall-sodium against other commonly used aquatic herbicides. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate weed management strategies.

Executive Summary

Endothall-sodium is a widely utilized contact herbicide for the management of invasive aquatic weeds. This guide synthesizes data from multiple studies to compare its performance against other active ingredients such as 2,4-D, Diquat, and Triclopyr, particularly in the control of Eurasian watermilfoil (Myriophyllum spicatum) and Hydrilla (Hydrilla verticillata). Experimental findings indicate that while Endothall-sodium is effective as a standalone treatment, its efficacy can be significantly enhanced when used in combination with other herbicides.

Efficacy Comparison Data

The following tables summarize the quantitative data on the efficacy of Endothall-sodium and other herbicides from various experimental studies.

Table 1: Efficacy Against Eurasian Watermilfoil (Myriophyllum spicatum)

Herbicide(s)Application RateExposure TimePercent ControlBiomass Reduction (%)Study Type
Endothall1.0 mg ae L⁻¹24 hr>90% (by 2 weeks)-Mesocosm
Endothall1.5 mg ae L⁻¹24 hr>90% (by 2 weeks)-Mesocosm
2,4-D0.5 mg ae L⁻¹24 hr>90% (by 3 weeks)-Mesocosm
Triclopyr0.5 mg ae L⁻¹24 hr>90% (by 3 weeks)-Mesocosm
Endothall + 2,4-D1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹12 hr50%-Mesocosm[1]
Endothall + Triclopyr1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹12 hr60%-Mesocosm[1]
Endothall + 2,4-D1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹24 hr>90% (by 2 weeks)-Mesocosm[1]
Endothall + Triclopyr1.0 mg ae L⁻¹ + 0.5 mg ae L⁻¹24 hr>90% (by 2 weeks)-Mesocosm[1]
Endothall0.5 mg ae/l48 hr>85%-Laboratory[2]
Endothall1.0 mg ae/l36 hr>85%-Laboratory[2]
Endothall3.0 mg ae/l18 hr>85%-Laboratory[2]
Endothall5.0 mg ae/l12 hr>85%-Laboratory[2]

Note: "ae" refers to acid equivalent.

Table 2: Efficacy Against Hydrilla (Hydrilla verticillata)

Herbicide(s)Application Rate (ai)Percent Control (3 WAT)Percent Control (8 WAT)Percent Control (12 WAT)Study Type
Endothall (Aquathol K)3 mg/L85%63%82%Field Demonstration[3]
Endothall (AQ) + Endothall (HY)1 mg/L + 0.2 mg/L88%91%94%Field Demonstration
Endothall (AQ) + Copper1 mg/L + 0.5 mg/L96%94%99%Field Demonstration[3]
Endothall (AQ) + Diquat1.5 mg/L + 0.21 mg/L34%79%92%Field Demonstration[3]
Endothall (AQ) + Diquat3 mg/L + 0.21 mg/L76%76%67%Field Demonstration[3]
Endothall (AQ) + Copper3 mg/L + 0.5 mg/L82%76%87%Field Demonstration[3]
Endothall2.0 mg ae/l>85% (after 48 hr exposure)--Laboratory[2]
Endothall3.0, 4.0, 5.0 mg ae/l>85% (after 24 hr exposure)--Laboratory[2]

Note: "ai" refers to active ingredient. "AQ" refers to Aquathol K (dipotassium salt of endothall) and "HY" refers to Hydrothol 191 (amine salt of endothall). WAT stands for Weeks After Treatment.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are detailed protocols for representative laboratory and field studies.

Laboratory Bioassay for Herbicide Efficacy

This protocol outlines a standardized method for assessing the efficacy of aquatic herbicides in a controlled laboratory setting.

  • Plant Culture and Acclimation:

    • Target aquatic plants (e.g., Eurasian watermilfoil, Hydrilla) are propagated from healthy stock populations.

    • Apical shoots of a uniform length (e.g., 15 cm) are planted in sediment-filled pots.

    • Plants are acclimated in aquaria with a continuous flow of temperature-controlled, nutrient-fortified water for a period of 2-4 weeks to ensure active growth.

  • Herbicide Treatment:

    • Stock solutions of the test herbicides are prepared from commercial formulations.

    • At the time of treatment, the water flow to the aquaria is stopped.

    • Calculated volumes of the herbicide stock solutions are added to achieve the desired concentrations.

    • Water samples are collected shortly after application to verify the initial herbicide concentrations.

  • Exposure and Post-Treatment:

    • Plants are exposed to the herbicide for a predetermined duration (e.g., 12, 24, 48 hours).

    • Following the exposure period, the aquaria are drained and refilled with fresh water multiple times to remove herbicide residues.

    • The continuous flow of fresh water is then resumed for the remainder of the experiment.

    • Plants are observed for a post-treatment period of 4-6 weeks.

  • Data Collection and Analysis:

    • Visual assessments of plant injury are recorded at regular intervals.

    • At the end of the study, the above-ground biomass of the plants is harvested, dried to a constant weight, and recorded.

    • Percent control is calculated by comparing the biomass of treated plants to that of untreated control plants.

    • Statistical analyses are performed to determine the significance of the treatment effects.

Aquatic Herbicide Field Trial Protocol

This protocol describes a general methodology for conducting field trials to evaluate the efficacy of aquatic herbicides in a natural environment.

  • Site Selection and Plot Design:

    • A study site with a uniform and dense population of the target weed species is selected.

    • Treatment plots of a specified size (e.g., 0.1 to 1 acre) are established. Untreated reference plots are also designated for comparison.

    • Physical barriers, such as plastic curtains, may be used to enclose plots and minimize herbicide dissipation.

  • Pre-Treatment Assessment:

    • Baseline data on the aquatic plant community is collected using methods such as point-intercept surveys or biomass sampling.

    • Water quality parameters (e.g., temperature, pH, dissolved oxygen) are recorded.

  • Herbicide Application:

    • The herbicide is applied to the treatment plots using calibrated equipment to ensure an even distribution and the target concentration. Application methods can include subsurface injection from a boat or the use of granular formulations.

    • A tracer dye is often co-applied with the herbicide to visually monitor its dispersion and to estimate water exchange rates.

  • Post-Treatment Monitoring:

    • Herbicide concentrations in the water are monitored at various time points after application to determine the concentration and exposure time (CET).

    • Visual assessments of herbicide efficacy are conducted periodically.

    • Post-treatment plant community assessments are conducted at several weeks and months after application to evaluate the short-term and long-term impacts on the target and non-target species.

  • Data Analysis:

    • Changes in the frequency of occurrence and biomass of the target weed and native plant species are analyzed to determine the efficacy and selectivity of the herbicide treatment.

    • Statistical comparisons are made between pre-treatment and post-treatment data, as well as between treated and untreated plots.

Mode of Action: Signaling Pathway and Workflow

Endothall-sodium's primary mode of action is the inhibition of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[4][5][6][7] This inhibition disrupts the delicate balance of protein phosphorylation and dephosphorylation, which is critical for regulating numerous cellular processes.

Endothall_Mode_of_Action cluster_cellular_processes Cellular Processes cluster_regulation Regulation cluster_disruption Herbicidal Action Cell_Cycle Cell Cycle Progression Metabolism Metabolism Signal_Transduction Signal Transduction Gene_Expression Gene Expression Kinases Protein Kinases (Phosphorylation) Phosphatases Protein Phosphatases (Dephosphorylation) Kinases->Phosphatases Balanced Regulation Phosphatases->Cell_Cycle Dephosphorylates Target Proteins Phosphatases->Metabolism Dephosphorylates Target Proteins Phosphatases->Signal_Transduction Dephosphorylates Target Proteins Phosphatases->Gene_Expression Dephosphorylates Target Proteins Disruption Disruption of Cellular Processes Phosphatases->Disruption Endothall Endothall-sodium Inhibition Inhibition Endothall->Inhibition Inhibition->Phosphatases Blocks Activity Cell_Death Cell Death Disruption->Cell_Death Experimental_Workflow cluster_lab Laboratory Bioassay cluster_field Field Trial A1 Plant Propagation & Acclimation A2 Herbicide Treatment A1->A2 A3 Exposure Period A2->A3 A4 Post-Treatment Observation A3->A4 A5 Biomass Harvest & Data Analysis A4->A5 Decision Promising Results? A5->Decision B1 Site Selection & Plot Establishment B2 Pre-Treatment Assessment B1->B2 B3 Herbicide Application B2->B3 B4 Post-Treatment Monitoring B3->B4 B5 Efficacy & Selectivity Analysis B4->B5 End End B5->End Start Start Start->A1 Decision->B1 Yes Decision->End No

References

Validating Endothall-Sodium's Specificity for Protein Phosphatase 2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Endothall-sodium with other well-established Protein Phosphatase 2A (PP2A) inhibitors, focusing on its specificity for its primary molecular target. Experimental data is presented to offer an objective evaluation of its performance against alternatives.

Executive Summary

Endothall-sodium is a potent inhibitor of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[1][2] This guide validates the specificity of Endothall-sodium by comparing its inhibitory activity with that of other known PP2A inhibitors, namely Okadaic acid and Cantharidin. The data presented herein demonstrates that while Endothall-sodium is a potent PP2A inhibitor, its specificity profile, particularly concerning other phosphatases like Protein Phosphatase 1 (PP1), differs from that of other commonly used inhibitors. This information is crucial for researchers selecting the most appropriate tool for their specific experimental needs.

Comparative Analysis of PP2A Inhibitors

The inhibitory potency of Endothall-sodium, Okadaic acid, and Cantharidin against their primary target, PP2A, and a common off-target, PP1, is summarized below. The half-maximal inhibitory concentration (IC50) values were compiled from various in vitro studies.

InhibitorPrimary TargetIC50 (PP2A)Key Off-TargetIC50 (PP1)Selectivity (PP1/PP2A)
Endothall-sodium PP2A19 - 50 nMPP1~5-12 fold less sensitive than PP2A~5-12
Okadaic acid PP2A0.1 - 0.3 nMPP115 - 50 nM~50 - 500
Cantharidin PP2A160 - 200 nMPP11.7 - 1.8 µM~9 - 11

Data Interpretation:

  • Potency: Okadaic acid is the most potent inhibitor of PP2A, with an IC50 in the low nanomolar range. Endothall-sodium exhibits potent inhibition in the mid-nanomolar range, while Cantharidin is the least potent of the three.

  • Specificity: Okadaic acid demonstrates the highest selectivity for PP2A over PP1, with a selectivity ratio of up to 500-fold. Endothall-sodium and Cantharidin show a more moderate selectivity for PP2A over PP1.[2][3][4][5] It is important to note that the in vitro potency of Endothall and its derivatives can be influenced by their chemical form, with thioanhydride derivatives showing different potency profiles in vivo.[5]

Experimental Methodologies

To ensure robust and reproducible results when validating the specificity of PP2A inhibitors, the following experimental protocols are recommended.

In Vitro PP2A Activity Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the dephosphorylation of a substrate by PP2A.

Materials:

  • Purified recombinant PP2A enzyme

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • Test inhibitors (Endothall-sodium, Okadaic acid, Cantharidin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. Include a no-inhibitor control and a no-enzyme control.

  • Add 20 µL of purified PP2A enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding 160 µL of pNPP substrate solution.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding a suitable stop solution (e.g., 50 µL of 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[6][7][8][9][10]

Materials:

  • Cultured cells expressing the target protein (PP2A)

  • Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors)

  • Test inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PP2A antibody

Procedure:

  • Compound Treatment: Treat cultured cells with the test inhibitor at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PP2A at each temperature by SDS-PAGE and Western blotting using an anti-PP2A antibody.

  • Data Interpretation: A shift in the melting curve of PP2A to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Molecular Interactions and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

PP2A_Signaling_Pathway PP2A Signaling Pathway cluster_regulation Regulation of PP2A Activity cluster_cellular_processes Cellular Processes Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases activate PI3K_AKT_Pathway PI3K/AKT Pathway Receptor_Tyrosine_Kinases->PI3K_AKT_Pathway activate MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinases->MAPK_Pathway activate Cell_Growth_Survival Cell Growth & Survival PI3K_AKT_Pathway->Cell_Growth_Survival promote Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation promote PP2A Protein Phosphatase 2A (PP2A) PP2A->PI3K_AKT_Pathway inhibit PP2A->MAPK_Pathway inhibit Apoptosis Apoptosis PP2A->Apoptosis promote Endothall_Sodium Endothall-sodium Endothall_Sodium->PP2A inhibit Okadaic_Acid Okadaic Acid Okadaic_Acid->PP2A inhibit Cantharidin Cantharidin Cantharidin->PP2A inhibit

Caption: PP2A negatively regulates pro-growth signaling pathways.

Experimental_Workflow Experimental Workflow for Inhibitor Validation cluster_invitro In Vitro Assay cluster_incell In-Cell Assay (CETSA) Purified_PP2A Purified PP2A Inhibitor_Incubation Incubate with Inhibitor Purified_PP2A->Inhibitor_Incubation Substrate_Addition Add pNPP Substrate Inhibitor_Incubation->Substrate_Addition Measure_Activity Measure Absorbance (405 nm) Substrate_Addition->Measure_Activity IC50_Determination Determine IC50 Measure_Activity->IC50_Determination Cell_Culture Cell Culture Compound_Treatment Treat with Inhibitor Cell_Culture->Compound_Treatment Heat_Challenge Apply Heat Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble Fraction Cell_Lysis->Centrifugation Western_Blot Western Blot for PP2A Centrifugation->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement

Caption: Workflow for inhibitor potency and target engagement.

Off-Target Considerations

While Endothall is a potent PP2A inhibitor, it is also widely used as an herbicide.[1] Its mechanism of action in plants is also attributed to the inhibition of protein phosphatases.[2] In mammalian systems, high concentrations of Endothall can exhibit toxicity. Therefore, researchers should carefully consider the dosage and experimental system to minimize potential off-target effects and ensure that the observed phenotypes are a direct result of PP2A inhibition.

Conclusion

Endothall-sodium is a valuable tool for studying PP2A-mediated cellular processes. It exhibits potent inhibition of PP2A with moderate selectivity over PP1. When compared to Okadaic acid and Cantharidin, Endothall-sodium offers a distinct profile in terms of potency and selectivity. For studies requiring maximal selectivity for PP2A, Okadaic acid may be the preferred choice. However, Endothall-sodium provides a potent and more cost-effective alternative for many applications. As with any pharmacological inhibitor, careful validation of its effects and consideration of potential off-targets are essential for the rigorous interpretation of experimental results. The use of complementary techniques such as CETSA is highly recommended to confirm target engagement in a cellular context.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Endothall-sodium, a widely used herbicide, is known to exert its biological effects through the inhibition of protein phosphatases, primarily targeting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2] Understanding the specificity and cross-reactivity of this compound with other related enzymes is crucial for assessing its mechanism of action and potential off-target effects. This guide provides a comparative analysis of Endothall's inhibitory activity against a panel of serine/threonine protein phosphatases, supported by experimental data and detailed protocols.

Quantitative Comparison of Enzyme Inhibition

The inhibitory potency of Endothall against various protein phosphatases is summarized in the table below. The data, presented as IC50 values, highlight the differential sensitivity of these enzymes to Endothall.

EnzymeCommon NameIC50 Value (Endothall)Reference(s)
Protein Phosphatase 2APP2A19-95 nM[3][4]
Protein Phosphatase 1PP1Not explicitly determined, but PP2A is 5- to 12-fold more sensitive[5][6]
Protein Phosphatase 5PP53.64 µM
Protein Phosphatase 2BPP2BLow to no inhibition reported[5][6]
Protein Phosphatase 4PP4Data not available
Protein Phosphatase 6PP6Data not available

Note: The IC50 value for PP1 has not been definitively reported in the reviewed literature, however, studies on the structurally related cantharidin analogues suggest that PP2A is significantly more sensitive.[5][6] Further research is required to determine the precise IC50 of Endothall for PP1 and its effects on PP4 and PP6.

Experimental Protocols

A standardized and reproducible method for assessing the inhibitory activity of Endothall against serine/threonine protein phosphatases is crucial for comparative studies. The following protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Principle: This assay measures the activity of protein phosphatases by detecting the production of p-nitrophenol, a yellow chromogenic product, from the dephosphorylation of pNPP. The absorbance of the solution at 405 nm is directly proportional to the enzyme activity.

Materials:

  • Purified protein phosphatase (e.g., PP1, PP2A, PP5)

  • Endothall-sodium stock solution (in a suitable solvent, e.g., water or DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM MnCl₂, 0.1 mM EGTA, 1 mM DTT, and 0.1 mg/mL BSA.

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the purified protein phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

  • Inhibitor Preparation: Prepare a series of dilutions of Endothall-sodium in the assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add 20 µL of the diluted enzyme.

    • Add 20 µL of the Endothall-sodium dilution or buffer (for control wells) to the respective wells.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination: Stop the reaction by adding 20 µL of a suitable stop solution (e.g., 1 M NaOH).

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each Endothall concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Endothall concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Endothall's action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Dilute Enzyme PreIncubate Pre-incubate Enzyme + Endothall Enzyme->PreIncubate Inhibitor Prepare Endothall Dilutions Inhibitor->PreIncubate Substrate Prepare pNPP Substrate Initiate Add pNPP Substrate->Initiate PreIncubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for determining the IC50 of Endothall.

Signaling_Pathway cluster_pathway Serine/Threonine Phosphatase Signaling Phosphorylated_Protein Phosphorylated Substrate (Active) Dephosphorylated_Protein Dephosphorylated Substrate (Inactive) Phosphorylated_Protein->Dephosphorylated_Protein Dephosphorylation PP2A Protein Phosphatase 2A (PP2A) PP2A->Phosphorylated_Protein Endothall Endothall Endothall->PP2A Inhibition

Caption: Inhibition of PP2A-mediated dephosphorylation by Endothall.

References

Independent replication of published findings on Endothall-sodium's mode of action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on the mode of action of the herbicide Endothall-sodium against other common aquatic herbicides. Experimental data is summarized, and detailed methodologies for key experiments are provided to facilitate independent replication and further research.

Endothall-sodium is a widely used herbicide for controlling aquatic weeds. While its efficacy is well-documented, its precise mode of action remains a subject of ongoing investigation, with evidence pointing towards multiple mechanisms. This guide synthesizes the current understanding of how Endothall-sodium works and compares its performance with alternative herbicides, offering a valuable resource for researchers in plant science, herbicide development, and environmental toxicology.

Endothall-sodium: A Multi-pronged Mode of Action

Published research suggests that Endothall-sodium does not rely on a single mechanism for its herbicidal activity. Instead, it appears to disrupt several crucial physiological and biochemical processes in susceptible plants. The primary proposed modes of action are:

  • Inhibition of Protein Phosphatases: Endothall is a known inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), crucial enzymes in cellular signaling pathways.[1][2] This inhibition disrupts the delicate balance of protein phosphorylation, leading to downstream effects on cell cycle control and other vital processes.

  • Interference with Protein Synthesis: Studies have indicated that Endothall can impede the synthesis of proteins necessary for plant growth and development.[3]

  • Disruption of Lipid Synthesis: There is evidence that Endothall interferes with the production of lipids, which are essential components of cell membranes and energy storage molecules.[3] Notably, one study reported that a concentration of 5 µg/l of endothall resulted in an approximate 40% inhibition of malonic acid incorporation into the lipid fraction of hemp hypocotyl segments.[3]

  • Damage to Cell Membranes: Endothall can compromise the integrity of plant cell membranes, leading to leakage of cellular contents and ultimately cell death.[3]

Comparative Analysis with Alternative Aquatic Herbicides

To provide a broader context for Endothall-sodium's activity, this guide compares its mode of action with several other commonly used aquatic herbicides.

HerbicidePrimary Mode of ActionTarget Site
Endothall-sodium Multiple, including protein phosphatase inhibition, and interference with protein and lipid synthesis.Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and other cellular processes.
Glyphosate Inhibition of amino acid synthesis.[4]5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[4]
Diquat Photosystem I inhibition, leading to the production of reactive oxygen species.Photosystem I.
Triclopyr Synthetic auxin, causing uncontrolled and disorganized plant growth.Auxin binding proteins.
Fluridone Inhibition of carotenoid biosynthesis, leading to chlorophyll degradation.[5]Phytoene desaturase.[5]

Quantitative Performance Data

Direct comparative studies with standardized methodologies are limited. However, data from various publications provide insights into the potency of these herbicides against their respective targets.

HerbicideAssayResult
Endothall Protein Phosphatase 2A (PP2A) InhibitionIC50 = 95 nM
Endothall Lipid Synthesis Inhibition~40% inhibition at 5 µg/L
Glyphosate EPSP Synthase InhibitionKi = 1.1 µM (competitive with respect to phosphoenolpyruvate)[6]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The provided data are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

For researchers seeking to independently verify or build upon these findings, the following sections outline the methodologies for key experiments.

Protein Phosphatase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of protein phosphatases.

Materials:

  • Purified Protein Phosphatase 1 (PP1) or 2A (PP2A)

  • Phosphorylated substrate (e.g., phosphorylase a)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Endothall-sodium solution of varying concentrations

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.

  • Add varying concentrations of Endothall-sodium to the wells of a microplate.

  • Initiate the reaction by adding the purified protein phosphatase to each well.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite green reagent.

  • Calculate the percentage of inhibition for each Endothall-sodium concentration and determine the IC50 value.

Protein Synthesis Inhibition Assay

This assay measures the effect of a compound on the rate of protein synthesis in a plant system.

Materials:

  • Plant seedlings or cell cultures

  • Radiolabeled amino acid (e.g., 35S-methionine or 14C-leucine)

  • Growth medium

  • Endothall-sodium solution of varying concentrations

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow plant seedlings or cell cultures in a suitable medium.

  • Expose the plants or cells to varying concentrations of Endothall-sodium for a defined period.

  • Add the radiolabeled amino acid to the medium and incubate for a specific duration to allow for incorporation into newly synthesized proteins.

  • Harvest the plant tissue or cells and precipitate the proteins using TCA.

  • Wash the protein precipitate to remove unincorporated radiolabeled amino acids.

  • Measure the radioactivity of the protein precipitate using a scintillation counter.

  • Determine the rate of protein synthesis and calculate the percentage of inhibition caused by Endothall-sodium.

Lipid Synthesis Inhibition Assay

This assay assesses the impact of a compound on the biosynthesis of lipids.

Materials:

  • Plant tissue (e.g., leaf discs or hypocotyl segments)

  • Radiolabeled precursor for lipid synthesis (e.g., 14C-acetate)

  • Incubation buffer

  • Endothall-sodium solution of varying concentrations

  • Solvent for lipid extraction (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare plant tissue samples and place them in an incubation buffer.

  • Add varying concentrations of Endothall-sodium to the incubation medium.

  • Introduce the radiolabeled precursor (e.g., 14C-acetate) and incubate under controlled conditions.

  • Stop the reaction and extract the total lipids from the plant tissue using an appropriate solvent system.

  • Separate the different lipid classes using TLC.

  • Visualize and quantify the radiolabeled lipids using a phosphorimager or by scraping the TLC spots and measuring radioactivity with a scintillation counter.

  • Calculate the rate of lipid synthesis and the percentage of inhibition by Endothall-sodium.

Cell Membrane Damage Assay (Electrolyte Leakage)

This assay quantifies the extent of cell membrane damage by measuring the leakage of electrolytes from plant tissues.

Materials:

  • Plant tissue (e.g., leaf discs)

  • Deionized water

  • Endothall-sodium solution of varying concentrations

  • Conductivity meter

Procedure:

  • Collect uniform plant tissue samples (e.g., leaf discs).

  • Rinse the samples thoroughly with deionized water to remove any surface contaminants.

  • Place the samples in test tubes containing deionized water and varying concentrations of Endothall-sodium.

  • Incubate the samples for a specific period.

  • Measure the initial electrical conductivity of the solution.

  • After the incubation period, measure the final electrical conductivity of the solution, which represents the electrolytes leaked from the damaged cells.

  • To determine the total electrolyte content, boil the samples to cause complete membrane disruption and measure the conductivity again.

  • Express the electrolyte leakage as a percentage of the total electrolyte content.

Visualizing the Mode of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows discussed in this guide.

Endothall_Mode_of_Action cluster_0 Cellular Processes cluster_1 Cellular Effects Endothall Endothall Protein Phosphatases (PP1 & PP2A) Protein Phosphatases (PP1 & PP2A) Endothall->Protein Phosphatases (PP1 & PP2A) Inhibits Protein Synthesis Protein Synthesis Endothall->Protein Synthesis Inhibits Lipid Synthesis Lipid Synthesis Endothall->Lipid Synthesis Inhibits Cell Membrane Cell Membrane Endothall->Cell Membrane Damages Altered Protein Phosphorylation Altered Protein Phosphorylation Protein Phosphatases (PP1 & PP2A)->Altered Protein Phosphorylation Reduced Protein Levels Reduced Protein Levels Protein Synthesis->Reduced Protein Levels Altered Membrane Composition Altered Membrane Composition Lipid Synthesis->Altered Membrane Composition Loss of Integrity Loss of Integrity Cell Membrane->Loss of Integrity Disrupted Cell Cycle Disrupted Cell Cycle Altered Protein Phosphorylation->Disrupted Cell Cycle Cell Death Cell Death Reduced Protein Levels->Cell Death Altered Membrane Composition->Cell Death Loss of Integrity->Cell Death Disrupted Cell Cycle->Cell Death

Caption: Proposed multi-target mode of action of Endothall-sodium.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Assay cluster_2 Data Analysis Plant Material Plant Material Treatment Treatment Plant Material->Treatment Incubation Incubation Treatment->Incubation Biochemical/Physiological Measurement Biochemical/Physiological Measurement Incubation->Biochemical/Physiological Measurement Data Quantification Data Quantification Biochemical/Physiological Measurement->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for studying herbicide mode of action.

Herbicide_Comparison Endothall Endothall Multiple Targets Multiple Targets Endothall->Multiple Targets Glyphosate Glyphosate EPSP Synthase EPSP Synthase Glyphosate->EPSP Synthase Diquat Diquat Photosystem I Photosystem I Diquat->Photosystem I Triclopyr Triclopyr Auxin Signaling Auxin Signaling Triclopyr->Auxin Signaling Fluridone Fluridone Carotenoid Biosynthesis Carotenoid Biosynthesis Fluridone->Carotenoid Biosynthesis

Caption: Primary molecular targets of Endothall and alternative herbicides.

References

Correlation of In Vitro and In Vivo Effects of Endothall-Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo effects of Endothall-sodium, a widely used herbicide. The information is intended to assist researchers and professionals in understanding its toxicological profile and to provide a basis for comparison with alternative compounds. The data presented is compiled from various scientific studies and is supplemented with detailed experimental protocols and visual representations of key biological pathways.

Executive Summary

Endothall, a dicarboxylic acid derivative, is primarily used as an aquatic and terrestrial herbicide. Its sodium salt, Endothall-sodium, is a common formulation. The toxicological effects of Endothall-sodium are attributed to its ability to inhibit protein phosphatases, particularly PP1 and PP2A, leading to disruptions in cellular signaling and vital cellular processes. This guide presents a compilation of in vitro and in vivo toxicity data for Endothall-sodium and compares it with other herbicides such as Diquat and Glyphosate.

In Vitro vs. In Vivo Effects: A Comparative Analysis

The correlation between in vitro and in vivo studies is crucial for predicting the potential toxicity of a compound in a whole organism. In vitro assays provide a rapid and cost-effective means to screen for potential hazards at a cellular level, while in vivo studies offer insights into the complex physiological and toxicological responses within a living system.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of Endothall-sodium and its alternatives.

Table 1: In Vivo Acute Oral Toxicity Data in Rats

CompoundTest GuidelineLD50 (mg/kg bw)SpeciesNotes
Endothall-sodium OECD 425 (Up-and-Down Procedure)> 2000[1]Rat (Sprague Dawley, female)No deaths or signs of systemic toxicity were observed at the limit dose of 2000 mg/kg.
Diquat Not specified214[2]RatNo mortalities or clinical signs of toxicity were observed at 100 mg/kg bw.
Glyphosate Not specified5600[3]Rat
Glyphosate isopropylamine salt Not specified7444.26 - 7878.50 (female); 7203.58 - 7397.25 (male)[4]Rat (Wistar)LD50 determined at 24-48 hours.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointIC50/EC50Reference
Endothall-sodium RTG-2 (Rainbow Trout Gonad)Neutral Red UptakeCell ViabilityData not available
Various Pesticides RTG-2, RTL-W1Neutral Red Uptake, KBP, EROD, β-GalCytotoxicityVaries by pesticide[2]

Note: While specific IC50 data for Endothall-sodium using the Neutral Red Uptake assay on fish cell lines was not found in the reviewed literature, the methodology is well-established for assessing the cytotoxicity of aquatic contaminants. Further research is warranted to generate this specific data for a more direct comparison.

Experimental Protocols

In Vivo: Acute Oral Toxicity - Up-and-Down Procedure (Based on OECD Guideline 425)

This procedure is designed to estimate the LD50 of a substance with a reduced number of animals.

  • Test Animals: Typically, female rats are used as they are often slightly more sensitive.[5] Animals are fasted prior to dosing.[5]

  • Dosing: The test substance is administered orally via gavage. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.[6][7]

  • Procedure:

    • A starting dose is selected based on existing information, or a default value is used.

    • If an animal survives, the next animal is given a higher dose. If an animal dies, the next receives a lower dose.[6][7]

    • The interval between dosing is typically 48 hours.[7]

    • A series of animals (usually 5-6) are dosed following this up-and-down sequence.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[5][6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[5][6]

In Vitro: Cytotoxicity Assay - Neutral Red Uptake

This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of living cells.

  • Cell Culture: A suitable cell line, such as the rainbow trout gonad cell line (RTG-2) for aquatic toxicity testing, is cultured in 96-well plates until a confluent monolayer is formed.

  • Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red. Viable cells will take up the dye into their lysosomes.

  • Dye Extraction and Quantification: The cells are then washed, and the incorporated dye is extracted using a destaining solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

Endothall's primary mechanism of toxicity is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[8][9][10] These enzymes are crucial regulators of numerous cellular processes.

Signaling Pathway Diagram

Caption: Inhibition of PP2A by Endothall disrupts normal cellular dephosphorylation events.

The inhibition of PP2A by Endothall leads to the hyperphosphorylation of numerous substrate proteins. This aberrant phosphorylation disrupts critical cellular processes, including:

  • Cell Cycle Regulation: PP2A is essential for the proper progression through the cell cycle. Its inhibition can lead to mitotic arrest.[9]

  • Microtubule Dynamics: Endothall has been shown to affect the organization of microtubules, which are vital for cell division, structure, and transport.[9]

  • Signal Transduction: As a key phosphatase, PP2A regulates multiple signaling pathways. Its inhibition can lead to the uncontrolled activation or inactivation of these pathways, contributing to cellular dysfunction and toxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing and correlating the in vitro and in vivo toxicity of a compound like Endothall-sodium.

Toxicity_Testing_Workflow cluster_planning Phase 1: Planning & Scoping cluster_invitro Phase 2: In Vitro Assessment cluster_invivo Phase 3: In Vivo Assessment cluster_correlation Phase 4: Correlation & Analysis A Literature Review & Identification of Alternatives B Selection of In Vitro & In Vivo Assays A->B C Cytotoxicity Assays (e.g., Neutral Red Uptake) B->C E Acute Oral Toxicity Study (e.g., OECD 425) B->E D Determination of IC50/EC50 C->D G Data Comparison & Correlation Analysis D->G F Determination of LD50 E->F F->G H Mechanism of Action Studies G->H I Risk Assessment H->I

Caption: A streamlined workflow for comprehensive toxicity assessment.

Conclusion

This guide provides a comparative overview of the in vitro and in vivo effects of Endothall-sodium. The available data indicates that while Endothall-sodium exhibits low acute oral toxicity in rats, its mechanism of action through the inhibition of essential protein phosphatases highlights the potential for cellular and systemic toxicity. The comparison with alternatives like Diquat and Glyphosate reveals a complex toxicological landscape where the choice of herbicide should be guided by a thorough assessment of its specific effects on target and non-target organisms. Further research to generate more comprehensive in vitro data for Endothall-sodium, particularly on fish cell lines, would be invaluable for a more complete in vitro-in vivo correlation and for refining environmental risk assessments.

References

Comparison of different analytical techniques for Endothall-sodium detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the detection and quantification of Endothall-sodium, a widely used herbicide. Understanding the nuances of these methods is critical for environmental monitoring, toxicological studies, and ensuring public safety. This document outlines the experimental protocols and performance data for established chromatographic methods and discusses the potential of other analytical approaches.

Executive Summary

The primary methods for Endothall-sodium detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS). Both techniques offer high sensitivity and selectivity, but differ in their sample preparation requirements and analytical throughput. While Gas Chromatography often necessitates a derivatization step to improve the volatility of Endothall, IC-MS/MS allows for the direct analysis of aqueous samples. Information on validated Enzyme-Linked Immunosorbent Assays (ELISA) and Capillary Electrophoresis (CE) methods specifically for Endothall-sodium is limited in publicly available literature, indicating they are less commonly used for routine analysis of this compound.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance parameters of the most prominently documented analytical techniques for Endothall-sodium detection.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
Method Detection Limit (MDL) ~1.79 µg/L (EPA Method 548.1)[1]0.56 µg/L[2]
Limit of Quantification (LOQ) 0.17 mg/L (as part of a specific study)[1]Not explicitly stated, but linearity is observed from 1 µg/L[2]
Accuracy (% Recovery) Method dependent, typically within acceptable QC limits (e.g., 70-130%)97.8% (at 5 µg/L)[2]
Precision (% RSD) Method dependent, typically <20%3.63% (at 5 µg/L)[2]
Sample Preparation Requires derivatization (methylation) to form a volatile ester[3][4]Direct injection of aqueous samples is possible[2]
Analysis Time Longer, includes derivatization and chromatographic run timeShorter, with direct injection and rapid chromatographic separation[2]
Selectivity High, especially with MS detectionVery high, with MS/MS detection
Matrix Effects Can be significant; requires appropriate sample cleanup and internal standardsCan be minimized with MS/MS and appropriate sample dilution[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) based on EPA Method 548.1

This method is a widely accepted standard for the determination of Endothall in drinking water.[3]

Sample Preparation (Derivatization):

  • Solid Phase Extraction (SPE): A 100 mL water sample is passed through an anion exchange SPE cartridge to retain the acidic Endothall.

  • Elution: The cartridge is eluted with acidic methanol.

  • Esterification (Derivatization): The eluate is heated with an esterification agent (e.g., diazomethane or acidic methanol) to convert the non-volatile Endothall acid to its more volatile dimethyl ester derivative.[4]

  • Liquid-Liquid Extraction: The derivatized Endothall is extracted into an organic solvent (e.g., methylene chloride).

  • Concentration: The extract is concentrated to a final volume for GC-MS analysis.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.

  • Carrier Gas: Helium.

  • Injection: A small volume of the concentrated extract is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the components of the extract.

  • Mass Spectrometer: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification of the Endothall dimethyl ester.

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This method offers a more direct and rapid analysis of Endothall in water samples.[2]

Sample Preparation:

  • Filtration: Water samples are filtered to remove particulate matter.

  • Dilution: Samples with high ionic strength may require dilution with deionized water.[2]

  • Direct Injection: The prepared sample is directly injected into the IC-MS/MS system.

IC-MS/MS Analysis:

  • Ion Chromatograph: An IC system with an anion exchange column is used to separate Endothall from other anions in the sample.

  • Mobile Phase: A suitable eluent, typically a hydroxide or carbonate/bicarbonate solution.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for Endothall.

Discussion of Other Potential Techniques

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody recognition. While commercial ELISA kits are available for various pesticides, specific and validated kits for the quantitative determination of Endothall-sodium were not readily identified in the reviewed literature.

Potential Advantages:

  • High Throughput: Capable of analyzing a large number of samples simultaneously.

  • Cost-Effective: Generally less expensive per sample than chromatographic methods.

  • Portability: Field-portable ELISA kits are available for some analytes.

Potential Challenges:

  • Cross-Reactivity: Antibodies may cross-react with structurally similar compounds, leading to false positives.

  • Matrix Interference: Complex sample matrices can interfere with the assay, requiring sample cleanup.

  • Semi-Quantitative: Often used as a screening tool, with positive results requiring confirmation by a more definitive method like GC-MS or LC-MS/MS.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. It has been applied to the analysis of various pesticides.

Potential Advantages:

  • High Separation Efficiency: Can provide very sharp peaks and excellent resolution.

  • Low Sample and Reagent Consumption: Uses very small volumes of sample and reagents.

  • Versatility: Can be coupled to various detectors, including mass spectrometry (CE-MS).

Potential Challenges for Endothall Analysis:

  • Sensitivity: Achieving the low detection limits required for environmental monitoring can be challenging without preconcentration steps.

  • Matrix Effects: Similar to other techniques, complex matrices can affect separation and detection.

  • Method Development: Optimizing separation conditions for a specific analyte like Endothall in various matrices can be complex.

Mandatory Visualization

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample 100 mL Water Sample SPE Solid Phase Extraction (Anion Exchange) Sample->SPE Elution Elution with Acidic Methanol SPE->Elution Derivatization Esterification (Methylation) Elution->Derivatization LLE Liquid-Liquid Extraction (Methylene Chloride) Derivatization->LLE Concentration Concentration LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for Endothall-sodium detection by GC-MS.

Experimental_Workflow_ICMSMS cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Filtration Filtration Sample->Filtration Dilution Dilution (if necessary) Filtration->Dilution ICMSMS IC-MS/MS Analysis (Direct Injection) Dilution->ICMSMS Data Data Acquisition & Processing ICMSMS->Data

Caption: Experimental workflow for Endothall-sodium detection by IC-MS/MS.

Method_Selection_Logic Start Need to Detect Endothall-sodium HighThroughput High-Throughput Screening? Start->HighThroughput Confirmation Confirmatory Analysis & Quantification? HighThroughput->Confirmation No ELISA Consider ELISA (if available and validated) HighThroughput->ELISA Yes GCMS GC-MS (EPA 548.1) - Established method - Requires derivatization Confirmation->GCMS Yes ICMSMS IC-MS/MS - High sensitivity - Direct injection Confirmation->ICMSMS Yes CE Consider Capillary Electrophoresis - Potential for high efficiency - Method development may be required Confirmation->CE Yes, for specific applications ELISA->Confirmation Confirm positives

Caption: Logical flow for selecting an analytical method for Endothall-sodium.

References

Safety Operating Guide

Personal protective equipment for handling Endothal-sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Endothal-sodium, a selective contact herbicide.[1] Adherence to these procedures is critical to minimize risks and ensure proper disposal.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[2] A full-face shield is recommended when pouring or mixing concentrates.[3]
Hand Protection Chemical-resistant GlovesUnlined, elbow-length chemical-resistant gloves made of nitrile, butyl, or neoprene should be worn.[2][3] Gloves must be inspected before use and disposed of in accordance with laboratory practices.[2][4]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[2] A chemical-resistant apron that extends from the neck to at least the knees is recommended, especially when mixing or loading.[3]
Respiratory Protection RespiratorA NIOSH-approved respirator is necessary when airborne exposure is likely.[5] For significant potential exposure, a full-face positive-pressure, self-contained breathing apparatus is recommended.[5]

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the initial first aid measures to be taken.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[5] Seek immediate medical attention.[6]
Skin Contact Immediately take off contaminated clothing.[2] Rinse the affected skin area with plenty of water for 15-20 minutes.[5] Wash the area with soap and water.[2][4] If skin irritation occurs, seek medical advice.[6]
Inhalation Move the person to fresh air.[4][6] If the person is not breathing, give artificial respiration.[4] Seek immediate medical attention.[5][6]
Ingestion Immediately call a poison control center or doctor for treatment advice.[5][6] Rinse the mouth with water.[2][4] Do not induce vomiting unless told to do so by a poison control center or doctor.[2] Never give anything by mouth to an unconscious person.[2][4]

Safe Handling and Disposal Plan

Proper operational procedures and disposal are critical for laboratory safety and environmental protection.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or in a laboratory fume hood.[2][4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][4][5]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[2][4]

  • Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands and any exposed skin thoroughly after handling.[6]

  • Storage: Store in a cool, well-ventilated place with the container tightly closed.[5][6] Store locked up.[2][6]

Disposal Plan:

  • Excess Pesticide: The best way to dispose of small amounts of excess pesticide is to use it according to the label directions.[7]

  • Waste Collection: If the pesticide cannot be used, check with your local solid waste management authority or environmental agency for household hazardous waste collection programs.[7]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

  • Contaminated Clothing: Contaminated protective clothing should be segregated and cleaned before reuse.[7] Do not take contaminated clothing home.[7]

Experimental Protocols

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2][4]

  • Contain Spill: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Clean Up: Pick up and arrange disposal without creating dust.[4] Soak up with inert absorbent material (e.g., sand, silica gel) and keep in suitable, closed containers for disposal.[5]

Visual Safety Guides

To further aid in operational clarity, the following diagrams illustrate key safety workflows.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task handling Handling Solid or Powder? start->handling liquid Handling Liquid Formulation? handling->liquid No ppe_solid Required PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat/Impervious Clothing - Respirator (if dust) handling->ppe_solid Yes ppe_liquid Required PPE: - Face Shield over Goggles - Elbow-length Nitrile/Butyl Gloves - Chemical-resistant Apron - Respirator (if aerosolizing) liquid->ppe_liquid Yes end Proceed with Task liquid->end No ppe_solid->end ppe_liquid->end

Caption: PPE selection workflow for this compound.

Spill_Response_Workflow This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill with Inert Material don_ppe->contain cleanup Collect and Place in Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report Incident dispose->report

Caption: Emergency spill response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.